molecular formula C18H16O7 B14754521 Quercetin 3,5,3'-trimethyl ether

Quercetin 3,5,3'-trimethyl ether

Número de catálogo: B14754521
Peso molecular: 344.3 g/mol
Clave InChI: VGKWUQZAFRYZOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quercetin 3,5,3'-trimethyl ether has been reported in Senna didymobotrya, Heliotropium sinuatum, and other organisms with data available.

Propiedades

Fórmula molecular

C18H16O7

Peso molecular

344.3 g/mol

Nombre IUPAC

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3

Clave InChI

VGKWUQZAFRYZOU-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O

Origen del producto

United States

Foundational & Exploratory

Quercetin 3,5,3'-Trimethyl Ether: A Technical Overview of its Chemical Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether, a naturally occurring flavonoid, is a derivative of the widely studied polyphenol, quercetin. The methylation of the hydroxyl groups on the quercetin backbone significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of Quercetin 3,5,3'-trimethyl ether, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, possesses the characteristic flavone (B191248) backbone with methoxy (B1213986) groups at positions 3, 5, and 3', and hydroxyl groups at positions 7 and 4'.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this particular ether are not extensively documented.

PropertyValueSource
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-chromen-4-oneN/A
Synonyms 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, 3,5,3'-Trimethoxyquercetin[1]
CAS Number 13459-09-1[1][2]
Molecular Formula C₁₈H₁₆O₇[2]
Molecular Weight 344.32 g/mol [2]
Predicted pKa 6.46 ± 0.40[2]
Predicted XLogP3 2.6N/A
Melting Point Not experimentally determined for this specific ether. For comparison, Quercetin 3',4',7-trimethyl ether has a melting point of 172.5-173.0 °C.[3]
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in organic solvents like DMSO and ethanol (B145695). Quercetin is soluble in ethanol (approx. 2 mg/mL) and DMSO (approx. 30 mg/mL).[4][5]

Synthesis

General Experimental Workflow for Flavonoid Synthesis:

G Acetophenone (B1666503) Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde (B42025) Substituted Benzaldehyde Benzaldehyde->Condensation Base Base (e.g., KOH) Base->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Oxidative Cyclization Chalcone->Cyclization Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Cyclization Flavonoid Flavonoid Product Cyclization->Flavonoid Purification Purification (e.g., Chromatography) Flavonoid->Purification Final_Product Pure Flavonoid Purification->Final_Product

Caption: General workflow for the synthesis of flavonoids.

Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, the activities of the parent compound, quercetin, and other methylated derivatives provide strong indications of its potential pharmacological effects. These effects are primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Anti-Inflammatory Activity

Quercetin and its derivatives are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin and its ethers are thought to interfere with this cascade at multiple points.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway:

The MAPK signaling cascade, including ERK, JNK, and p38 pathways, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Studies on related quercetin ethers suggest that they can inhibit the phosphorylation of key kinases in these pathways.

G Growth_Factors Growth Factors / Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Quercetin_Ether This compound Quercetin_Ether->MEK Inhibition Quercetin_Ether->ERK Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

Anticancer Activity

The antiproliferative and pro-apoptotic effects of quercetin and its derivatives have been demonstrated in various cancer cell lines. These effects are often linked to the modulation of cell cycle regulation and the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural modifications compared to quercetin suggest potentially improved bioavailability and metabolic stability. While direct experimental data for this specific ether is still emerging, the known anti-inflammatory and anticancer activities of related compounds, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, provide a strong rationale for further investigation. Detailed studies on its synthesis, physicochemical characterization, and comprehensive biological evaluation are warranted to fully elucidate its therapeutic potential.

References

Synthesis Pathway of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, a polysubstituted flavonoid of interest for its potential pharmacological activities. The synthesis is detailed in a three-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction to construct the flavonol core, and concluding with a selective methylation to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic route and relevant biological signaling pathways.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxyl groups on the flavonoid scaffold is a key determinant of their biological function. 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone is a complex flavonoid whose synthesis requires a strategic approach to ensure the correct placement of each functional group. This guide outlines a logical and experimentally supported pathway for its synthesis, intended to aid researchers in the fields of medicinal chemistry and drug development.

Proposed Synthesis Pathway

The synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone can be efficiently achieved through a three-step process:

  • Step 1: Claisen-Schmidt Condensation to synthesize the chalcone precursor.

  • Step 2: Algar-Flynn-Oyamada (AFO) Reaction for oxidative cyclization to the corresponding flavonol.

  • Step 3: Selective Methylation of the 3-hydroxyl group to yield the final target molecule.

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Algar-Flynn-Oyamada Reaction cluster_step3 Step 3: Methylation Acetophenone (B1666503) 2',4'-Dihydroxy-6'-methoxyacetophenone (B51203) Chalcone 2',4,4'-Trihydroxy-3,6'-dimethoxychalcone Acetophenone->Chalcone KOH, Ethanol (B145695), rt Benzaldehyde Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) Benzaldehyde->Chalcone KOH, Ethanol, rt Flavonol 3,7,4'-Trihydroxy-5,3'-dimethoxyflavone Chalcone->Flavonol NaOH, H2O2, Ethanol, rt FinalProduct 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone Flavonol->FinalProduct Dimethyl Sulfate (B86663), K2CO3, Acetone (B3395972)

A proposed three-step synthesis pathway for 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone.

Experimental Protocols

Step 1: Synthesis of 2',4,4'-Trihydroxy-3,6'-dimethoxychalcone (Chalcone Precursor)

This procedure is based on the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted acetophenone and a substituted benzaldehyde.[1][2]

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq) in ethanol (100-150 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (50% w/v) until the reaction mixture reaches a pH of 10-12.

  • Reaction: Continue stirring the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Acidification: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of 5-6 with dilute hydrochloric acid. A solid precipitate will form.

  • Isolation and Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727).

Step 2: Synthesis of 3,7,4'-Trihydroxy-5,3'-dimethoxyflavone (Flavonol Intermediate)

This procedure utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone precursor to a flavonol.[3][4]

Methodology:

  • Reaction Setup: Dissolve the synthesized chalcone from Step 1 (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add an aqueous sodium hydroxide solution (e.g., 20% NaOH) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂) while maintaining the temperature at or below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the disappearance of the chalcone starting material by TLC.

  • Work-up and Acidification: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute mineral acid (e.g., 5N HCl). The flavonol product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a solvent system like ethyl acetate (B1210297) to afford the pure flavonol.

Step 3: Synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone (Final Product)

This final step involves the selective methylation of the 3-hydroxyl group of the flavonol intermediate.

Methodology:

  • Reaction Setup: Suspend the flavonol from Step 2 (1.0 eq) in dry acetone in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (approx. 3.0 eq) and dimethyl sulfate (approx. 2.0 eq) to the suspension.

  • Reaction: Reflux the reaction mixture for 5-8 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

  • Isolation and Purification: Dilute the residue with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone.

Data Presentation

The following tables summarize representative quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for Claisen-Schmidt Condensation

Reactant A (Acetophenone Derivative)Reactant B (Benzaldehyde Derivative)CatalystSolventTime (h)Yield (%)Reference(s)
2',4'-Dihydroxyacetophenone4-MethoxybenzaldehydeKOHEthanol2488-94[5]
AcetophenoneVanillinKOHEthanol5 (Microwave)97.6[1]
2,4-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeNaOHEthanolNot Specified>80[5]

Table 2: Quantitative Data for Algar-Flynn-Oyamada Reaction

Chalcone SubstrateOxidizing SystemSolventTime (h)Yield (%)Reference(s)
2'-HydroxychalconeH₂O₂ / NaOHEthanol3.5Not Specified[3]
2'-Hydroxychalcone derivativeH₂O₂ / NaOHMethanolNot Specified58[6]
1-(2′-hydroxyphenyl)-5-aryl-penta-2,4-dien-1-oneUHP / KOHEthanol (grinding)Not SpecifiedHigh[7]

Table 3: Quantitative Data for Methylation of Flavonols

Flavonol SubstrateMethylating AgentBaseSolventTime (h)Yield (%)Reference(s)
3-HydroxyflavoneDimethyl SulfateK₂CO₃Acetone5Not Specified[3]

Biological Signaling Pathways

Flavonoids are known to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. The target molecule, 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, is likely to interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[8][9][10][11][12]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IkBa->Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription induces Flavonoid Flavonoid Flavonoid->IKK inhibits Flavonoid->NFkB inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. These pathways consist of a cascade of protein kinases. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation leads to Flavonoid Flavonoid Flavonoid->MAPKKK inhibits Flavonoid->MAPKK inhibits Flavonoid->MAPK inhibits

Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

The proposed three-step synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone offers a viable and efficient route for obtaining this complex flavonoid. By leveraging well-established reactions in flavonoid chemistry, researchers can access this molecule for further investigation of its biological properties. The provided protocols and data serve as a foundational guide, which can be optimized for specific laboratory conditions. The potential of this compound to modulate key inflammatory signaling pathways underscores its relevance for further studies in drug discovery and development.

References

An In-depth Technical Guide on the Natural Sources of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3,5,3'-trimethyl ether, a methylated derivative of the widely studied flavonoid quercetin, is a natural product with potential pharmacological significance. This technical guide provides a comprehensive overview of its known natural sources, with a primary focus on Getonia floribunda. Due to the limited specific research on this particular quercetin ether, this document also furnishes generalized experimental protocols for the isolation and quantification of flavonoids from plant matrices, which can be adapted for targeted studies on Quercetin 3,5,3'-trimethyl ether. Furthermore, potential biological activities and associated signaling pathways are discussed based on the activities of structurally related quercetin methyl ethers, offering a foundation for future research and drug development endeavors.

Natural Occurrence

Currently, the primary identified natural source of this compound is the plant species Getonia floribunda Roxb. (synonym: Calycopteris floribunda Lam.), belonging to the Combretaceae family.[1][2] This large climbing shrub is native to India and Southeast Asia and has been traditionally used in various systems of medicine.[3]

While Getonia floribunda is a confirmed source, quantitative data regarding the concentration of this compound in various parts of the plant (leaves, flowers, stems) is not currently available in published literature. Further phytochemical investigations are required to quantify the abundance of this compound in its natural source.

Table 1: Known Natural Source of this compound

Plant SpeciesFamilyPlant Part(s)Quantitative Data (mg/g dry weight)
Getonia floribunda Roxb.CombretaceaeNot specifiedNot available

Methodologies for Isolation and Quantification

Detailed experimental protocols for the specific isolation and quantification of this compound from Getonia floribunda have not yet been published. However, established methodologies for the extraction and analysis of flavonoids from plant materials can be adapted for this purpose. The following sections outline a generalized workflow and specific protocols that can serve as a starting point for researchers.

General Experimental Workflow

The process of isolating and quantifying this compound from a plant source would typically involve the following steps:

G A Plant Material Collection and Preparation B Solvent Extraction A->B Grinding, Drying C Crude Extract Filtration and Concentration B->C e.g., Methanol (B129727), Ethanol D Fractionation (e.g., Column Chromatography) C->D Solvent Partitioning E Isolation of this compound D->E Silica (B1680970) Gel, Sephadex F Structural Elucidation (NMR, MS) E->F Purity Assessment G Quantitative Analysis (HPLC) E->G Method Development

Caption: Generalized workflow for flavonoid isolation and analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for flavonoid analysis and would require optimization for the specific target compound and plant matrix.

2.2.1. Plant Material Preparation and Extraction

  • Objective: To extract a broad range of phytochemicals, including flavonoids, from the plant material.

  • Protocol:

    • Collect the desired plant parts of Getonia floribunda (e.g., leaves, flowers).

    • Air-dry the plant material in the shade to a constant weight.

    • Grind the dried plant material into a fine powder.

    • Perform successive solvent extractions using solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol). Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

    • For each solvent, soak the powdered plant material (e.g., 100 g in 500 mL of solvent) for 24-48 hours with occasional agitation.

    • Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

2.2.2. Isolation by Column Chromatography

  • Objective: To separate the components of the crude extract to isolate this compound.

  • Protocol:

    • The crude extract (e.g., the ethyl acetate or methanol extract) is adsorbed onto a small amount of silica gel.

    • Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system.

    • Pool fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

    • Further purification can be achieved using Sephadex LH-20 column chromatography.

2.2.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the amount of this compound in the plant extract.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the UV spectrum of the standard (likely around 254 nm and 370 nm for flavonoids).

      • Injection Volume: 20 µL.

    • Quantification: Compare the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standards to determine the concentration.

Potential Biological Activities and Signaling Pathways

Specific biological activity studies on this compound are limited. However, research on other quercetin methyl ethers provides insights into its potential pharmacological effects.

Anticancer and Cytotoxic Activity

Quercetin and its methylated derivatives have been shown to possess anticancer properties. For instance, Quercetin 3-methyl ether has demonstrated the ability to inhibit cell growth, induce apoptosis, and suppress invasion and migration in human breast cancer cells.[4][5] The proposed mechanism involves the inhibition of signaling pathways such as Notch1 and PI3K/Akt.[5] It is plausible that this compound could exhibit similar cytotoxic and pro-apoptotic effects in cancer cell lines.

G Q353TME This compound (Hypothesized) PI3K PI3K Q353TME->PI3K Inhibition Akt Akt PI3K->Akt Activation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Anti-inflammatory Activity

Flavonoids, including quercetin derivatives, are known for their anti-inflammatory properties. Quercetin 3-O-methyl ether has been shown to inhibit the release of pro-inflammatory mediators from mast cells, neutrophils, and macrophages.[3] This suggests that this compound may also possess anti-inflammatory effects by modulating inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their biological activity. While methylation of hydroxyl groups can alter the antioxidant potential of quercetin, some methylated derivatives still exhibit significant radical scavenging activity.[4] The antioxidant activity of this compound would need to be experimentally determined, for example, using a DPPH free radical scavenging assay.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with Getonia floribunda as its primary known source. While this provides a starting point for its procurement from nature, significant research gaps remain. Future studies should focus on:

  • Quantitative analysis of this compound in different parts of Getonia floribunda to identify the most abundant source.

  • Development and validation of specific isolation and purification protocols for this compound.

  • In-depth investigation of its biological activities , including its anticancer, anti-inflammatory, and antioxidant properties, and elucidation of the underlying molecular mechanisms and signaling pathways.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound for drug development and scientific advancement.

References

Quercetin 3,5,3'-trimethyl ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13459-09-1

Synonyms: 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone

This technical guide provides a comprehensive overview of Quercetin (B1663063) 3,5,3'-trimethyl ether, a naturally occurring flavonoid derivative. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its physicochemical properties, spectroscopic data, synthesis, and potential biological activities. While experimental data for this specific isomer is limited, this guide compiles available information and provides context from closely related compounds.

Physicochemical Properties

The methylation of quercetin's hydroxyl groups significantly influences its physicochemical properties, such as solubility and bioavailability, which in turn can affect its biological activity. The table below summarizes the available data for Quercetin 3,5,3'-trimethyl ether and related compounds.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇[1][2]
Molecular Weight 344.32 g/mol [1][2][3]
Appearance Not specified
Melting Point Not experimentally determined for this isomer. Related trimethylated quercetins exhibit melting points in the range of 170-210°C.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in DMSO and other organic solvents.[4]
pKa (Predicted) 6.46 ± 0.40[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound has not been published. However, the expected chemical shifts can be inferred from the spectra of other quercetin methyl ethers. The presence of three methoxy (B1213986) groups would result in singlets in the ¹H NMR spectrum typically between δ 3.8 and 4.0 ppm. The aromatic protons would appear in the region of δ 6.0-8.0 ppm.

Mass Spectrometry (MS)

A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring and providing information about the substitution pattern on the A and B rings.

Spectroscopy TypeDataSource
¹H NMR Specific data not available.
¹³C NMR Specific data not available.
Mass Spectrometry Molecular Ion [M+H]⁺ at m/z 345.0969 (calculated)
UV-Vis (Methanol) Not experimentally determined. A related compound, Quercetin-3,4',7-trimethyl ether, shows λmax at 353 and 256 nm.[5]

Synthesis

A definitive, high-yield synthesis protocol for this compound is not well-documented. The synthesis of specific quercetin methyl ethers is challenging due to the similar reactivity of the five hydroxyl groups, often leading to a mixture of isomers. General methylation strategies for quercetin involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. The regioselectivity of the methylation can be influenced by the choice of solvent, base, and protecting groups.

General Experimental Workflow for Quercetin Methylation

Synthesis_Workflow Quercetin Quercetin Protecting_Group Selective Protection of Hydroxyl Groups Quercetin->Protecting_Group Methylation Methylation (e.g., CH3I, K2CO3) Protecting_Group->Methylation Deprotection Deprotection Methylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of specific quercetin methyl ethers.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other quercetin methyl ethers suggests potential anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Quercetin_Ether This compound Quercetin_Ether->IKK Inhibition Quercetin_Ether->MAPK Inhibition

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

Several studies on methylated quercetins have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. These effects are often linked to the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

Anticancer_Pathway cluster_growth_factor Growth Factor Signaling cluster_pathway PI3K/Akt Pathway cluster_cellular_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Quercetin_Ether This compound Quercetin_Ether->Akt Inhibition

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

While specific protocols for this compound are not available, standard methodologies for the analysis of flavonoids can be adapted.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control cells.

Conclusion

This compound is a flavonoid with potential for further investigation in drug discovery. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic characteristics, and potential biological activities. The provided experimental protocols offer a starting point for researchers to explore its therapeutic potential. Further studies are warranted to obtain more comprehensive experimental data for this specific isomer and to fully elucidate its mechanisms of action.

References

The Rise of Methylated Quercetin: A Technical Guide to Enhanced Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the biological activities of methylated quercetin (B1663063) derivatives. By exploring the impact of methylation on the pharmacological properties of the widely studied flavonoid, quercetin, this document provides a comprehensive overview of its enhanced therapeutic potential, particularly in anticancer, anti-inflammatory, and antioxidant applications.

Introduction: The Significance of Methylation

Quercetin, a prominent dietary flavonoid, is renowned for its diverse health benefits. However, its clinical application is often hampered by poor water solubility and limited bioavailability. Methylation, a common structural modification where hydroxyl groups are replaced by methoxy (B1213986) groups, has emerged as a key strategy to overcome these limitations. This modification can significantly alter the physicochemical properties of quercetin, leading to improved metabolic stability and enhanced biological activity.

This guide focuses on several key methylated derivatives, including Isorhamnetin (3'-O-methylquercetin), Rhamnazin (3',7-di-O-methylquercetin), Tamarixetin (4'-O-methylquercetin), and Azaleatin (5-O-methylquercetin), among others. We will delve into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Comparative Biological Activities of Methylated Quercetin Derivatives

Methylation has a profound and varied impact on the biological functions of quercetin. While in some cases it can diminish certain activities, in many others it enhances potency and specificity, making these derivatives promising candidates for therapeutic development.

Anticancer Activity

Methylated quercetin derivatives exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of key signaling pathways that control cell proliferation and survival.[1][2] Rhamnazin, for instance, has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in angiogenesis.[3] It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in hepatocellular carcinoma cells.[1][4] Isorhamnetin has demonstrated the ability to suppress the proliferation of colon and breast cancer cells by inhibiting the PI3K-Akt-mTOR and MAPK signaling pathways.[5][6][7]

Table 1: Anticancer Activity (IC₅₀ Values) of Methylated Quercetin Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
Isorhamnetin HT-29Colon Cancer9.8 (48h)[8]
SW620Colon Cancer7.5 (48h)[8]
MCF-7Breast CancerNot specified[9]
MDA-MB-231Breast CancerNot specified[9]
Rhamnazin SMMC-7721Hepatocellular Carcinoma15[2]
Huh-7Hepatocellular Carcinoma19.8[2]
HCT-116Colon Cancer34 µg/mL[10]
Quercetin Amide Derivative (7-13) EC109Esophageal Carcinoma10.25[11]
Quercetagetin Derivative (2a) K562Leukemia0.159[12]

Note: IC₅₀ values can vary significantly based on the assay conditions, cell line, and incubation time.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Methylated quercetin derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. Quercetin 3-O-methyl ether, for example, strongly inhibits the release of β-glucuronidase and lysozyme (B549824) from neutrophils and suppresses the formation of tumor-necrosis factor-alpha (TNF-α).[8][13][14] Tamarixetin has been shown to alleviate inflammation by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway and the NLRP3 inflammasome, while also promoting the production of the anti-inflammatory cytokine IL-10.[15][16][17] This modulation of key pathways like NF-κB and MAPK is a common mechanism for the anti-inflammatory action of these compounds.[18][19]

Table 2: Anti-inflammatory Activity of Methylated Quercetin Derivatives

CompoundAssay / ModelEffectIC₅₀ / ConcentrationReference(s)
Quercetin 3-O-methyl ether LPS-stimulated RAW 264.7 cellsPotent inhibition of TNF-α formationNot specified[14]
fMLP/CB-stimulated rat neutrophilsStrong inhibition of superoxide (B77818) anion formationNot specified[14]
Tamarixetin LPS-stimulated dendritic cellsReduced secretion of IL-6, TNF-α, IL-12p70Effective at 1-20 µM[17]
Isorhamnetin HFFD-induced obese miceDown-regulated inflammatory cytokinesNot specified[18]
3′-O-methyl-quercetin Stimulated leukocytesReduced PGE₂ biosynthesisIC₅₀ = 2 µM[20]
Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects. While the catechol group on quercetin's B-ring is vital for high radical-scavenging activity, methylation of this group can decrease this specific function.[21] However, methylated derivatives often retain significant antioxidant capabilities and may act through other mechanisms, such as modulating the activity of antioxidant enzymes.[21][22] Despite a generally lower direct radical-scavenging activity compared to quercetin, the improved bioavailability of methylated forms could lead to a significant overall antioxidant effect in vivo.

Table 3: Antioxidant Activity of Methylated Quercetin Derivatives

CompoundAssayIC₅₀ (µM)Reference(s)
Isorhamnetin DPPH Radical Scavenging24.61[23]
ABTS Radical Scavenging14.54[23]
Quercetin (for comparison)DPPH Radical Scavenging3.07[23]
ABTS Radical Scavenging3.64[23]
Tamarix ramosissima Extract *DPPH Radical Scavenging117.05 µg/mL[17][24]
Hydroxyl Radical Scavenging151.57 µg/mL[17][24]

*Extract contains Isorhamnetin, Hispidulin, and Cirsimaritin.

Key Signaling Pathways Modulated by Methylated Quercetin Derivatives

The biological effects of these compounds are underpinned by their ability to interact with and modulate critical intracellular signaling cascades. Understanding these pathways is essential for targeted drug development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Isorhamnetin has been repeatedly shown to exert its anticancer effects by inhibiting this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[5][6][7][25][26]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->PI3K | Isorhamnetin->Akt |

Isorhamnetin inhibits the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Tamarixetin and Isorhamnetin effectively suppress inflammation by inhibiting the activation of NF-κB.[15][18][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB P (Degradation) NFkB_active p65/p50 IkB->NFkB_active NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Tamarixetin Tamarixetin Tamarixetin->IKK |

Tamarixetin inhibits NF-κB activation.
VEGFR2 Signaling in Angiogenesis

Angiogenesis is critical for tumor growth, and the VEGFR2 signaling pathway is a primary driver of this process. Rhamnazin's ability to directly inhibit VEGF-induced phosphorylation of its receptor, VEGFR2, positions it as a potent anti-angiogenic agent.[3]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P Ras Ras-Raf-MEK-ERK (MAPK Pathway) VEGFR2->Ras P Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Ras->Angiogenesis Rhamnazin Rhamnazin Rhamnazin->VEGFR2 |

Rhamnazin inhibits VEGFR2 signaling.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activities of methylated quercetin derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is measured spectrophotometrically.[27][28]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (spectrophotometric grade)

    • Test compounds (methylated quercetin derivatives)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[27]

      • Prepare a 1 mM stock solution of the test compound and positive control in methanol.

      • Perform serial dilutions of the stock solutions to obtain a range of working concentrations (e.g., 10, 25, 50, 100 µM).[27]

    • Assay Protocol (96-well plate):

      • Blank: Add 200 µL of methanol to a well.

      • Control: Add 100 µL of methanol and 100 µL of 0.1 mM DPPH solution.

      • Test Sample: Add 100 µL of each concentration of the test compound solution and 100 µL of 0.1 mM DPPH solution.

      • Positive Control: Add 100 µL of each concentration of the positive control solution and 100 µL of 0.1 mM DPPH solution.

    • Incubation and Measurement:

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][27]

      • Measure the absorbance of all wells at 517 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

  • Principle: The water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[13][18]

  • Reagents and Equipment:

    • Cancer cell line of interest (e.g., MCF-7, HT-29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

    • Compound Treatment:

      • Prepare serial dilutions of the methylated quercetin derivatives in culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.

      • Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

    • MTT Incubation:

      • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

      • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Formazan Solubilization:

      • Carefully remove the medium from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

      • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measurement and Calculation:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

      • Determine the IC₅₀ value by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. The assay measures the formation of a stable downstream product, like PGE₂, often using methods like LC-MS/MS or fluorometric kits.[4][22]

  • Reagents and Equipment (Fluorometric Kit Example):

    • Purified COX-1 or COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compounds

    • Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • 96-well plate (black, clear bottom)

    • Fluorometric microplate reader

  • Procedure (based on a generic fluorometric kit):

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute test inhibitors to 10x the desired final concentration in Assay Buffer.[29]

    • Reaction Setup:

      • Add 10 µL of the diluted test inhibitor, positive control inhibitor, or Assay Buffer (for enzyme control) to the appropriate wells.

      • Prepare a Reaction Master Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (COX-1 or COX-2).

      • Add 80 µL of the Master Mix to each well.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[29]

      • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[29]

    • Calculation:

      • Determine the reaction rate (slope) from the linear portion of the kinetic curve for all samples.

      • Calculate the percentage of inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] x 100 (where EC is the Enzyme Control)

      • Determine the IC₅₀ value from a dose-response curve.

Protein Expression and Signaling: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, indicating pathway activation.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[9][11]

  • Reagents and Equipment:

    • Treated cells

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis system

    • PVDF or nitrocellulose membrane and transfer system

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., digital imager or X-ray film)

  • Procedure:

    • Cell Lysis and Protein Quantification:

      • Treat cells with methylated quercetin derivatives as desired.

      • Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]

      • Determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Normalize all samples to the same protein concentration and boil with Laemmli sample buffer.

      • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

      • Transfer the separated proteins from the gel to a PVDF membrane.[9]

    • Immunoblotting:

      • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

      • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[30]

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate to the membrane.

      • Capture the signal using an imaging system.[11]

      • For quantitative analysis, use densitometry software to measure band intensity. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., β-actin).

Conclusion and Future Perspectives

Methylated quercetin derivatives represent a highly promising class of bioactive compounds with enhanced pharmacological profiles compared to their parent molecule. Their potent anticancer, anti-inflammatory, and antioxidant activities, driven by the modulation of key cellular signaling pathways, underscore their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for the scientific community to standardize evaluation methods and accelerate the translation of these natural compounds from the laboratory to clinical applications. Future research should focus on comprehensive in vivo studies, pharmacokinetic profiling, and the rational design of novel derivatives with even greater potency and target specificity.

References

Technical Guide: In Vitro Antioxidant Capacity of Quercetin 3,5,3'-Trimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quercetin (B1663063) 3,5,3'-trimethyl ether is a naturally occurring O-methylated flavonoid derivative of quercetin. The methylation of hydroxyl groups can significantly alter the physicochemical and biological properties of the parent compound, including its antioxidant capacity. This technical guide provides an in-depth overview of the available data and methodologies for assessing the in vitro antioxidant capacity of quercetin and its methylated derivatives, with a focus on Quercetin 3,5,3'-trimethyl ether. This document includes a summary of quantitative data, detailed experimental protocols for common antioxidant assays, and visualizations of experimental workflows and relevant signaling pathways to support further research and development.

Data Presentation: Antioxidant Activity

The following table summarizes the reported IC50 values for quercetin and some of its methylated derivatives from the DPPH free radical scavenging assay to provide a comparative context.

CompoundDPPH Scavenging IC50 (µM)Reference
Quercetin47.20[2]
Quercetin-3',5-dimethyl ether119.27[2]
Quercetin-3',4',7-trimethyl etherNot explicitly stated, but synthesized and tested.[2]

A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This donation neutralizes the radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Reagents and Equipment:

  • This compound (or other test compounds)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent like DMSO)

  • UV-Vis Spectrophotometer or 96-well plate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM to 0.12 mM).[3][4] The absorbance of this working solution should be approximately 1.0 at 517 nm.[3]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the various concentrations of the test compound.

  • Initiate Reaction: Add the DPPH working solution to each well/cuvette and mix thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2][3]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance.[3]

Reagents and Equipment:

  • This compound (or other test compounds)

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate (e.g., 2.45 mM)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • UV-Vis Spectrophotometer or 96-well plate reader

  • Positive control (e.g., Trolox)

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Preparation of Test Compound: Prepare serial dilutions of this compound.

  • Reaction Mixture: Add a small volume of the sample or standard to the diluted ABTS•+ working solution.

  • Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of antioxidant capacity.

G prep Preparation of Reagents stock Test Compound Stock Solution prep->stock assay Antioxidant Assay (e.g., DPPH, ABTS) prep->assay serial Serial Dilutions stock->serial serial->assay incubate Incubation (Dark, Room Temp) assay->incubate measure Spectrophotometric Measurement incubate->measure calc Data Analysis (% Inhibition) measure->calc ic50 IC50 Value Determination calc->ic50

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathways

Quercetin and its derivatives are known to modulate various signaling pathways to exert their antioxidant and anti-inflammatory effects. Methylation can enhance cellular uptake, potentially improving the overall effectiveness of these compounds in a cellular context.[5][6] The diagram below illustrates key pathways involved.

G stress Oxidative Stress (e.g., ROS) pi3k PI3K/Akt Pathway stress->pi3k activates mapk MAPK Pathway stress->mapk activates quercetin This compound quercetin->pi3k inhibits quercetin->mapk inhibits cell_protection Cellular Protection & Antioxidant Response quercetin->cell_protection promotes inflammation Inflammatory Response (e.g., TNF-α, IL-6) pi3k->inflammation leads to mapk->inflammation leads to

Caption: Key signaling pathways modulated by quercetin derivatives.

Conclusion

While this compound has been identified in natural sources and synthesized for research, specific quantitative data on its in vitro antioxidant capacity remains limited.[7] Based on structure-activity relationship studies of related compounds, it is hypothesized that its direct free radical scavenging activity may be lower than that of unmethylated quercetin due to the etherification of key hydroxyl groups. However, its increased lipophilicity may enhance cellular uptake and activity in cell-based models by modulating signaling pathways like PI3K/Akt and MAPK.[6] Further research is required to empirically determine the IC50 values of this compound in various antioxidant assays and to elucidate its precise mechanisms of action in biological systems. The protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous plant flavonoid, and its derivatives are renowned for their potent anti-inflammatory properties. Among these, methylated forms such as Quercetin 3,5,3'-trimethyl ether are gaining interest due to potentially enhanced bioavailability and metabolic stability. This technical guide provides a comprehensive overview of the putative anti-inflammatory mechanisms of this compound, drawing upon the extensive research conducted on its parent compound, quercetin, and other methylated analogs. This document details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2). Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the molecular interactions. While direct research on this compound is emerging, this guide consolidates the current understanding of related compounds to inform and direct future investigations into its therapeutic potential.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have been extensively studied for their anti-inflammatory activities. Quercetin is one of the most prominent dietary flavonoids, known to modulate inflammatory processes.[1] However, its therapeutic application can be limited by poor bioavailability. Methylation of the hydroxyl groups of quercetin, resulting in derivatives like this compound, is a promising strategy to overcome this limitation. This document explores the anti-inflammatory mechanism of action of this compound, based on the established activities of quercetin and other methylated derivatives.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of quercetin and its derivatives are multi-faceted, primarily involving the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Quercetin and its derivatives have been shown to inhibit NF-κB activation.[2][3] This inhibition can occur at multiple levels, including the suppression of IκB kinase (IKK) activity, which is responsible for IκBα phosphorylation.[4] By preventing IκBα degradation, quercetin effectively blocks NF-κB nuclear translocation and subsequent gene transcription.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition IkB_p p-IkB IkB->IkB_p NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Quercetin_Derivative This compound Quercetin_Derivative->IKK Inhibition DNA DNA NF-kB_n->DNA Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Stimulus Receptor Receptor Stimulus->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quercetin_Derivative This compound Quercetin_Derivative->Upstream_Kinases Inhibition Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with Quercetin Derivative Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Sample_Collection Sample Collection (Cell Lysates, Supernatants) Stimulation->Sample_Collection Western_Blot Western Blot (Signaling Proteins) Sample_Collection->Western_Blot ELISA ELISA (Cytokines) Sample_Collection->ELISA qPCR RT-qPCR (Gene Expression) Sample_Collection->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis

References

The Anticancer Potential of Quercetin-3-Methyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Quercetin-3-methyl ether (Q3ME), a naturally occurring flavonoid, has demonstrated significant anticancer properties across a variety of cancer cell lines. This technical guide provides a comprehensive review of the existing research, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, alongside a visual representation of the signaling pathways implicated in its mechanism of action. The data presented underscores the potential of Q3ME as a therapeutic agent in oncology, particularly in cases of drug-resistant cancers.

Quantitative Data on Anticancer Effects

The antiproliferative and pro-apoptotic effects of Quercetin-3-methyl ether have been quantified in several studies. The following tables summarize these findings.

Cell Viability and Proliferation
Cell LineCancer TypeTreatmentConcentration (µM)Time (h)EffectReference
JB6 P+Mouse EpidermalQuercetin-3-methyl ether52429% decrease in cell number[1]
JB6 P+Mouse EpidermalQuercetin-3-methyl ether54846% decrease in cell number[1]
JB6 P+Mouse EpidermalQuercetin-3-methyl ether102449% decrease in cell number[1]
JB6 P+Mouse EpidermalQuercetin-3-methyl ether104866% decrease in cell number[1]
SK-Br-3Breast Cancer (Lapatinib-sensitive)Quercetin-3-methyl ether5-90% decrease in colony formation
SK-Br-3-Lap RBreast Cancer (Lapatinib-resistant)Quercetin-3-methyl ether5-75% decrease in colony formation
SK-Br-3Breast Cancer (Lapatinib-sensitive)Quercetin-3-methyl ether10-88% decrease in colony formation
SK-Br-3-Lap RBreast Cancer (Lapatinib-resistant)Quercetin-3-methyl ether10-89% decrease in colony formation
RKOColorectal CancerQuercetin-3-methyl etherVaries48Dose-dependent inhibition of viability[2][3]
SW1116Colorectal CancerQuercetin-3-methyl etherVaries48Dose-dependent inhibition of viability[2][3]
Induction of Apoptosis
Cell LineCancer TypeTreatmentConcentration (µM)Time (h)Apoptotic EffectReference
SK-Br-3Breast Cancer (Lapatinib-sensitive)Quercetin-3-methyl ether5, 1048Increased cleaved caspase 3, 7, and PARP
SK-Br-3-Lap RBreast Cancer (Lapatinib-resistant)Quercetin-3-methyl ether5, 1048Increased cleaved caspase 3, 7, and PARP
RKOColorectal CancerQuercetin-3-methyl etherVaries48Dose-dependent increase in apoptosis[2][3]
SW1116Colorectal CancerQuercetin-3-methyl etherVaries48Dose-dependent increase in apoptosis[2][3]
MDA-MB-231, MCF-7, T47DBreast CancerQuercetin-3-methyl etherNot specified-Induced apoptosis[4]
Cell Cycle Arrest
Cell LineCancer TypeTreatmentConcentration (µM)Time (h)Effect on Cell CycleReference
SK-Br-3Breast Cancer (Lapatinib-sensitive)Quercetin-3-methyl ether5, 1016Significant G2/M phase accumulation
SK-Br-3-Lap RBreast Cancer (Lapatinib-resistant)Quercetin-3-methyl ether5, 1016Significant G2/M phase accumulation
JB6 P+Mouse EpidermalQuercetin-3-methyl ether1048G2/M phase accumulation[1]
MDA-MB-231, MCF-7, T47DBreast CancerQuercetin-3-methyl etherNot specified-G2/M phase arrest[4]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to attach overnight.[5]

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of Quercetin-3-methyl ether or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin-3-methyl ether for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Quercetin-3-methyl ether as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Chk1, Cdc25c, Cyclin B1, cleaved caspases, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Mechanisms of Action

Quercetin-3-methyl ether exerts its anticancer effects through the modulation of several key signaling pathways.

G2/M Cell Cycle Arrest via the Chk1/Cdc25c/Cyclin B1/Cdk1 Pathway

In breast cancer cells, Quercetin-3-methyl ether induces a pronounced G2/M block. This is primarily achieved through the activation of the Chk1 kinase, which leads to the phosphorylation and subsequent inactivation of the Cdc25c phosphatase. Inactivated Cdc25c cannot dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis, thus leading to cell cycle arrest at the G2/M transition.

G2_M_Arrest cluster_cdc cluster_cyclin Q3ME Quercetin-3-methyl ether Chk1 Chk1 Q3ME->Chk1 activates pCdc25c p-Cdc25c (Ser216) (Inactive) Chk1->pCdc25c phosphorylates Cdc25c Cdc25c (Active) G2_M_Arrest G2/M Arrest pCdc25c->G2_M_Arrest leads to CyclinB1_Cdk1_active Cyclin B1/Cdk1 (Active) Cdc25c->CyclinB1_Cdk1_active dephosphorylates (activates) CyclinB1_Cdk1_inactive Cyclin B1/Cdk1 (Inactive) Mitosis Mitosis CyclinB1_Cdk1_active->Mitosis

Caption: Q3ME-induced G2/M cell cycle arrest pathway.

Inhibition of Notch1 and PI3K/Akt Signaling

Quercetin-3-methyl ether has been shown to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[4] The Notch pathway is crucial for cell-cell communication and plays a role in cell fate decisions, while the PI3K/Akt pathway is a major regulator of cell survival and proliferation. By downregulating these pathways, Q3ME can inhibit cancer stem cell properties and induce apoptosis.

Notch_PI3K_Akt_Inhibition Q3ME Quercetin-3-methyl ether Notch1 Notch1 Q3ME->Notch1 inhibits PI3K PI3K Q3ME->PI3K inhibits CancerStemness Cancer Stemness Notch1->CancerStemness Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of Notch1 and PI3K/Akt pathways by Q3ME.

Downregulation of Polyamine Metabolism in Colorectal Cancer

In colorectal cancer cells, Quercetin-3-methyl ether induces apoptosis by downregulating intracellular polyamine levels.[2][3][7] This is achieved, at least in part, by suppressing the expression of spermine (B22157) oxidase (SMOX), a key enzyme in polyamine catabolism. The reduction in polyamines, which are essential for cell growth and proliferation, contributes to the apoptotic response.

Polyamine_Metabolism Q3ME Quercetin-3-methyl ether SMOX SMOX expression Q3ME->SMOX downregulates Polyamines Intracellular Polyamines (Spermidine, Spermine) SMOX->Polyamines catabolizes Apoptosis Apoptosis Polyamines->Apoptosis reduction leads to

Caption: Q3ME-induced apoptosis via polyamine metabolism downregulation.

Experimental Workflow Overview

The general workflow for investigating the anticancer properties of Quercetin-3-methyl ether on cell lines is depicted below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis CellCulture Cancer Cell Lines (e.g., SK-Br-3, RKO) Treatment Treatment with Quercetin-3-methyl ether CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT ApoptosisAssay Apoptosis (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot

Caption: General experimental workflow for in vitro studies.

Conclusion

Quercetin-3-methyl ether demonstrates potent anticancer activity against a range of cancer cell lines, including those resistant to conventional therapies. Its mechanisms of action are multifaceted, involving the induction of G2/M cell cycle arrest, promotion of apoptosis, and inhibition of key pro-survival signaling pathways. The quantitative data and mechanistic insights presented in this guide highlight the promising therapeutic potential of Quercetin-3-methyl ether and warrant further investigation in preclinical and clinical settings.

References

An In-Depth Technical Guide on the Effects of Quercetin 3,5,3'-trimethyl Ether on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether is a polymethoxylated flavonoid, a derivative of the widely studied flavonol, quercetin. The methylation of hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which in turn may enhance its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current understanding of the effects of Quercetin 3,5,3'-trimethyl ether on key cellular signaling pathways, namely the PI3K/Akt, MAPK, and NF-κB pathways. The dysregulation of these pathways is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for therapeutic intervention. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development efforts.

Data Presentation

Quantitative data on the specific biological effects of this compound are limited in the currently available scientific literature. Much of the research has focused on its parent compound, quercetin, or other methylated derivatives like quercetin 3-methyl ether. The following tables present a compilation of available quantitative data for quercetin and its closely related derivatives to provide a comparative context for the potential activities of this compound.

Table 1: In Vitro Anti-proliferative Activity of Quercetin and its Derivatives

CompoundCell LineAssayIC50 ValueReference
QuercetinHCT-116 (Colon Cancer)MTT Assay36 µg/mL[1]
Quercetin 3-methyl etherHCT-116 (Colon Cancer)MTT Assay34 µg/mL[1]
QuercetinMCF-7 (Breast Cancer)MTT Assay73 µM
QuercetinMDA-MB-231 (Breast Cancer)MTT Assay85 µM
QuercetinHepG2 (Liver Cancer)MTT Assay331 µM (in a nanohydrogel formulation)[2]
QuercetinHCT116 (Colon Cancer)Apoptosis Assay181.7 µM[2]

Table 2: Effects of Quercetin on Signaling Pathway Components

CompoundCell LineTarget PathwayEffectQuantitative ChangeReference
Quercetin (25 µM)HCC1937 (Breast Cancer)PI3K/AktInhibition of Akt phosphorylation (Ser-473)Complete suppression after 0.5, 1, and 3 hours[3]
Quercetin (100 µM)T47D (Breast Cancer)PI3K/AktDecreased cell proliferationSignificant decrease after 24 hours[3]
QuercetinDLA Cells (T-Cell Lymphoma)PI3K/AktAttenuation of H2O2-induced Akt phosphorylation (Ser-473 and Thr-308)~50% and ~70% decrease, respectively[4]
QuercetinRAW 264.7 (Macrophages)MAPKReduction of LPS-induced ERK and p38 phosphorylationStrong reduction[5]
QuercetinMesangial CellsNF-κBReduction of TNF-α-induced NF-κB p65 expressionSignificant reduction with 80 µM quercetin[6]
QuercetinHUVECsNF-κBAlleviation of oxLDL-induced nuclear translocation of NF-κB p65Significant alleviation at 25 µM[7]

Core Signaling Pathways and Mechanisms of Action

Quercetin and its methylated derivatives exert their biological effects by modulating several key signaling pathways. The following sections detail the known interactions with the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Quercetin has been shown to inhibit this pathway, and it is plausible that this compound shares this activity.[2][3][4]

  • Mechanism of Inhibition: Quercetin can inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[3][4] This inhibition can lead to the suppression of cell survival signals and the induction of apoptosis. In some cancer cells with a mutated PTEN gene (a negative regulator of the PI3K/Akt pathway), quercetin has been shown to suppress the constitutively active Akt.[3]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quercetin This compound Quercetin->PI3K inhibits Quercetin->Akt inhibits

Inhibition of the PI3K/Akt Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Quercetin and its derivatives have been shown to modulate MAPK signaling, often in a context-dependent manner.[5]

  • Mechanism of Modulation: In some cellular contexts, quercetin can inhibit the phosphorylation of ERK and p38 MAP kinases, which can contribute to its anti-inflammatory and anti-proliferative effects.[5] In other contexts, it may activate certain MAPK pathways to induce apoptosis in cancer cells.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Quercetin This compound Quercetin->MAPKK modulates Quercetin->MAPK modulates

Modulation of the MAPK Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the inflammatory response, cell survival, and proliferation. The constitutive activation of NF-κB is associated with chronic inflammation and various cancers. Quercetin is a known inhibitor of the NF-κB pathway.[6][7]

  • Mechanism of Inhibition: Quercetin can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[6]

NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Quercetin This compound Quercetin->IKK inhibits

Inhibition of the NF-κB Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to assess the effects of this compound on cell viability and signaling pathways. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • This compound

    • Cell culture medium (appropriate for the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat with this compound (various concentrations) Incubate24h->Treat IncubateXh Incubate for 24, 48, or 72h Treat->IncubateXh AddMTT Add MTT solution IncubateXh->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h AddSolubilization Add solubilization solution Incubate4h->AddSolubilization ReadAbsorbance Read absorbance at 570 nm AddSolubilization->ReadAbsorbance Analyze Calculate % viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Workflow for MTT Cell Viability Assay
Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels, including the phosphorylation status of signaling proteins.

  • Materials:

    • Cell culture reagents

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of Akt, ERK, p38, JNK, IκBα, NF-κB p65)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Treatment and Lysis: Culture and treat cells with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step as in step 7.

    • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Start Start CellTreatment Cell Treatment & Lysis Start->CellTreatment ProteinQuant Protein Quantification (BCA) CellTreatment->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Band Intensity Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis

Conclusion and Future Directions

This compound holds promise as a bioactive molecule with the potential to modulate key signaling pathways implicated in various diseases. While direct evidence for its effects is still emerging, the extensive research on its parent compound, quercetin, and other methylated derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The inhibitory effects of quercetin on the PI3K/Akt and NF-κB pathways, and its modulatory role in the MAPK pathway, suggest that this compound may possess significant anti-inflammatory and anti-cancer properties.

Future research should focus on:

  • Specific Efficacy Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values and efficacy of this compound in various disease models.

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms by which this compound modulates the PI3K/Akt, MAPK, and NF-κB signaling pathways.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential for in vivo applications.

  • Comparative Studies: Performing head-to-head comparisons with quercetin and other methylated derivatives to understand the structure-activity relationships and the impact of the specific methylation pattern on biological activity.

The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals in the exploration of this compound as a novel therapeutic candidate.

References

Physicochemical Characteristics of Quercetin 3,5,3'-trimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether is a naturally occurring O-methylated flavonol, a derivative of the widely studied flavonoid, quercetin. The methylation of hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, including solubility, stability, and bioavailability, which in turn influences its biological activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Quercetin 3,5,3'-trimethyl ether, details relevant experimental protocols for the characterization of flavonoids, and explores its potential biological activities and associated signaling pathways based on current scientific understanding.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The available quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this particular ether are limited.

Table 1: Physicochemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇[1]
Molecular Weight 344.32 g/mol [1][2]
CAS Number 13459-09-1[1]
Predicted pKa 6.46 ± 0.40[1][2]
Predicted XlogP 2.6[2]
Predicted Density 1.45 g/cm³[3]
Appearance Powder (predicted)

Note: The pKa, XlogP, and density are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies used for the characterization of flavonoids are applicable and are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely ground sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.

Detailed Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the material into the bottom. The tube is then inverted and tapped gently to ensure the powder is tightly packed to a height of 2-3 mm.

  • Measurement: The packed capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter that influences a drug's absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Detailed Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Shaking: The flask is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable tool for the qualitative and quantitative analysis of flavonoids.

Principle: Flavonoids exhibit characteristic absorption spectra in the ultraviolet and visible regions due to their conjugated aromatic systems. The wavelength of maximum absorbance (λmax) can aid in structural elucidation, and the absorbance value can be used for quantification.

Detailed Methodology:

  • Solution Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Spectral Scan: The UV-Vis spectrum of the solution is recorded over a specific wavelength range (typically 200-500 nm) using a spectrophotometer, with the pure solvent used as a blank.

  • Determination of λmax: The wavelength(s) at which maximum absorbance occurs are identified from the spectrum.

  • Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Potential Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on other methylated quercetin derivatives provide insights into its potential biological activities, particularly in the areas of cancer and inflammation. It is important to note that the specific substitution pattern of the methyl groups can significantly impact the biological effects.

Anti-Cancer Activity

Methylated quercetins have demonstrated anti-cancer properties in various studies. For instance, Quercetin 3-O-methyl ether has been shown to inhibit the growth of breast cancer cells by inducing G2/M cell cycle arrest and apoptosis.[4] This effect is mediated through the modulation of the Chk1/Cdc25c/cyclin B1/Cdk1 signaling pathway.[4] Furthermore, it has been implicated in the inhibition of the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells.[5]

Logical Relationship of a Potential Anti-Cancer Mechanism:

anticancer_pathway Q353TME This compound Signaling Key Signaling Proteins (e.g., Chk1, Cdc25c, Cyclin B1, Cdk1) Q353TME->Signaling Modulates CellCycle Cell Cycle Progression Proliferation Cancer Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Signaling->CellCycle Arrests at G2/M Signaling->Apoptosis Induces

Caption: Potential anti-cancer mechanism of this compound.

Anti-Inflammatory Activity

Quercetin and its derivatives are well-known for their anti-inflammatory properties. They can modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[6] By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Workflow for Assessing Anti-Inflammatory Activity:

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Macrophages Immune Cells (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Macrophages->Stimulation Treatment Treat with this compound Stimulation->Treatment Cytokine Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Treatment->Cytokine Pathway Analyze Signaling Pathway Activation (e.g., NF-κB, MAPK) Treatment->Pathway

Caption: Workflow for evaluating the anti-inflammatory effects.

Conclusion

This compound is a flavonoid with potential for further investigation in drug discovery and development. While comprehensive experimental data on its physicochemical properties are still needed, established methodologies for flavonoid analysis can be readily applied. The biological activities of related methylated quercetin derivatives suggest promising anti-cancer and anti-inflammatory effects, likely mediated through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to realize its therapeutic potential.

References

Quercetin 3,5,3'-trimethyl ether: A Technical Overview of its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Quercetin (B1663063) 3,5,3'-trimethyl ether, a naturally occurring flavonoid derivative. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological activities of this compound.

Core Compound Data

Quercetin 3,5,3'-trimethyl ether, also known as 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, is a methylated derivative of the widely studied flavonoid, quercetin. The methylation of specific hydroxyl groups can significantly alter the physicochemical properties and biological activity of the parent compound.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C18H16O7[1]
Molecular Weight 344.32 g/mol [1]
CAS Number 13459-09-1[2]
Synonyms 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone[2]

Experimental Protocols

Synthesis of this compound (Plausible Route)

Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone (B22705) intermediate.

This reaction involves the base-catalyzed condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).

  • Reactants:

    • A 2'-hydroxyacetophenone with methoxy (B1213986) groups at the 4' and 6' positions.

    • A benzaldehyde with a hydroxyl group at the 4-position and a methoxy group at the 3-position.

    • Base catalyst (e.g., potassium hydroxide).

    • Solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the acetophenone (B1666503) and benzaldehyde derivatives in the solvent.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the base to the reaction mixture.

    • Allow the reaction to proceed at room temperature with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the chalcone (B49325) product.

    • Purify the product using recrystallization or column chromatography.

Step 2: Algar-Flynn-Oyamada (AFO) Reaction for Oxidative Cyclization.

The synthesized chalcone is then cyclized to form the flavone (B191248) backbone.

  • Reactants:

    • The 2'-hydroxychalcone intermediate from Step 1.

    • Alkaline hydrogen peroxide.

    • Solvent (e.g., methanol).

  • Procedure:

    • Dissolve the chalcone in the solvent.

    • Add an aqueous solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to precipitate the flavonol product.

    • Filter, wash, and dry the final product.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and purification of flavonoids.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The elution of the compound can be monitored at a wavelength corresponding to the absorption maximum of flavonoids (typically around 280 nm and 360 nm).

  • Quantification: The concentration of the compound can be determined by comparing the peak area to a standard curve prepared with a known concentration of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure, confirming the positions of the methyl and hydroxyl groups.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on a closely related compound, Quercetin-3-methyl ether, provides insights into its potential anticancer and anti-inflammatory effects. These studies suggest that methylated quercetin derivatives may exert their effects by modulating key cellular signaling pathways.

Anticancer Effects

Quercetin-3-methyl ether has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This is potentially mediated through the Chk1/Cdc25c/cyclin B1/Cdk1 pathway.[3] Furthermore, other methylated quercetin derivatives have been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]

anticancer_pathway Quercetin_derivative This compound (or related derivatives) Chk1 Chk1 Quercetin_derivative->Chk1 PI3K PI3K Quercetin_derivative->PI3K Cdc25c Cdc25c Chk1->Cdc25c CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex Cdc25c->CyclinB1_Cdk1 G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Potential Anticancer Signaling Pathways
Anti-inflammatory Effects

Quercetin and its derivatives are known to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the cyclooxygenase (COX) pathway.

Experimental Workflow for Natural Product Characterization

The characterization of a novel or synthesized natural product like this compound follows a systematic workflow to ensure its identity, purity, and biological activity.

experimental_workflow Start Synthesis or Isolation Purification Purification (e.g., HPLC, Column Chromatography) Start->Purification Structure_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Purification->Structure_Elucidation Purity_Analysis Purity Assessment (HPLC, LC-MS) Structure_Elucidation->Purity_Analysis Bioactivity_Screening Biological Activity Screening (e.g., Anticancer, Anti-inflammatory assays) Purity_Analysis->Bioactivity_Screening Mechanism_Study Mechanism of Action Studies (Western Blot, Gene Expression Analysis) Bioactivity_Screening->Mechanism_Study End Characterized Compound Mechanism_Study->End

General Experimental Workflow

References

Quercetin 3,5,3'-trimethyl ether: A Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific therapeutic applications of Quercetin (B1663063) 3,5,3'-trimethyl ether (CAS 13459-09-1) is currently limited. This guide provides a comprehensive overview of the known properties of this specific isomer and, as a primary focus, extrapolates potential applications by detailing the established therapeutic activities of closely related and well-researched quercetin methyl ethers. The experimental data, protocols, and signaling pathways described herein are derived from studies on these related analogs and should be considered as a predictive framework for future research into Quercetin 3,5,3'-trimethyl ether.

Introduction to this compound

This compound is a naturally occurring O-methylated flavonoid.[1] As a derivative of quercetin, a widely studied flavonol known for its antioxidant and anti-inflammatory properties, its methylated form is of significant interest to the scientific community. Methylation can alter the physicochemical properties of flavonoids, such as solubility and bioavailability, potentially enhancing their therapeutic efficacy.

Chemical Identifiers for this compound:

Identifier Value
CAS Number 13459-09-1[1][2][3]
Molecular Formula C₁₈H₁₆O₇[4]
Molecular Weight 344.32 g/mol [4]
IUPAC Name 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one[5]

| Synonyms | 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, Caryatin-3'-methyl ether[3][4] |

Potential Therapeutic Applications based on Analog Studies

While direct evidence for this compound is scarce, extensive research on other methylated quercetin derivatives, particularly Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether, provides a strong foundation for predicting its potential therapeutic applications. These include anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

Methylated quercetin derivatives have demonstrated significant potential in oncology research, primarily through the induction of cell cycle arrest and apoptosis, and the inhibition of cancer stem cell formation.

CompoundCell LineAssayEndpointResult
Quercetin 3-methyl ether HL-60 (Leukemia)ProliferationIC₅₀14.3 ± 4.6 µM
SK-Br-3 (Breast Cancer)Colony FormationInhibition~90% at 5 µM
SK-Br-3-Lap R (Lapatinib-Resistant Breast Cancer)Colony FormationInhibition~75% at 5 µM
Quercetin 3',4',7-trimethyl ether MCF-7 (Breast Cancer)Cell ViabilityNot specifiedPossesses anti-tumor properties

Studies on Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether have implicated several key signaling pathways in their anticancer effects.

  • Chk1/Cdc25c/Cyclin B1 Pathway: Quercetin 3-methyl ether has been shown to induce G2/M cell cycle arrest in breast cancer cells by modulating this pathway. It activates Chk1, which in turn phosphorylates and inhibits Cdc25c, preventing the activation of the Cyclin B1/Cdk1 complex required for mitotic entry.

G2_M_Arrest Q3ME Quercetin 3-methyl ether Chk1 Chk1 Q3ME->Chk1 activates Cdc25c Cdc25c (Active) Chk1->Cdc25c phosphorylates pCdc25c p-Cdc25c (Ser216) (Inactive) CyclinB1_Cdk1 Cyclin B1/Cdk1 (Inactive) pCdc25c->CyclinB1_Cdk1 inhibits activation of CyclinB1_Cdk1_Active Cyclin B1/Cdk1 (Active) G2_M G2/M Transition CyclinB1_Cdk1->G2_M leads to arrest

Caption: G2/M cell cycle arrest induced by Quercetin 3-methyl ether.

  • Notch1 and PI3K/Akt Signaling: Quercetin 3-methyl ether has been found to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.

Stem_Cell_Inhibition Q3ME Quercetin 3-methyl ether Notch1 Notch1 Q3ME->Notch1 inhibits PI3K PI3K Q3ME->PI3K inhibits Stemness Cancer Stem Cell Formation Notch1->Stemness Akt Akt PI3K->Akt activates Akt->Stemness

Caption: Inhibition of cancer stem cell pathways by Quercetin 3-methyl ether.

  • Cell Viability Assay (MTS/MTT):

    • Seed cancer cells (e.g., SK-Br-3, MCF-7) in 96-well plates.

    • After cell attachment, treat with various concentrations of the test compound (e.g., 0, 5, 10 µM of Quercetin 3-methyl ether) for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability relative to untreated controls.

  • Colony Formation Assay:

    • Seed a low density of cells in 6-well plates.

    • Treat with the test compound at various concentrations.

    • Incubate for a period sufficient for colony formation (typically 1-2 weeks), replacing the medium with fresh compound as needed.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies to assess the long-term proliferative capacity of the cells.

  • Western Blot Analysis:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells to extract total proteins.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., Chk1, p-Cdc25c, Notch1, Akt).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system to determine protein expression levels.

Anti-Inflammatory Activity

Methylated quercetin derivatives are known to inhibit the release of pro-inflammatory mediators.

CompoundCell TypeStimulantMediator InhibitedIC₅₀
Quercetin 3-methyl ether Rat NeutrophilsfMLP/CBβ-glucuronidase release3.6 ± 0.4 µM
Rat NeutrophilsfMLP/CBLysozyme release3.1 ± 0.5 µM
RAW 264.7 MacrophagesLPSTNF-α formation13.1 ± 1.9 µM

Quercetin and its ethers are recognized for their inhibitory effects on pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB QuercetinEthers Quercetin Ethers QuercetinEthers->MAPK inhibit QuercetinEthers->NFkB inhibit Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines lead to production of NFkB->Cytokines lead to production of

Caption: Inhibition of pro-inflammatory signaling by quercetin ethers.

  • Neutrophil Degranulation Assay:

    • Isolate neutrophils from rat peritoneal fluid.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with formyl-Met-Leu-Phe/cytochalasin B (fMLP/CB).

    • Centrifuge the cell suspension to pellet the cells.

    • Measure the activity of released enzymes (e.g., β-glucuronidase, lysozyme) in the supernatant using appropriate substrates and spectrophotometry.

  • TNF-α Release Assay in Macrophages:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with the test compound.

    • Stimulate with lipopolysaccharide (LPS).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Conclusion and Future Directions

While this compound remains an understudied compound, the significant anticancer and anti-inflammatory activities of its isomers, such as Quercetin 3-methyl ether and Quercetin 3',4',7-trimethyl ether, strongly suggest its potential as a valuable therapeutic agent. The provided data and methodologies from analog studies offer a robust starting point for researchers and drug development professionals.

Future research should focus on:

  • Biological Screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound in a panel of relevant cell lines.

  • Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, to elucidate its molecular targets.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability and potential as a drug candidate.

The exploration of this specific quercetin derivative could uncover novel therapeutic properties and contribute to the development of new treatments for cancer and inflammatory diseases.

References

The Enhanced Bio-Navigators: A Technical Guide to the Bioavailability and Metabolism of Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylated flavonoids, a subclass of naturally occurring polyphenolic compounds, are gaining significant attention in the scientific community for their enhanced pharmacokinetic profiles compared to their unmethylated counterparts. This technical guide provides an in-depth analysis of the bioavailability and metabolism of these promising bioactive molecules. By blocking the sites of phase II metabolism, methylation dramatically improves metabolic stability and intestinal absorption, leading to substantially higher plasma concentrations and greater potential for therapeutic efficacy. This document summarizes key quantitative pharmacokinetic data, details essential experimental protocols for their study, and visualizes the underlying biological processes, offering a comprehensive resource for researchers and drug development professionals in this field.

Enhanced Bioavailability of Methylated Flavonoids: A Quantitative Comparison

Methylation of hydroxyl groups on the flavonoid backbone fundamentally alters their absorption, distribution, metabolism, and excretion (ADME) properties. The primary reason for the low bioavailability of most dietary flavonoids is their extensive and rapid metabolism via glucuronidation and sulfation in the intestine and liver.[1][2][3] Methylation effectively shields these hydroxyl groups, forcing metabolism down the slower route of cytochrome P450 (CYP)-mediated oxidation.[2][4][5][6] This results in a significant increase in metabolic stability and, consequently, higher oral bioavailability.

The following tables summarize the pharmacokinetic parameters of several key methylated flavonoids in comparison to their unmethylated analogues, demonstrating the profound impact of methylation.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (B190784) (DMF) vs. Chrysin (B1683763) (Unmethylated Analogue)

CompoundSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
5,7-DimethoxyflavoneMouse10 mg/kg (oral)1870 ± 11900.5532 ± 165Not Reported[1]
5,7-DimethoxyflavoneRat250 mg/kg (oral, extract)Not ReportedNot ReportedNot ReportedNot Reported[7]
ChrysinHuman-Very low/undetectable--Extremely low[8][9][10]

Table 2: Pharmacokinetic Parameters of Tangeretin (B192479)

SpeciesDoseCmax (µg/mL)Tmax (min)AUC (min·µg/mL)Absolute Bioavailability (%)Reference
Rat50 mg/kg (oral)0.87 ± 0.33340.00 ± 48.99213.78 ± 80.6327.11[11][12]
Rat5 mg/kg (IV)1.11 ± 0.41-78.85 ± 7.39-[11][12]

Table 3: Pharmacokinetic Parameters of Nobiletin (B1679382)

SpeciesDose/FormulationCmax (µg/mL)Tmax (h)AUCAbsolute Bioavailability (%)Reference
RatOil Suspension0.54 ± 0.091-≈20[2][13][14]
RatEmulsion1.31 ± 0.386-≈49[13]
Lean RatOral---22.37 ± 4.52[15]
Obese RatOral---18.67 ± 4.80[15]

Table 4: Pharmacokinetic Parameters of 5,7,3',4'-Tetramethoxyflavone (TMF)

SpeciesDoseCmax (µg/mL)Tmax (min)T1/2 (min)Absolute Bioavailability (%)Reference
Rat50 mg/kg (oral)0.79 ± 0.30190.34 ± 24.50273.76 ± 90.2314.3[16][17]

Key Experimental Protocols for Assessing Bioavailability and Metabolism

Accurate assessment of the ADME properties of methylated flavonoids is crucial for their development as therapeutic agents. The following are detailed methodologies for key in vitro experiments.

Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., 400–600 Ω·cm²) before the experiment.[18]

  • Transport Study:

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • The test flavonoid (e.g., 10-100 µM) is added to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux).[3][19]

    • Samples are collected from the receiver chamber (BL for absorption, AP for efflux) at predetermined time points (e.g., 30, 60, 90, 120 minutes).[3]

    • The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.

Methodology:

  • Preparation:

    • Pooled human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[20][21]

    • A reaction mixture is prepared containing the microsomes, the test flavonoid (e.g., 1 µM), and a NADPH-regenerating system (to sustain enzyme activity).[22][23]

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C with gentle shaking.[20][22]

  • Sampling and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][23]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by HPLC-MS/MS to quantify the remaining parent compound.[20]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.[24]

Typical Method Parameters:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[25][26]

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[25][26]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[25]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.[25]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically require protein precipitation with an organic solvent, followed by centrifugation. Solid-phase extraction (SPE) may be used for cleaner samples and pre-concentration.[27]

Visualizing the Metabolic and Signaling Landscape

Metabolic Pathways of Methylated vs. Unmethylated Flavonoids

The metabolic fate of flavonoids is significantly altered by methylation. Unmethylated flavonoids are primarily metabolized through phase II conjugation reactions (glucuronidation and sulfation), which increases their water solubility and facilitates their rapid excretion. Methylated flavonoids, being poor substrates for these conjugation enzymes, are instead metabolized by phase I CYP450 enzymes, primarily through O-demethylation, followed by conjugation of the newly exposed hydroxyl group.

Metabolic_Pathways Unmethylated Unmethylated Flavonoid (e.g., Chrysin) UGTs_SULTs Phase II Enzymes (UGTs, SULTs) Unmethylated->UGTs_SULTs Extensive & Rapid Conjugated Glucuronide & Sulfate Conjugates UGTs_SULTs->Conjugated Excretion1 Rapid Excretion Conjugated->Excretion1 Methylated Methylated Flavonoid (e.g., 5,7-DMF) CYPs Phase I Enzymes (CYP450) Methylated->CYPs Slower Demethylated O-Demethylated Metabolite CYPs->Demethylated UGTs_SULTs2 Phase II Enzymes (UGTs, SULTs) Demethylated->UGTs_SULTs2 Conjugated2 Conjugated Demethylated Metabolite UGTs_SULTs2->Conjugated2 Excretion2 Slower Excretion Conjugated2->Excretion2

Metabolic fate of unmethylated vs. methylated flavonoids.
Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing the bioavailability and metabolism of a novel methylated flavonoid.

Experimental_Workflow Compound Test Compound (Methylated Flavonoid) Caco2 Caco-2 Permeability Assay Compound->Caco2 Microsomes Liver Microsomal Stability Assay Compound->Microsomes Absorption Predicted Intestinal Absorption Caco2->Absorption Metabolism Metabolic Stability (t1/2, CLint) Microsomes->Metabolism InVivo In Vivo Animal Study (e.g., Rat) Absorption->InVivo Metabolism->InVivo PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) InVivo->PK MetaboliteID Metabolite Identification (Plasma, Urine, Feces) InVivo->MetaboliteID Bioavailability Absolute Bioavailability Calculation PK->Bioavailability

Workflow for assessing methylated flavonoid bioavailability.
Generalized Flavonoid Interaction with Cellular Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways, contributing to their diverse pharmacological effects. While specific pathways may vary between different flavonoids, a common target is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.

PI3K_Akt_Pathway Flavonoid Flavonoid PI3K PI3K Flavonoid->PI3K Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Growth mTOR->CellSurvival Promotion

Generalized modulation of the PI3K/Akt pathway by flavonoids.

Conclusion and Future Directions

The methylation of flavonoids presents a highly effective strategy to overcome the pharmacokinetic limitations of their parent compounds. The evidence strongly indicates that methylated flavonoids exhibit superior metabolic stability and intestinal absorption, leading to significantly enhanced bioavailability. This makes them promising candidates for development as therapeutic agents for a wide range of diseases.

Future research should focus on:

  • Human Clinical Trials: To confirm the pharmacokinetic advantages observed in preclinical studies translate to humans.

  • Metabolite Activity: To investigate whether the demethylated and conjugated metabolites of methylated flavonoids retain biological activity.

  • Structure-Activity Relationship: To systematically explore how the position and number of methyl groups influence bioavailability and therapeutic efficacy.

  • Delivery Systems: To develop advanced formulations that can further enhance the solubility and absorption of these lipophilic compounds.

This technical guide provides a solid foundation for researchers and drug developers to advance the study and application of methylated flavonoids as next-generation therapeutics.

References

Quercetin 3,5,3'-trimethyl ether: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct safety and toxicity data are available for Quercetin (B1663063) 3,5,3'-trimethyl ether. This technical guide provides a comprehensive overview of the safety profile of the parent compound, quercetin, and discusses the potential implications of methylation on its biological activity and toxicity based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Quercetin is a naturally occurring flavonoid found in a wide variety of fruits, vegetables, and grains. It has been extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. Quercetin 3,5,3'-trimethyl ether is a derivative of quercetin where the hydroxyl groups at positions 3, 5, and 3' are replaced by methoxy (B1213986) groups. Methylation can significantly alter the physicochemical and biological properties of flavonoids, including their metabolic stability, bioavailability, and interaction with cellular targets. This guide summarizes the available safety and toxicity data for quercetin and explores the potential safety profile of its trimethylated form.

Inferred Safety Profile of this compound

Methylation is a common metabolic pathway for flavonoids in vivo. Generally, methylation of flavonoids is considered a detoxification process that increases their metabolic stability and facilitates excretion. Studies on other methylated flavonoids suggest that methylation can lead to improved intestinal absorption and metabolic stability, potentially resulting in higher oral bioavailability compared to their non-methylated parent compounds.[1][2][3][4]

Research on methylated quercetin metabolites indicates that while they may retain some biological activity, the toxic potential is often reduced. For instance, methylation of the catechol group in quercetin has been shown to decrease its pro-oxidant activity and its reactivity towards DNA.[5] This suggests that this compound may exhibit a favorable safety profile compared to quercetin. However, it is also important to note that some studies have investigated the potential for enhanced toxicity of certain methylated quercetin derivatives, indicating that the specific pattern of methylation is crucial.

Quantitative Toxicity Data for Quercetin

The following tables summarize the available quantitative toxicity data for the parent compound, quercetin.

Table 1: Acute Toxicity of Quercetin

Test SpeciesRoute of AdministrationLD50Reference
MouseOral160 mg/kg[6]
RatOral>2000 mg/kg[7]

Table 2: Genotoxicity of Quercetin

AssayTest SystemResultReference
Ames TestSalmonella typhimuriumPositive (with and without metabolic activation)[8]
In vivo Micronucleus AssayRat Bone MarrowNegative[7]
In vivo Unscheduled DNA Synthesis (UDS)Rat HepatocytesNegative[7]

Table 3: Carcinogenicity of Quercetin

SpeciesRouteDosingFindingsReference
F344 RatsOral (feed)Up to 5% in diet for 104 weeksNo significant carcinogenic effects[9]

Experimental Protocols

Detailed methodologies for key toxicological studies on quercetin are crucial for the interpretation of the data.

4.1. In vivo Bone Marrow Micronucleus Assay

  • Test System: Wistar rats.

  • Administration: Oral gavage.

  • Dose Levels: Up to 2000 mg/kg body weight.

  • Protocol: Animals are dosed with the test substance. At 24 and 48 hours post-dosing, bone marrow is extracted from the femur. The bone marrow cells are then smeared on slides, stained, and analyzed for the presence of micronucleated polychromatic erythrocytes (MN-PCEs). An increase in the frequency of MN-PCEs in treated groups compared to a concurrent vehicle control group indicates a potential for chromosomal damage.[7]

  • Diagram:

experimental_workflow_micronucleus animal_dosing Wistar Rat Dosing (Oral Gavage, up to 2000 mg/kg) bone_marrow_extraction Bone Marrow Extraction (24h & 48h post-dose) animal_dosing->bone_marrow_extraction slide_preparation Slide Preparation & Staining bone_marrow_extraction->slide_preparation microscopic_analysis Microscopic Analysis (Quantification of MN-PCEs) slide_preparation->microscopic_analysis data_analysis Data Analysis microscopic_analysis->data_analysis experimental_workflow_uds animal_dosing Wistar Rat Dosing (Oral Gavage, up to 2000 mg/kg) hepatocyte_isolation Hepatocyte Isolation animal_dosing->hepatocyte_isolation cell_culture Cell Culture with Radiolabeled Thymidine hepatocyte_isolation->cell_culture scintillation_counting Scintillation Counting (Measurement of UDS) cell_culture->scintillation_counting data_analysis Data Analysis scintillation_counting->data_analysis quercetin_metabolism Quercetin Quercetin Intestine_Liver Intestine & Liver (Phase II Metabolism) Quercetin->Intestine_Liver Methylation Methylation (COMT) Intestine_Liver->Methylation Glucuronidation Glucuronidation (UGTs) Intestine_Liver->Glucuronidation Sulfation Sulfation (SULTs) Intestine_Liver->Sulfation Methylated_Metabolites Methylated Metabolites Methylation->Methylated_Metabolites Glucuronidated_Metabolites Glucuronidated Metabolites Glucuronidation->Glucuronidated_Metabolites Sulfated_Metabolites Sulfated Metabolites Sulfation->Sulfated_Metabolites Excretion Excretion (Urine & Feces) Methylated_Metabolites->Excretion Glucuronidated_Metabolites->Excretion Sulfated_Metabolites->Excretion

References

Methodological & Application

Synthesis of Quercetin 3,5,3'-trimethyl ether: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Quercetin (B1663063) 3,5,3'-trimethyl ether, a partially methylated derivative of the naturally occurring flavonoid, quercetin. The synthesis involves a multi-step process beginning with the selective protection of the more reactive hydroxyl groups at the 7 and 4' positions of quercetin using benzyl (B1604629) bromide. Subsequent methylation of the remaining hydroxyl groups at the 3, 5, and 3' positions is achieved using dimethyl sulfate (B86663). The final step involves the deprotection of the benzyl groups to yield the target molecule. This protocol is designed to provide a clear and reproducible method for obtaining Quercetin 3,5,3'-trimethyl ether for research and drug development purposes.

Introduction

Quercetin, a pentahydroxyflavone, is a widely studied natural compound known for its diverse biological activities. Methylation of its hydroxyl groups can significantly alter its physicochemical and pharmacological properties, including bioavailability and target specificity. This compound is a specific O-methylated derivative with potential applications in various research fields. The selective synthesis of this compound is challenging due to the differential reactivity of the five hydroxyl groups. The protocol outlined below employs a protection-methylation-deprotection strategy to achieve the desired regioselectivity.

Experimental Protocols

Step 1: Selective Protection of Quercetin at 7 and 4' Positions

This step aims to protect the more acidic and accessible hydroxyl groups at the 7 and 4' positions of quercetin using benzyl bromide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Quercetin302.243.02 g10
Benzyl Bromide171.043.76 g (2.6 mL)22
Anhydrous Potassium Carbonate (K₂CO₃)138.214.15 g30
Anhydrous N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quercetin and anhydrous DMF.

  • Stir the mixture at room temperature until the quercetin is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (B1210297) (7:3 v/v).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol (B145695).

  • Dry the crude product, 7,4'-di-O-benzylquercetin, under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Step 2: Methylation of 7,4'-di-O-benzylquercetin

This step involves the methylation of the remaining free hydroxyl groups at the 3, 5, and 3' positions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
7,4'-di-O-benzylquercetin482.494.82 g10
Dimethyl Sulfate (DMS)126.134.16 g (3.15 mL)33
Anhydrous Potassium Carbonate (K₂CO₃)138.215.53 g40
Anhydrous Acetone (B3395972)58.08150 mL-

Procedure:

  • In a dry 250 mL round-bottom flask, dissolve 7,4'-di-O-benzylquercetin in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture to reflux with stirring.

  • Add dimethyl sulfate dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue refluxing for 24-48 hours, monitoring the reaction by TLC (hexane:ethyl acetate, 7:3 v/v).

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the benzyl protecting groups to yield the target compound. Catalytic hydrogenation is a common and effective method.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin524.575.25 g10
Palladium on Carbon (10% Pd/C)-0.5 g-
Ethyl Acetate88.11100 mL-
Methanol (B129727)32.0450 mL-
Hydrogen Gas (H₂)2.02Balloon or H₂ generator-

Procedure:

  • Dissolve the benzylated and methylated quercetin derivative in a mixture of ethyl acetate and methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogen generator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting solid is the crude this compound.

  • Purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure product.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTheoretical Yield (g)
1QuercetinBenzyl Bromide, K₂CO₃7,4'-di-O-benzylquercetin4.82
27,4'-di-O-benzylquercetinDimethyl Sulfate, K₂CO₃7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin5.25
37,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetinH₂, Pd/CThis compound3.44

Actual yields will vary depending on experimental conditions and purification efficiency.

Visualization of the Synthesis Workflow

Synthesis_Workflow Quercetin Quercetin Step1 Step 1: Selective Benzylation (BnBr, K₂CO₃, DMF) Quercetin->Step1 Intermediate1 7,4'-di-O-benzylquercetin Step1->Intermediate1 Step2 Step 2: Methylation (DMS, K₂CO₃, Acetone) Intermediate1->Step2 Intermediate2 7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin Step2->Intermediate2 Step3 Step 3: Deprotection (H₂, Pd/C, EtOAc/MeOH) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Application Note: HPLC Method for the Quantification of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether is a polymethoxylated flavonoid (PMF), a class of compounds known for their potential biological activities, which can be enhanced through methylation of the hydroxyl groups on the quercetin backbone, potentially improving bioavailability.[1] Accurate quantification of this specific trimethylated ether is crucial for research, development, and quality control in the fields of natural products, pharmaceuticals, and nutraceuticals. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable technique for the analysis of such compounds.[1] This document provides a detailed protocol for the quantification of Quercetin 3,5,3'-trimethyl ether using a reversed-phase HPLC method.

Experimental Protocols

1. Preparation of Standard Solutions

  • Materials:

    • This compound (analytical standard, >98% purity)

    • HPLC-grade methanol (B129727)

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

  • Protocol for Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing.

    • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.[1]

    • Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.

  • Protocol for Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions from the stock solution using HPLC-grade methanol.[1]

    • For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[1]

    • Prepare a series of at least five working standards to construct a calibration curve.

2. Sample Preparation (from a solid matrix, e.g., plant material)

  • Materials:

    • Sample containing this compound

    • 80% Methanol in water

    • Centrifuge tubes

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Protocol:

    • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

    • Add a defined volume of 80% methanol (e.g., 20 mL).[1]

    • Sonicate for 30 minutes in an ultrasonic bath to extract the analyte.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

    • The sample is now ready for injection.

3. HPLC Instrumentation and Conditions

A reversed-phase HPLC method is recommended for the analysis of this compound. The following conditions are a robust starting point and should be optimized and validated in your laboratory.

ParameterRecommended Condition
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program A gradient elution is recommended to ensure good separation. (See table below)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) or UV Detector at approximately 256 nm and 353 nm.[1]

Recommended Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
204060
254060
306040
356040

Data Presentation

Table 1: Quantitative Data Summary (Hypothetical)

ParameterValue
Retention Time (min) ~ 8.5 (To be determined experimentally)
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and robust framework for the quantification of this compound. It is essential to perform a full method validation in the respective laboratory to ensure the accuracy and precision of the results for its intended application in research and drug development.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Quercetin Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document details a generalized yet robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of quercetin (B1663063) ethers. The described protocol has been developed based on established methods for quercetin and its derivatives and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[1][2][3][4] The method is suitable for the determination of various quercetin ethers in bulk materials and simple formulations. Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation is emphasized to ensure data integrity and reproducibility.[5][6][7]

Introduction

Quercetin, a prominent dietary flavonoid, and its ether derivatives are subjects of extensive research due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[8] The methylation of quercetin's hydroxyl groups to form ethers can enhance its metabolic stability and bioavailability, making accurate quantification crucial for research and development.[8] This application note provides a starting point for developing a validated HPLC method for the analysis of quercetin ethers.

Physicochemical Properties of Quercetin Ethers

The physicochemical properties of quercetin ethers, such as solubility and UV absorbance, are critical for method development. While quercetin itself has low aqueous solubility, it is soluble in organic solvents like methanol (B129727) and ethanol.[9][10] Its ether derivatives, such as Quercetin 3',4',7-trimethyl ether, are generally pale yellow crystalline powders.[8] The UV-Vis absorption maxima for quercetin ethers are typically observed around 256 nm and 353 nm in methanol.[8]

Experimental Protocols

Materials and Reagents
  • Quercetin ether analytical standard (>98% purity)

  • HPLC-grade methanol[3]

  • HPLC-grade acetonitrile[11]

  • HPLC-grade water

  • Formic acid or phosphoric acid (analytical grade)[3][12]

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended as a starting point and should be optimized for the specific quercetin ether being analyzed.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][12]
Mobile Phase Isocratic: Acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v)[3][4] or Gradient elution may be required.
Flow Rate 1.0 mL/min[11][13]
Injection Volume 20 µL[3]
Column Temperature 30 °C[11]
Detection UV-Vis at approximately 256 nm or 353 nm[8]
Run Time Approximately 10-15 minutes[14]
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of the quercetin ether analytical standard.[8]

  • Transfer the standard into a 10 mL volumetric flask.[8]

  • Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing or brief sonication.[3][8]

  • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.[8]

  • Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.[8]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of working standards.[8]

  • A typical concentration range for the calibration curve is 1-100 µg/mL.[8] For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

The following is a general procedure for solid samples. The specific sample matrix will dictate the need for further optimization.

  • Accurately weigh a sufficient amount of the homogenized sample powder to obtain a final concentration within the calibration range.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add a volume of methanol (e.g., 10 mL) and sonicate for 30 minutes to extract the quercetin ether.[8][15]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[8]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3][8]

  • The sample is now ready for injection.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[5][6][7][16][17] The key validation parameters are outlined below.

Specificity

Specificity is the ability to assess the analyte in the presence of other components.[5] This is demonstrated by injecting a blank (matrix without the analyte) and showing no interfering peaks at the retention time of the quercetin ether.[2]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5]

  • Procedure: Analyze a series of at least five concentrations of the working standard solutions.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[2][3]

Accuracy

Accuracy is the closeness of the test results to the true value.[5] It is typically determined by a recovery study using the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3]

  • Procedure: Spike a known amount of the quercetin ether standard into the sample matrix and analyze.

  • Acceptance Criteria: The mean recovery should be within 98-102%.[12]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Procedure:

    • Repeatability: Analyze at least six replicates of a sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.[2][13]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)

  • Acceptance Criteria: These values establish the sensitivity of the method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Procedure: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2%.

Data Presentation

The quantitative results of the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2
Theoretical Plates > 2000

| %RSD of Peak Areas | ≤ 2% | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
1
5
10
25
50
100

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%
100%
120%

| Mean Recovery (%) | 98-102% | |

Table 4: Precision Data

Precision Level %RSD
Repeatability (Intra-day) ≤ 2%

| Intermediate Precision (Inter-day) | ≤ 2% |

Table 5: Sensitivity Data

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantification (LOQ) | |

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) standard_prep Standard Preparation (Stock & Working) instrument_setup Instrument Setup (Column, Mobile Phase, etc.) standard_prep->instrument_setup sample_prep Sample Preparation (Extraction & Filtration) sample_prep->instrument_setup sequence_run Run Sequence (Standards & Samples) instrument_setup->sequence_run specificity Specificity sequence_run->specificity linearity Linearity & Range sequence_run->linearity accuracy Accuracy sequence_run->accuracy precision Precision sequence_run->precision robustness Robustness sequence_run->robustness lod_loq LOD & LOQ linearity->lod_loq

Caption: Experimental workflow for HPLC method development and validation.

validation_parameters cluster_parameters ICH Q2(R2) Validation Parameters validated_method Validated HPLC Method specificity Specificity (No Interference) specificity->validated_method linearity Linearity (R² ≥ 0.999) linearity->validated_method accuracy Accuracy (98-102% Recovery) accuracy->validated_method precision Precision (%RSD ≤ 2) precision->validated_method sensitivity Sensitivity (LOD & LOQ) sensitivity->validated_method robustness Robustness (Unaffected by small changes) robustness->validated_method

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols for Cell-Based Assays: Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether (Q3ME) is an O-methylated flavonoid, a derivative of the widely studied natural compound quercetin. The methylation of hydroxyl groups can significantly alter the physicochemical properties of flavonoids, such as bioavailability and solubility, potentially enhancing their biological activities.[1] Q3ME has garnered scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3][4] These application notes provide detailed protocols for various cell-based assays to evaluate and quantify the bioactivity of Quercetin 3,5,3'-trimethyl ether, intended for researchers in drug discovery and development.

Anti-Cancer Activity

Application Note

This compound has demonstrated potent anti-cancer activity across various cancer cell lines.[2] It has been shown to significantly inhibit the growth of breast cancer cells, including those resistant to conventional therapies like lapatinib.[2] Its mechanisms of action include the induction of cell cycle arrest, primarily at the G2/M phase, and the triggering of apoptosis (programmed cell death).[2][5] In breast cancer cells, Q3ME has been observed to suppress cell proliferation, colony formation, migration, and invasion.[5] Furthermore, it has been shown to inhibit the formation of cancer stem cells, which are critical for tumor initiation and recurrence.[5] The molecular pathways affected by Q3ME include the Chk1-Cdc25c-cyclin B1/Cdk1 pathway, which regulates the G2/M cell cycle checkpoint, and the inhibition of the Notch1 and PI3K/Akt signaling pathways, which are crucial for cancer cell survival and stemness.[2][5] In skin cancer models, Q3ME has also been shown to inhibit cell proliferation and neoplastic transformation by directly targeting and inhibiting extracellular signal-regulated kinases (ERKs).[6]

Data Presentation: Anti-Proliferative Activity of this compound
Cell LineCancer TypeAssayConcentrationEffectReference
SK-Br-3Breast CancerMTS10 µMSignificant growth inhibition after 16h[2]
SK-Br-3-Lap RLapatinib-Resistant Breast CancerMTS10 µMSignificant growth inhibition after 16h[2]
SK-Br-3Breast CancerColony Formation5 µM90% decrease in colony formation[2]
SK-Br-3-Lap RLapatinib-Resistant Breast CancerColony Formation5 µM75% decrease in colony formation[2]
MDA-MB-231Triple-Negative Breast CancerCCK-80-20 µMSignificant inhibition of cell growth[5]
MCF-7ER-Positive Breast CancerCCK-80-20 µMSignificant inhibition of cell growth[5]
RKOColorectal CancerCCK-840 µMSignificant inhibition of cell viability after 72h
SW1116Colorectal CancerCCK-840 µMSignificant inhibition of cell viability after 72h[7]
JB6 P+Mouse EpidermalCell Count10 µM66% reduction in cell number after 48h
Experimental Protocols

This protocol assesses the metabolic activity of cells as an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • Detergent reagent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[9]

    • 96-well plates

    • Test compound (this compound)

    • Appropriate cancer cell line and culture medium

    • Microplate reader (absorbance at 570-590 nm)[9]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL) to each well.[9]

    • Formazan Formation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium. Add 100-150 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Absorbance Reading: Read the absorbance at 570 nm or 590 nm using a microplate reader within 1 hour.[9]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

This assay measures cell migration, a key process in cancer metastasis.[11]

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tips

    • Microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Procedure:

    • Create Monolayer: Seed cells in a plate and grow them to form a confluent monolayer.

    • Create Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.

    • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of this compound or vehicle control.

    • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[11] Ensure the same field of view is imaged each time.

    • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area: [(Initial Area - Area at time X) / Initial Area] x 100.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Q3ME (Various Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent shake Shake Plate 15 min add_solvent->shake read Read Absorbance (570 nm) shake->read end Calculate % Cell Viability read->end

Caption: Experimental workflow for the MTT cell viability assay.

Anticancer_Pathway cluster_pi3k PI3K/Akt Pathway cluster_notch Notch Pathway cluster_cell_effects Cellular Outcomes Q3ME This compound PI3K PI3K Q3ME->PI3K Inhibits Notch1 Notch1 Q3ME->Notch1 Inhibits Apoptosis Apoptosis Q3ME->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Stemness Cancer Stem Cell Formation Notch1->Stemness

Caption: Simplified signaling pathways modulated by Q3ME in cancer cells.

Anti-Inflammatory Activity

Application Note

Chronic inflammation is a key factor in the development of many diseases. This compound has demonstrated significant anti-inflammatory properties.[3] In cellular models, it effectively inhibits the production and release of key pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, Q3ME potently inhibits the formation of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade.[3] It has also been shown to inhibit the release of enzymes like β-glucuronidase from neutrophils, further indicating its role in tempering inflammatory responses.[3] The anti-inflammatory effects of quercetin and its derivatives are often linked to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[12]

Data Presentation: Inhibition of Inflammatory Mediators by this compound
Cell LineStimulantMediatorIC50 (µM)Reference
Rat NeutrophilsfMLP/CBβ-glucuronidase Release3.1 ± 0.6[3]
RAW 264.7 MacrophagesLPSTNF-α Formation6.7 ± 0.5[3]
N9 Microglial CellsLPS/IFN-γTNF-α Formation4.8 ± 0.4[3]
Experimental Protocol

This assay measures the activity of the NF-κB transcription factor, a master regulator of inflammation.[13] Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which produces a measurable light signal.[14]

  • Materials:

    • HEK293T or similar cell line

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent (e.g., Lipofectamine)

    • Opaque, white 96-well plates[13]

    • Inflammatory stimulant (e.g., TNF-α or LPS)

    • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)

    • Luminometer[13]

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate.

    • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[15]

    • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

    • Stimulation: Add the inflammatory stimulant (e.g., LPS or TNF-α) to the wells to activate the NF-κB pathway. Include unstimulated controls. Incubate for 6-24 hours.[16]

    • Cell Lysis: Wash the cells with PBS and add 1x passive lysis buffer to each well.[15] Incubate for 15 minutes at room temperature to lyse the cells.

    • Luminescence Measurement:

      • Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[14]

      • Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence (Signal A).

      • Add the Stop & Glo® Reagent (stops the firefly reaction and provides the Renilla substrate) and measure the luminescence again (Signal B).[15]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity by calculating the ratio (Signal A / Signal B) for each well. This corrects for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.

Visualizations

NFkB_Workflow cluster_prep Preparation cluster_assay Treatment & Stimulation cluster_analysis Measurement & Analysis seed Seed Cells in 96-well Plate transfect Transfect with NF-κB Reporter Plasmids seed->transfect incubate1 Incubate 24h transfect->incubate1 pretreat Pre-treat with Q3ME incubate1->pretreat stimulate Stimulate with LPS or TNF-α pretreat->stimulate incubate2 Incubate 6-24h stimulate->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Dual Luciferase Activity lyse->measure analyze Normalize & Calculate % Inhibition measure->analyze NFkB_Pathway Q3ME This compound IKK IKK Complex Q3ME->IKK Inhibits? Stimulant Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulant->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Activates CAA_Workflow cluster_prep Cell Preparation cluster_assay Treatment & Induction cluster_analysis Measurement & Analysis seed Seed Cells in Dark 96-well Plate incubate1 Incubate Overnight seed->incubate1 stain Stain Cells with DCFDA Probe incubate1->stain incubate2 Incubate 45-60 min stain->incubate2 wash Wash Cells incubate2->wash treat Treat with Q3ME wash->treat induce Induce ROS (e.g., with AAPH) treat->induce incubate3 Incubate 1-6h induce->incubate3 read Read Fluorescence (Ex/Em 485/535 nm) incubate3->read analyze Calculate % ROS Inhibition read->analyze Antioxidant_Mechanism cluster_before Oxidative Stress cluster_after Antioxidant Action ROS Reactive Oxygen Species (ROS) Cell Cellular Components ROS->Cell Attacks Damage Oxidative Damage Cell->Damage ROS2 Reactive Oxygen Species (ROS) Q3ME Q3ME ROS2->Q3ME Scavenges Neutral Neutralized Molecule Q3ME->Neutral

References

Application Notes and Protocols: MTT Assay for Quercetin 3,5,3'-trimethyl ether Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a flavonoid found in many fruits and vegetables, and its derivatives are of significant interest in oncology research due to their potential anti-cancer properties. One such derivative, Quercetin 3,5,3'-trimethyl ether, is investigated for its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The following table summarizes illustrative quantitative data from an MTT assay showing the dose-dependent cytotoxic effect of this compound on a generic cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.082100.0
11.1890.07594.8
50.9980.06179.6
100.7520.04959.9
250.4890.03539.0
500.2310.02218.4
1000.1150.0159.2

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Cell Seeding
  • Culture the selected cancer cell line to about 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound). Also include a blank control (medium only, no cells).

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared concentrations of this compound to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

MTT Assay Procedure
  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, appearing as purple precipitates.

  • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization of the formazan.

  • Incubate the plate at room temperature for 15-20 minutes in the dark to ensure all formazan is dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add compound to cells incubation_24h->add_treatment prepare_treatment Prepare serial dilutions of This compound prepare_treatment->add_treatment incubation_48h Incubate for 48h add_treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway

Signaling_Pathway Signaling Pathway Affected by this compound cluster_pathways Inhibited Pathways cluster_effects Cellular Effects compound Quercetin 3,5,3'- trimethyl ether notch1 Notch1 Signaling compound->notch1 inhibits pi3k_akt PI3K/Akt Signaling compound->pi3k_akt inhibits g2m_arrest G2/M Cell Cycle Arrest notch1->g2m_arrest proliferation Decreased Cell Proliferation notch1->proliferation pi3k_akt->g2m_arrest pi3k_akt->proliferation apoptosis Apoptosis g2m_arrest->apoptosis proliferation->apoptosis

Caption: Inhibition of Notch1 and PI3K/Akt pathways by this compound.

In Vitro Anti-inflammatory Assays for Methylated Flavonoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated flavonoids, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant interest in drug discovery for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. These natural compounds exhibit a wide range of pharmacological activities, with anti-inflammatory effects being one of the most prominent. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory properties of methylated flavonoids. The assays described herein are fundamental for screening and characterizing the mechanisms of action of these promising therapeutic agents.

Data Presentation: Quantitative Anti-inflammatory Activity of Methylated Flavonoids

The following tables summarize the in vitro anti-inflammatory activity of selected methylated flavonoids from various studies. These values, primarily half-maximal inhibitory concentrations (IC50), provide a quantitative measure of their potency in inhibiting key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Methylated FlavonoidCell LineIC50 (µM)Reference
AcacetinRAW 264.723.93 ± 1.74[1]
Isorhamnetin-glucosyl-rhamnosideRAW 264.7>125 ng/mL (73.5% inhibition)[2]
Rosmarinic Acid Methyl EsterRAW 264.714.25[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Methylated FlavonoidCytokineCell LineInhibitionConcentrationReference
Isorhamnetin-glucosyl-rhamnosideTNF-αCroton oil-induced ear edema88.3 ± 0.5%Not Specified[2]
Isorhamnetin-glucosyl-rhamnosideIL-6Croton oil-induced ear edema59.1 ± 1.4% (by extract)Not Specified[2]
2'-methylflavanoneTNF-αRAW 264.7Dose-dependent reduction1-20 µM[4]
3'-methylflavanoneIL-1βRAW 264.7Dose-dependent reduction1-20 µM[4]
2'-methylflavanoneIL-6RAW 264.7Dose-dependent reduction1-20 µM[4]
3'-methylflavanoneIL-6RAW 264.7Dose-dependent reduction1-20 µM[4]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay) in Macrophages

This protocol details the measurement of nitric oxide production by lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) and the inhibitory effect of methylated flavonoids.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methylated flavonoid stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the methylated flavonoid in DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the flavonoid dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of macrophage cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from methylated flavonoid-treated and LPS-stimulated macrophage cultures (from a similar experiment as the NO assay)

  • Human or Murine TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (as provided in the kit)

  • Stop Solution (as provided in the kit)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Assay Diluent for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample and Standard Incubation: Add 100 µL of cell culture supernatants and serially diluted standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve and calculate the concentration of TNF-α or IL-6 in the samples.

NF-κB and MAPK Signaling Pathway Analysis (Western Blot)

This protocol outlines the analysis of key protein phosphorylation and degradation events in the NF-κB and MAPK signaling pathways in response to methylated flavonoid treatment.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • Methylated flavonoids and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with methylated flavonoids for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for pathway activation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation NO Assay (Griess) NO Assay (Griess) LPS Stimulation->NO Assay (Griess) Cytokine ELISA Cytokine ELISA LPS Stimulation->Cytokine ELISA Western Blot Western Blot LPS Stimulation->Western Blot Data Quantification Data Quantification NO Assay (Griess)->Data Quantification Cytokine ELISA->Data Quantification Western Blot->Data Quantification IC50 Calculation IC50 Calculation Data Quantification->IC50 Calculation

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Flavonoid Methylated Flavonoid Flavonoid->IKK inhibits Flavonoid->NFkB inhibits translocation IkB_NFkB->NFkB IκBα degradation NFkB_nuc->Genes

Caption: Simplified NF-κB signaling pathway and points of inhibition.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEKK MEKKs TAK1->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Genes Pro-inflammatory Gene Expression AP1->Genes Flavonoid Methylated Flavonoid Flavonoid->p38 inhibits phosphorylation Flavonoid->JNK inhibits phosphorylation Flavonoid->ERK inhibits phosphorylation

Caption: Overview of MAPK signaling pathways in inflammation.

References

Application Note and Protocol: Measuring the Antioxidant Activity of Quercetin 3,5,3'-trimethyl ether using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids, such as quercetin (B1663063) and its derivatives, are polyphenolic compounds known for their significant antioxidant properties.[1][2] These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Quercetin 3,5,3'-trimethyl ether is a methoxylated derivative of quercetin.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable spectrophotometric method for evaluating the antioxidant capacity of such compounds.[3][4] This application note provides a detailed protocol for determining the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical that has a deep purple color in solution and exhibits a strong absorption maximum at approximately 517 nm.[4][5] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine (B178648) (DPPH-H), resulting in a color change from purple to a pale yellow.[6][7] This decolorization is stoichiometric and can be quantified by measuring the decrease in absorbance at 517 nm.[4] The degree of color change is directly proportional to the radical-scavenging activity of the antioxidant.[5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for conducting the DPPH assay.

1. Materials and Reagents

  • Chemicals:

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm[6]

    • 96-well microplates or quartz cuvettes[6]

    • Calibrated micropipettes and tips[6]

    • Analytical balance

    • Vortex mixer

    • Sonicator (optional, aids in dissolving DPPH)[9]

    • Volumetric flasks and beakers

2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[6]

    • Mix the solution thoroughly. A brief sonication can ensure complete dissolution.[9]

    • Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light, as DPPH is light-sensitive.[7][8]

    • This solution should be prepared fresh daily.[8] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[7]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol, ethanol, or a minimal amount of DMSO followed by dilution with the assay solvent.

    • From this stock solution, prepare a series of dilutions at various concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.[6]

  • Standard (Positive Control) Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

    • Create a series of dilutions identical to those prepared for the test compound.

3. Assay Procedure (96-Well Plate Method)

  • Plate Setup: Designate wells for blanks, controls, standards, and test samples.

  • Sample Addition: Add 100 µL of each dilution of the test compound and standard solutions into their respective wells in triplicate.

  • Control Wells:

    • Negative Control: Add 100 µL of the solvent (e.g., methanol) to these wells. This will be used to measure the initial absorbance of the DPPH solution (A_control).[8]

    • Blank: Add 200 µL of the solvent to these wells for instrument background correction.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.[9] Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6][7][10]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[7][10]

Data Analysis and Presentation

1. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[11]

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + solvent).

  • A_sample is the absorbance of the test compound or standard + DPPH solution.

2. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12]

  • Plot a graph with the percentage of inhibition on the y-axis against the corresponding concentrations of the test compound on the x-axis.[10][13]

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).[13][14]

  • Calculate the IC50 value by setting y = 50 in the equation and solving for x: IC50 = (50 - c) / m .[13]

A lower IC50 value indicates a higher antioxidant activity.[12]

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison.

CompoundConcentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% InhibitionIC50 (µg/mL)
Negative Control 00.988 ± 0.0120N/A
This compound 12.50.812 ± 0.01517.8
250.654 ± 0.01133.8
500.489 ± 0.00950.549.5
1000.231 ± 0.01376.6
2000.115 ± 0.00888.4
Ascorbic Acid (Standard) 2.50.751 ± 0.01024.0
50.501 ± 0.01449.3
100.245 ± 0.00775.25.1
200.102 ± 0.00589.7
400.058 ± 0.00494.1

Note: The data presented above is hypothetical and for illustrative purposes only.

Mandatory Visualizations

DPPH_Workflow DPPH Assay Experimental Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Test Compound (Quercetin Derivative) Dilutions add_samples Add 100 µL of Samples/ Standards/Solvent to Wells prep_sample->add_samples prep_std Prepare Standard (Ascorbic Acid) Dilutions prep_std->add_samples add_samples->add_dpph incubate Incubate in Dark (30 mins, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot Plot Dose-Response Curve calculate_inhibition->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50

Caption: A flowchart of the DPPH antioxidant assay workflow.

DPPH_Mechanism DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Radical) DPPH_Reduced DPPH-H (Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant Antioxidant-H (Quercetin Derivative) Antioxidant_Radical Antioxidant• (Radical) Antioxidant->Antioxidant_Radical

Caption: The chemical principle of the DPPH radical scavenging assay.

References

Dissolving Quercetin 3,5,3'-trimethyl ether for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Quercetin 3,5,3'-trimethyl ether for use in cell culture experiments. Due to its hydrophobic nature, proper solubilization is critical for obtaining accurate and reproducible results in in vitro studies.

Introduction

This compound is a methylated derivative of the flavonoid quercetin. Like its parent compound, it is investigated for various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its poor solubility in aqueous solutions necessitates the use of organic solvents to prepare stock solutions for cell culture applications. This protocol outlines the recommended procedures for dissolving this compound and minimizing solvent-induced cytotoxicity.

Solubility and Solvent Selection

The solubility of this compound in aqueous media is low. Therefore, organic solvents are required to prepare a concentrated stock solution that can be further diluted to the desired working concentration in cell culture media. The two most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.

Table 1: Solvent Recommendations and Cytotoxicity

SolventRecommended Maximum Final Concentration in Cell CultureNotes on Cytotoxicity
DMSO ≤ 0.5% (v/v) Can induce cellular stress and affect cell differentiation and viability at higher concentrations.[1][2]
Ethanol ≤ 1% (v/v) Generally less toxic than DMSO, but can still impact cell metabolism and proliferation at higher concentrations.[1]

Note: The optimal solvent and its final concentration should always be determined empirically for the specific cell line and experimental conditions. A vehicle control (cell culture medium with the same final concentration of the solvent) must be included in all experiments to account for any solvent effects.

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₁₈H₁₆O₇) is 344.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 344.32 g/mol * 1 mL = 0.00344 g = 3.44 mg

  • Weigh the compound: Carefully weigh 3.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solution in Cell Culture Medium

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM:

    • (10 mM) * V₁ = (10 µM) * (10 mL)

    • (10,000 µM) * V₁ = 100 µM*mL

    • V₁ = 0.01 mL = 10 µL

  • Dilute into medium: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mix thoroughly: Gently mix the medium by pipetting up and down or by inverting the tube. Ensure the compound is evenly distributed before adding to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in this example) to 10 mL of cell culture medium.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock dilute Dilute in Medium (Working Concentration) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay assay_ctrl Perform Assay vehicle Prepare Vehicle Control (DMSO in Medium) treat_ctrl Treat Control Cells vehicle->treat_ctrl treat_ctrl->assay_ctrl PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Quercetin Quercetin Derivative Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

References

Application Notes and Protocols for Quercetin 3,5,3'-trimethyl ether as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether, also known as 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, is a naturally occurring methylated flavonoid.[1][2][3][4] As a derivative of quercetin, it is of interest for its potential pharmacological activities. Accurate quantification of this and structurally related flavonoids in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, necessitates the use of a well-characterized analytical standard. These application notes provide a comprehensive guide for the utilization of Quercetin 3,5,3'-trimethyl ether as a standard in chromatographic analyses.

While specific experimental data for this compound as a chromatographic standard is limited, this document outlines generalized protocols based on the properties of structurally similar flavonoids. All protocols should be thoroughly validated in the user's laboratory.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone[1]
CAS Number 13459-09-1[1][5][6][7][8]
Molecular Formula C₁₈H₁₆O₇[5][6][7][8][9]
Molecular Weight 344.32 g/mol [5][7][9]
Appearance Pale yellow crystalline powder (presumed)General flavonoid property
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and ethanol. Sparingly soluble in aqueous buffers.[2] (for quercetin hydrate)
Storage Store at -20°C for long-term stability.[5]

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound (analytical standard, >98% purity)

  • HPLC-grade methanol (B129727) or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Protocol for Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and vortex until the standard is completely dissolved. Sonication may be used to aid dissolution.

  • Once dissolved, bring the volume to the 10 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This is your stock solution.

  • Store the stock solution in an amber vial at 2-8°C to protect it from light. The stability of the solution should be evaluated periodically.

Protocol for Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a solvent compatible with your chromatographic system.

High-Performance Liquid Chromatography (HPLC) Method (General Protocol)

This protocol is a starting point and will likely require optimization for specific applications.

Table 2: Suggested HPLC Conditions

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A typical starting point could be 90% A / 10% B, moving to 10% A / 90% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength Diode Array Detector (DAD) or UV-Vis Detector. Monitor at the λmax of related quercetin ethers (e.g., 256 nm and 353 nm).[10]
Injection Volume 10-20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (General Protocol)

For higher sensitivity and selectivity, an LC-MS/MS method can be developed.

Table 3: Suggested LC-MS/MS Conditions

ParameterSuggested Condition
LC System As described in the HPLC method.
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative or positive mode. Negative mode is often preferred for flavonoids.
Source Parameters Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ion.
MS/MS Parameters Determine the precursor ion (e.g., [M-H]⁻ for negative mode) and optimize collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM).

Table 4: Predicted MS/MS Transitions for this compound

Precursor Ion (m/z)Product Ions (m/z) (Predicted)
343.08 ( [M-H]⁻ )Further fragmentation would need to be determined experimentally. Common losses for flavonoids include CO, H₂O, and retro-Diels-Alder fragmentation of the C-ring.
Sample Preparation (General Protocol for Plant Extracts)
  • Weigh 1 g of the dried and powdered plant material.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (General Guidance)

Once a suitable chromatographic method is developed, it must be validated according to ICH guidelines. Key validation parameters are summarized in Table 5.

Table 5: Method Validation Parameters

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is desirable.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.
Precision Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD).
Accuracy Determined by spike and recovery experiments, where a known amount of the standard is added to a sample matrix.
Specificity The ability to assess the analyte in the presence of other components. Check for interfering peaks in a blank matrix.
Stability The stability of the analyte in the stock and working solutions should be evaluated under different storage conditions (e.g., room temperature, refrigerated).

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis std_prep Standard Preparation (Stock & Working Solutions) hplc HPLC or LC-MS/MS System std_prep->hplc sample_prep Sample Preparation (e.g., Extraction, Filtration) sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (DAD or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification (Calibration Curve) data_acq->quant validation Method Validation quant->validation

Caption: Experimental workflow for chromatographic analysis.

While specific signaling pathways for this compound are not well-documented, the pathways modulated by the parent compound, quercetin, and other methylated derivatives often involve key cellular processes related to inflammation and cell proliferation.[11][12][13]

signaling_pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nfkb NF-κB Pathway cytokines->nfkb mapk MAPK Pathway (ERK, JNK, p38) cytokines->mapk growth_factors Growth Factors pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt apoptosis Apoptosis pi3k_akt->apoptosis Inhibition of quercetin_derivative This compound (and related compounds) quercetin_derivative->nfkb Inhibition quercetin_derivative->mapk Modulation quercetin_derivative->pi3k_akt Inhibition quercetin_derivative->apoptosis Induction

Caption: Potential signaling pathways modulated by methylated quercetins.

Conclusion

This compound can serve as a valuable analytical standard for the chromatographic quantification of this and related flavonoids. The generalized protocols provided herein offer a solid foundation for method development. It is imperative that any method is fully validated in the user's laboratory to ensure the generation of high-quality, reliable, and reproducible data for research and drug development applications. Further research is needed to establish the specific physicochemical properties and biological activities of this compound.

References

Application Notes and Protocols: Experimental Design for In Vivo Studies with Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3,5,3'-trimethyl ether, a methylated derivative of the flavonoid quercetin, is a promising compound for in vivo research due to the potential for enhanced bioavailability and metabolic stability compared to its parent compound. While direct in vivo data for this specific ether is limited, this document provides detailed application notes and extrapolated protocols based on studies with quercetin and other methylated analogs. These guidelines are intended to serve as a robust starting point for investigating the anti-inflammatory, anticancer, and neuroprotective effects of Quercetin 3,5,3'-trimethyl ether in animal models.

Potential Therapeutic Applications & In Vivo Models

Based on the well-documented bioactivities of quercetin and its methylated derivatives, this compound is a compelling candidate for in vivo investigation in several key therapeutic areas.

Anti-Inflammatory Activity

Quercetin is known to modulate inflammatory pathways.[1] Methylation may enhance its systemic availability and efficacy.

  • Suggested Animal Models:

    • Carrageenan-Induced Paw Edema in Rats: An acute model of inflammation.[2]

    • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: A model for acute systemic inflammatory response.

    • Collagen-Induced Arthritis in Mice: A chronic model of autoimmune inflammatory disease.

Anticancer Activity

Quercetin and its derivatives have demonstrated anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4]

  • Suggested Animal Models:

    • Xenograft Models: Human cancer cell lines (e.g., breast, colon, prostate) implanted in immunocompromised mice (e.g., Nude, SCID).[3]

    • Syngeneic Models: Murine cancer cells implanted in immunocompetent mice to study the interaction with the immune system.

    • Chemically-Induced Carcinogenesis Models: e.g., Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) model for colorectal cancer in mice.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of quercetin suggest its potential in neurodegenerative diseases.[5][6] Methylated derivatives may exhibit improved blood-brain barrier permeability.

  • Suggested Animal Models:

    • LPS-Induced Neuroinflammation in Mice: To assess the anti-inflammatory effects in the central nervous system.[7]

    • 6-Hydroxydopamine (6-OHDA) or MPTP-Induced Parkinson's Disease Models in Rodents: To evaluate protection against dopaminergic neuron loss.

    • Amyloid-beta (Aβ) Infusion Models of Alzheimer's Disease in Rodents: To investigate the impact on Aβ-induced pathology and cognitive deficits.

Data Presentation: Quantitative In Vivo Data (Extrapolated)

The following tables summarize potential in vivo dosages and expected outcomes for this compound, extrapolated from studies on quercetin and its other methylated derivatives. Note: These are suggested starting doses and require optimization.

Table 1: Suggested In Vivo Dosages for this compound

Application Animal Model Route of Administration Suggested Dose Range (mg/kg) Frequency
Anti-inflammatoryRatOral (gavage)20 - 100Daily
AnticancerMouseOral (gavage), Intraperitoneal25 - 150Daily
NeuroprotectionMouseOral (gavage)25 - 100Daily

Table 2: Potential Pharmacokinetic Parameters in Rats (Extrapolated)

Parameter Value (Oral Administration) Notes
Tmax (Time to Peak Plasma Concentration) 1 - 4 hoursMethylation may alter absorption rate compared to quercetin.
Bioavailability Potentially > 10%Methylation is expected to increase bioavailability over quercetin.
Metabolism Primarily hepatic; potential for demethylation and glucuronidation.The specific metabolic pathways for this ether need to be determined.

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Oral Gavage (Suspension):

    • Weigh the required amount of this compound.

    • Prepare a vehicle solution of 0.5% Carboxymethylcellulose (CMC-Na) in sterile, distilled water.

    • Triturate the compound with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring to achieve the desired final concentration (e.g., 10 mg/mL).

    • Ensure the suspension is homogenous before each administration.[1]

  • Intraperitoneal Injection (Solution/Suspension):

    • Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).

    • For a solution, further dilute with a suitable vehicle such as a mixture of PEG300, Tween 80, and saline.[1]

    • For a suspension, after initial dissolution in DMSO, dilute with corn oil.[1]

    • The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200g).

  • Groups (n=6 per group):

    • Vehicle Control (0.5% CMC-Na)

    • This compound (20 mg/kg, p.o.)

    • This compound (50 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Protocol: Xenograft Tumor Model in Mice
  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Cell Line: Human breast cancer cell line (e.g., MCF-7).

  • Procedure:

    • Inject 5 x 10^6 MCF-7 cells subcutaneously into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups (n=8 per group):

      • Vehicle Control

      • This compound (50 mg/kg, p.o., daily)

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

  • Endpoint Analysis: Tumor growth inhibition, final tumor weight, and analysis of target protein expression.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of quercetin.

PI3K_Akt_Pathway Q353TME This compound PI3K PI3K Q353TME->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

NFkB_Pathway Q353TME This compound IKK IKK Q353TME->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequesters Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Nuclear Translocation

Caption: NF-κB inflammatory signaling pathway.

Experimental Workflows

InVivo_Anti_Inflammatory_Workflow AnimalAcclimation Animal Acclimation (Wistar Rats) Grouping Random Grouping AnimalAcclimation->Grouping Treatment Oral Administration (Vehicle, Q353TME, Indomethacin) Grouping->Treatment Induction Carrageenan Injection Treatment->Induction Measurement Paw Volume Measurement (0-4h) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory study.

Xenograft_Workflow CellCulture Cancer Cell Culture (MCF-7) Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth (to ~100 mm³) Implantation->TumorGrowth Treatment Daily Oral Administration (Vehicle, Q353TME) TumorGrowth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

Caption: Experimental workflow for a xenograft cancer model.

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive framework for initiating in vivo studies with this compound. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific animal model and disease context. Further investigations into the pharmacokinetics, metabolism, and safety profile of this compound are warranted to fully elucidate its therapeutic potential.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Quercetin Methyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quercetin (B1663063), a prominent dietary flavonoid, and its methylated derivatives are subjects of intense research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of quercetin, making the precise identification and structural elucidation of its various methyl ether isomers crucial. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for differentiating these isomers by analyzing their unique fragmentation patterns.[1] This application note provides a detailed protocol and data analysis guide for the fragmentation analysis of quercetin methyl ethers using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Data Presentation: Fragmentation of Quercetin Methyl Ethers

The fragmentation of quercetin and its monomethylated isomers (isorhamnetin and rhamnetin) in positive and negative ion modes reveals characteristic product ions that are diagnostic of the methylation position. The following table summarizes the key fragmentation data obtained from ESI-MS/MS analysis.

Precursor Ion (m/z)CompoundIonization ModeKey Fragment Ions (m/z)Neutral LossReference
303QuercetinPositive285, 257, 153H₂O, CO, H₂O+CO[3][4]
301QuercetinNegative179, 151C₇H₄O₂, C₈H₆O₃[5]
317Isorhamnetin (3'-O-methylquercetin)Positive302, 287, 259, 153CH₃, CH₃+H₂O, CH₃+H₂O+CO[6][7]
315Isorhamnetin (3'-O-methylquercetin)Negative300, 299, 271, 151CH₃, CH₄, CO₂[6]
317Rhamnetin (7-O-methylquercetin)Positive299, 284, 271, 167H₂O, H₂O+CH₃, H₂O+CO[6][7]
315Rhamnetin (7-O-methylquercetin)Negative300, 299, 282, 165CH₃, CH₄, H₂O+CO[6]
3173-O-methylquercetinPositive302, 284, 153CH₃, CH₃+H₂O[8]
3153-O-methylquercetinNegative300, 285, 151CH₃, CH₃+CO[8]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of quercetin methyl ethers.

Sample Preparation: Extraction of Quercetin Metabolites from Plasma

This protocol is adapted for the extraction of quercetin derivatives from biological matrices.[9]

Materials:

  • Plasma samples

  • Quercetin 4'-O-glucoside (as an internal standard)

  • Methanol (B129727)

  • 0.1% Formic acid in water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject an aliquot (e.g., 1-5 µL) into the LC-MS/MS system.

UHPLC-ESI-QTOF MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of quercetin methyl ethers.[5][9]

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity)

  • Quadrupole Time-of-Flight (Q-TOF) mass spectrometer (e.g., Agilent 6530) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 kV (positive), 2.5 kV (negative)[9]

  • Drying Gas Temperature: 225°C[9]

  • Drying Gas Flow: 8.0 L/min[9]

  • Nebulizer Pressure: 45 psi[9]

  • Fragmentor Voltage: 125 V[9]

  • Skimmer Voltage: 65 V[9]

  • MS Scan Range: m/z 100-1000

  • MS/MS Collision Energy: Ramped or fixed collision energies (e.g., 10-40 eV) should be optimized for each compound to obtain informative fragment spectra.

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Plasma) extraction Extraction & Protein Precipitation sample->extraction Add IS & Methanol centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation reconstitution->lc_separation Inject ms_detection ESI-QTOF MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis isorhamnetin_fragmentation parent Isorhamnetin [M+H]+ m/z 317 frag1 [M+H-CH3]+ m/z 302 parent->frag1 -CH3 frag5 1,3A+ m/z 153 parent->frag5 RDA frag2 [M+H-CH3-H2O]+ m/z 284 frag1->frag2 -H2O frag3 [M+H-CH3-CO]+ m/z 274 frag1->frag3 -CO frag4 [M+H-CH3-H2O-CO]+ m/z 256 frag2->frag4 -CO rhamnetin_fragmentation parent Rhamnetin [M+H]+ m/z 317 frag1 [M+H-H2O]+ m/z 299 parent->frag1 -H2O frag2 [M+H-CH3]+ m/z 302 parent->frag2 -CH3 frag5 1,3A+ m/z 167 parent->frag5 RDA frag3 [M+H-H2O-CO]+ m/z 271 frag1->frag3 -CO frag4 [M+H-CH3-CO]+ m/z 274 frag2->frag4 -CO

References

Application Notes and Protocols for NMR Sample Preparation of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Quercetin 3,5,3'-trimethyl ether samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines will help ensure the acquisition of high-quality NMR data for structural elucidation and purity assessment.

Compound Information

This compound, also known as 7,4'-dihydroxy-3,5,3'-trimethoxyflavone, is a methylated flavonoid. Its physicochemical properties are essential for determining the appropriate NMR sample preparation strategy.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇N/A
Molecular Weight 344.32 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Likely soluble in DMSO and methanolInferred from related compounds

Recommended Materials and Reagents

  • Analyte: this compound (solid)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.5% D) is highly recommended due to the good solubility of related flavonoids in this solvent. Methanol-d₄ (CD₃OD, ≥99.8% D) is a potential alternative.

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0 ppm).

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell).

  • Pipettes and Tips: Calibrated micropipettes and sterile tips.

  • Vials: Small glass vials for initial dissolution.

  • Filtration System: Syringe filter (0.22 µm, PTFE) or a Pasteur pipette with a cotton or glass wool plug.

Experimental Protocols

This section details the step-by-step procedure for preparing this compound for NMR analysis.

Sample Preparation Workflow

workflow cluster_prep Preparation cluster_filtration Filtration cluster_analysis Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve Transfer add_tms Add Internal Standard (TMS) dissolve->add_tms filter_sample Filter into NMR Tube add_tms->filter_sample Transfer nmr_acquisition NMR Data Acquisition filter_sample->nmr_acquisition Insert into Spectrometer

Caption: Workflow for NMR sample preparation.

Detailed Protocol
  • Weighing the Analyte:

    • For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

    • For a ¹³C NMR spectrum, a higher concentration is recommended. Weigh 20-50 mg of the analyte.

  • Solvent Addition and Dissolution:

    • To the vial containing the analyte, add approximately 0.6 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm that no solid particles are present.

  • Addition of Internal Standard:

    • Add a very small amount of TMS to the solution. Typically, the TMS is added to the deuterated solvent by the manufacturer. If not, a capillary containing TMS can be used, or a minimal amount can be added directly. The TMS peak should be a sharp singlet and not overwhelm the analyte signals.

  • Filtration and Transfer to NMR Tube:

    • To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • This can be achieved by passing the solution through a syringe filter or by using a Pasteur pipette with a small plug of cotton or glass wool.

    • The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a sample height of about 4-5 cm.

  • Final Steps:

    • Cap the NMR tube securely.

    • Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) to remove any dust or fingerprints.

    • The sample is now ready for NMR data acquisition.

Data Presentation: Recommended Sample Concentrations

The following table summarizes the recommended quantitative data for sample preparation for different NMR experiments.

NMR ExperimentAnalyte Mass (mg)Solvent Volume (mL)Molar Concentration (mM)¹
¹H NMR 5 - 100.624 - 48
¹³C NMR 20 - 500.697 - 242
2D NMR (COSY, HSQC, HMBC) 20 - 500.697 - 242

¹ Molar concentration is calculated based on a molecular weight of 344.32 g/mol and a solvent volume of 0.6 mL.

Logical Relationships in Solvent Selection

The choice of a deuterated solvent is critical for obtaining a high-quality NMR spectrum. The following diagram illustrates the decision-making process for solvent selection.

solvent_selection start Start: Select Deuterated Solvent solubility Is the compound soluble? start->solubility reactivity Does the solvent react with the sample? solubility->reactivity Yes unsuitable Select a Different Solvent solubility->unsuitable No overlap Do solvent peaks obscure analyte signals? reactivity->overlap No reactivity->unsuitable Yes suitable Solvent is Suitable overlap->suitable No overlap->unsuitable Yes

Caption: Decision tree for selecting an appropriate NMR solvent.

Troubleshooting

  • Poor Resolution or Broad Peaks: This may be due to undissolved particulate matter. Ensure the sample is fully dissolved and filtered. High sample concentration can also lead to increased viscosity and broader lines.

  • Presence of Water Peak: Deuterated solvents are hygroscopic. Store them properly and minimize exposure to the atmosphere. A water peak in DMSO-d₆ typically appears around 3.33 ppm.

  • No Lock Signal: Ensure you are using a deuterated solvent and that the volume is sufficient for the spectrometer's lock system.

By following these application notes and protocols, researchers can consistently prepare high-quality NMR samples of this compound, leading to accurate and reliable spectroscopic data.

Application Note & Protocol: A Proposed Strategy for the Scaled-Up Synthesis of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed multi-step strategy for the regioselective synthesis and scale-up of Quercetin (B1663063) 3,5,3'-trimethyl ether, a specific polymethoxyflavonoid. Due to the differential reactivity of the five hydroxyl groups on the quercetin scaffold, direct selective methylation is challenging. The 5-hydroxyl group, in particular, is resistant to methylation due to strong intramolecular hydrogen bonding with the adjacent carbonyl group.[1][2] This protocol describes a robust, three-stage chemical synthesis route involving: 1) selective protection of the highly reactive 7 and 4'-hydroxyl groups, 2) exhaustive methylation of the remaining 3, 5, and 3'-hydroxyls, and 3) subsequent deprotection to yield the target compound. Methodologies for purification and characterization are also discussed. This application note provides a foundational protocol for researchers seeking to produce this specific quercetin derivative on a laboratory scale for further investigation.

Proposed Synthetic Strategy

The synthesis of Quercetin 3,5,3'-trimethyl ether requires a regioselective approach to differentiate between the five hydroxyl groups. The proposed pathway is designed to protect the most nucleophilic hydroxyls at positions C7 and C4', which exhibit the highest reactivity towards alkylation.[1] Following protection, the remaining free hydroxyls at C3, C5, and C3' are methylated. The final step involves the removal of the protecting groups to yield the desired product. Benzyl (B1604629) groups are chosen for protection due to their stability under methylation conditions and their reliable removal via catalytic hydrogenolysis.

Logical Workflow for Synthesis

G cluster_0 cluster_1 cluster_2 cluster_3 Start Quercetin (Starting Material) Step1 Step 1: Selective Protection (Dibenzylation at C7 & C4') Start->Step1  Benzyl Bromide,  K2CO3, Acetone (B3395972) Intermediate1 7,4'-di-O-benzylquercetin Step2 Step 2: Exhaustive Methylation (Methylation at C3, C5, C3') Intermediate1->Step2  Dimethyl Sulfate (B86663),  KOH, DMSO Intermediate2 7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin Step3 Step 3: Deprotection (Hydrogenolysis) Intermediate2->Step3  H2, Pd/C,  THF/EtOH End This compound (Final Product) Purification Purification (Column Chromatography) End->Purification

Caption: Proposed multi-step synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the stoichiometry for a representative laboratory-scale synthesis starting with 10 grams of quercetin.

StepCompound NameStarting MaterialReagentsMolar Eq.Product (Theoretical)Molecular Wt. ( g/mol )Mass (g)
1 Protection QuercetinBenzyl Bromide, K₂CO₃2.2, 4.07,4'-di-O-benzylquercetin302.2410.0
482.4915.96
2 Methylation 7,4'-di-O-benzylquercetinDimethyl Sulfate, KOH5.0, 9.07,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin482.4915.96
524.5717.36
3 Deprotection 7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetinH₂ (gas), 10% Pd/CExcess, Cat.This compound524.5717.36
344.3211.39

Note: Masses for products are theoretical maximums assuming 100% yield.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Selective Protection of Quercetin (7,4'-di-O-benzylquercetin)

This protocol is adapted from established methods for the selective alkylation of flavonoids.[3]

  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quercetin (10.0 g, 33.1 mmol).

    • Add anhydrous acetone (500 mL) and anhydrous potassium carbonate (K₂CO₃, 18.3 g, 132.4 mmol, 4.0 eq).

    • Stir the suspension vigorously at room temperature for 20 minutes.

  • Reagent Addition:

    • Slowly add benzyl bromide (9.2 mL, 72.8 mmol, 2.2 eq) to the suspension dropwise over 30 minutes.

  • Reaction:

    • Heat the mixture to reflux (approx. 60-65 °C) and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform (B151607):Methanol (9:1). The product spot should have a higher Rf value than quercetin.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with acetone (2 x 50 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude solid in ethyl acetate (B1210297) (300 mL) and wash with water (3 x 150 mL) and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane:ethyl acetate (starting from 9:1 to 7:3) to isolate 7,4'-di-O-benzylquercetin as a yellow solid.

Protocol 2: Methylation of 7,4'-di-O-benzylquercetin

This protocol uses strong methylation conditions necessary to alkylate the sterically hindered and hydrogen-bonded 5-OH group.[1][2]

  • Reaction Setup:

    • In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place powdered potassium hydroxide (B78521) (KOH, 9.3 g, 165.5 mmol, 9.0 eq based on a theoretical yield from Step 1).

    • Add anhydrous dimethyl sulfoxide (B87167) (DMSO, 200 mL) and stir to form a suspension.

    • Cool the flask in an ice-water bath to below 10 °C.

  • Reagent Addition:

    • Slowly add a solution of 7,4'-di-O-benzylquercetin (assuming 100% yield from Step 1: 15.96 g, 33.1 mmol) in anhydrous DMSO (100 mL) to the cooled KOH suspension.

    • Following the addition, slowly add dimethyl sulfate (Me₂SO₄, 15.7 mL, 165.5 mmol, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.

  • Reaction:

    • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up and Isolation:

    • Carefully quench the reaction by pouring it into 1 L of ice-cold water with vigorous stirring.

    • A precipitate should form. Stir for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the solid under vacuum to yield crude 7,4'-di-O-benzyl-3,5,3'-tri-O-methylquercetin.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This standard procedure removes the benzyl protecting groups to yield the final product.[3][4]

  • Reaction Setup:

    • To a 1 L hydrogenation flask, add the crude product from Protocol 2 (assuming 100% yield: 17.36 g, 33.1 mmol).

    • Add a solvent mixture of Tetrahydrofuran (THF) and Ethanol (1:1, 400 mL).

    • Carefully add Palladium on carbon (10% Pd/C, ~1.0 g, catalytic amount) under a nitrogen blanket.

  • Reaction:

    • Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen (H₂).

    • Evacuate the flask and backfill with H₂ gas (3 cycles).

    • Pressurize the vessel to 50 psi (or stir under a H₂ balloon atmosphere) and shake/stir vigorously at room temperature for 8-12 hours.

    • Monitor for the consumption of starting material by TLC (Hexane:Ethyl Acetate 1:1).

  • Work-up and Isolation:

    • Upon completion, carefully vent the H₂ gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF/Ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Final Purification:

    • The resulting crude solid, this compound, should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform to chloroform:methanol).

    • Combine pure fractions and evaporate the solvent to yield the final product. Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Scaling-Up Considerations

  • Thermal Management: The methylation step (Protocol 2) is exothermic, especially upon addition of dimethyl sulfate. For larger scales, careful temperature control using an efficient cooling bath and slow, controlled addition of reagents is critical to prevent runaway reactions.

  • Purification: Flash chromatography can become cumbersome at larger scales. Alternative purification techniques like crystallization or using scalable chromatography systems (e.g., Medium Pressure Liquid Chromatography - MPLC) should be considered. Macroporous resins have also proven effective for large-scale flavonoid purification.[5][6]

  • Reagent Handling: Handling large quantities of hazardous materials like dimethyl sulfate and flammable solvents requires appropriate engineering controls and safety protocols.

  • Yield Optimization: Each step should be optimized on a small scale to maximize yield before proceeding to a larger scale. The theoretical yields presented are rarely achieved in practice, and cumulative losses will impact the final output.

References

Application of Quercetin 3,5,3'-trimethyl ether in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3,5,3'-trimethyl ether, a naturally occurring flavonoid, has emerged as a compound of significant interest in oncological research. As a derivative of quercetin, this etherified form exhibits modified physicochemical properties that may enhance its bioavailability and therapeutic efficacy. This document provides a comprehensive overview of the application of this compound in cancer research, detailing its mechanisms of action, effects on various cancer models, and protocols for key experimental evaluations. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action and Cellular Effects

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways involved in cancer cell proliferation and survival.

Cell Cycle Arrest

Studies have demonstrated that this compound can induce a significant block in the G2/M phase of the cell cycle in cancer cells.[1][2] This arrest is primarily mediated through the modulation of the Chk1-Cdc25c-cyclin B1/Cdk1 pathway.[1] The compound has been shown to increase the levels of phosphorylated Chk1 and phosphorylated Cdc25c (Ser216), leading to the inactivation of the cyclin B1/Cdk1 complex, which is crucial for the G2 to M phase transition.[1]

Induction of Apoptosis

A key mechanism of the anti-cancer activity of this compound is the induction of programmed cell death, or apoptosis.[1][2][3] This is evidenced by the increased levels of cleaved caspase-3, caspase-7, and Poly (ADP-ribose) polymerase (PARP) in treated cancer cells.[1] The activation of these executioner caspases is a hallmark of apoptosis.[1]

Modulation of Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer progression:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. This compound has been observed to inhibit the phosphorylation of Akt, thereby downregulating the pathway and suppressing pro-survival signals.[2]

  • Notch1 Signaling: The Notch signaling pathway plays a role in cancer stem cell maintenance. This compound has been found to decrease the expression of Notch1, which can inhibit the formation of cancer stem cells.[2]

  • MAPK Pathway: While its effect on the MAPK pathway can be cell-type dependent, in some contexts, it has been shown to have no significant effect on ERK or JNK signaling in resistant cancer cells, suggesting a distinct mechanism from other inhibitors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: Inhibition of Cancer Cell Growth by this compound

Cell LineCancer TypeConcentration (µM)Time (h)Growth Inhibition (%)AssayReference
SK-Br-3 (lapatinib-sensitive)Breast Cancer5Not Specified90Colony Formation[1]
SK-Br-3 (lapatinib-sensitive)Breast Cancer10Not Specified88Colony Formation[1]
SK-Br-3-Lap R (lapatinib-resistant)Breast Cancer5Not Specified75Colony Formation[1]
SK-Br-3-Lap R (lapatinib-resistant)Breast Cancer10Not Specified89Colony Formation[1]
RKOColorectal Cancer2072SignificantCCK-8[4]
SW1116Colorectal Cancer2072SignificantCCK-8[4]
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedSignificantCCK-8, Colony Formation[2]
MCF-7Breast CancerNot SpecifiedNot SpecifiedSignificantCCK-8, Colony Formation[2]
T47DBreast CancerNot SpecifiedNot SpecifiedSignificantCCK-8, Colony Formation[2]

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeConcentration (µM)Time (h)Apoptotic Cells (%)MethodReference
SK-Br-3 (lapatinib-sensitive)Breast Cancer548Significant IncreaseFlow Cytometry[1]
SK-Br-3 (lapatinib-sensitive)Breast Cancer1048Significant IncreaseFlow Cytometry[1]
SK-Br-3-Lap R (lapatinib-resistant)Breast Cancer548Significant IncreaseFlow Cytometry[1]
SK-Br-3-Lap R (lapatinib-resistant)Breast Cancer1048Significant IncreaseFlow Cytometry[1]
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedSignificant InductionFlow Cytometry[2]
MCF-7Breast CancerNot SpecifiedNot SpecifiedSignificant InductionFlow Cytometry[2]
T47DBreast CancerNot SpecifiedNot SpecifiedSignificant InductionFlow Cytometry[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTS)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • CCK-8 or MTS reagent

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 0 to 40 µM.[5] A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[5]

  • At the end of the incubation period, add 10 µL of CCK-8 or MTS reagent to each well.[5]

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Colony Formation Assay (Anchorage-Independent Growth)

This assay evaluates the effect of this compound on the ability of cancer cells to proliferate and form colonies in a semi-solid medium.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Agar (B569324)

  • 6-well plates

  • This compound

  • Crystal Violet staining solution

Procedure:

  • Prepare a base layer of 0.6-0.7% agar in complete growth medium in each well of a 6-well plate and allow it to solidify.

  • Prepare a top layer by mixing a single-cell suspension of cancer cells (e.g., 8 x 10³ cells/well) with 0.3-0.4% agar in complete growth medium containing various concentrations of this compound or vehicle control.

  • Carefully overlay the top layer onto the base layer.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, or until colonies are visible.

  • Add a small amount of complete growth medium to the top of the agar every 2-3 days to prevent drying.

  • After the incubation period, stain the colonies with Crystal Violet solution for 1 hour.

  • Wash the wells with PBS to remove excess stain.

  • Count the number of colonies (typically >50 cells) in each well.

  • Express the results as a percentage of the colony formation in the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).[1]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Chk1, anti-p-Cdc25c, anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-Notch1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

G This compound Induced G2/M Arrest Q3ME This compound pChk1 p-Chk1 (Activated) Q3ME->pChk1 Induces Phosphorylation Chk1 Chk1 pCdc25c p-Cdc25c (Ser216) (Inactive) pChk1->pCdc25c Phosphorylates Cdc25c Cdc25c CyclinB1_Cdk1 Cyclin B1 / Cdk1 (Active) pCdc25c->CyclinB1_Cdk1 Inhibits Activation CellCycleArrest G2/M Arrest pCdc25c->CellCycleArrest Leads to G2M_Transition G2/M Transition CyclinB1_Cdk1->G2M_Transition Promotes

Caption: this compound induces G2/M cell cycle arrest.

G Apoptosis Induction by this compound Q3ME This compound Caspase3 Cleaved Caspase 3 (Active) Q3ME->Caspase3 Caspase7 Cleaved Caspase 7 (Active) Q3ME->Caspase7 Procaspase3 Pro-caspase 3 CleavedPARP Cleaved PARP Caspase3->CleavedPARP Cleaves Procaspase7 Pro-caspase 7 Caspase7->CleavedPARP Cleaves PARP PARP Apoptosis Apoptosis CleavedPARP->Apoptosis Hallmark of

Caption: this compound induces apoptosis in cancer cells.

G Inhibition of Pro-Survival Signaling by this compound Q3ME This compound pAkt p-Akt (Active) Q3ME->pAkt Inhibits Phosphorylation Notch1 Notch1 Q3ME->Notch1 Decreases Expression PI3K PI3K PI3K->pAkt Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes CancerStemCell Cancer Stem Cell Formation Notch1->CancerStemCell Promotes

Caption: this compound inhibits key pro-survival pathways.

G Experimental Workflow for Evaluating Anti-Cancer Effects Start Start: Cancer Cell Culture Treatment Treat with this compound Start->Treatment CellViability Cell Viability Assay (CCK-8 / MTS) Treatment->CellViability ColonyFormation Colony Formation Assay Treatment->ColonyFormation Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ColonyFormation->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro evaluation.

References

Troubleshooting & Optimization

"troubleshooting low yield in Quercetin 3,5,3'-trimethyl ether synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Quercetin (B1663063) 3,5,3'-trimethyl ether.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Quercetin 3,5,3'-trimethyl ether in a question-and-answer format.

Q1: My reaction resulted in a complex mixture of products with very little of the desired this compound. What are the likely causes?

A1: A complex product mixture is a common issue in quercetin methylation due to the presence of five hydroxyl groups with varying reactivity. The likely causes for a low yield of the specific 3,5,3'-trimethyl ether isomer include:

  • Non-selective Methylation: The different hydroxyl groups on the quercetin molecule have different levels of reactivity. The typical order of reactivity for methylation is 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH.[1] The 5-OH group is particularly resistant to methylation due to strong intramolecular hydrogen bonding with the 4-carbonyl group.[1][2] Without a proper protection strategy, methylation will occur at the more reactive sites first, leading to a mixture of partially methylated isomers.

  • Inappropriate Choice of Methylating Agent and Base: The strength and stoichiometry of the methylating agent and base can significantly influence the reaction's selectivity. Using an overly strong methylating agent or an excess of base can lead to over-methylation or side reactions.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient reaction time may lead to incomplete methylation, while excessive time or high temperatures can promote the formation of undesired byproducts.

Q2: I am struggling to isolate the this compound from my crude product mixture. What purification strategies are recommended?

A2: Purification of a specific quercetin ether from a mixture of isomers can be challenging. The most effective method is typically column chromatography on silica (B1680970) gel .[3][4][5]

  • Solvent System: A gradient of non-polar and polar solvents is often employed. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), gradually increasing the proportion of ethyl acetate to elute compounds with increasing polarity.[3] Another reported solvent system for separating flavonoid derivatives is a mixture of toluene, ethyl acetate, and formic acid.[4]

  • Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the separation and identifying the fractions containing the desired product.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis and purification.[6][7]

Q3: My yield of this compound is consistently low. How can I optimize the reaction to improve the yield?

A3: Optimizing the yield of a specific isomer like this compound often requires a regioselective synthesis strategy involving protection and deprotection steps.

  • Selective Protection: To achieve methylation at the 3, 5, and 3' positions, the more reactive 7 and 4'-hydroxyl groups should be protected first. One strategy involves protecting the catechol group (3' and 4'-OH) using dichlorodiphenylmethane (B138671).[8][9]

  • Controlled Methylation: Once the desired hydroxyl groups are protected, the methylation of the 3, 5, and 3'-positions can be carried out.

  • Deprotection: Following methylation, the protecting groups are removed under specific conditions that do not affect the newly formed methyl ethers.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity of the hydroxyl groups in quercetin for methylation?

A1: The generally accepted order of reactivity for the hydroxyl groups of quercetin towards alkylation is 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH.[1] The hydroxyl group at the 5-position is the most resistant to methylation due to the formation of a strong intramolecular hydrogen bond with the carbonyl group at the 4-position.[1][2]

Q2: What are some common side reactions to be aware of during quercetin methylation?

A2: Besides the formation of a mixture of partially methylated isomers, other potential side reactions include:

  • C-methylation: When using certain methylating agents like methyl iodide, C-methylation can occur, where a methyl group is attached directly to a carbon atom of the flavonoid scaffold, in addition to the desired O-methylation.[2]

  • Degradation: Flavonoids can be sensitive to harsh reaction conditions. Strong bases or high temperatures can lead to the degradation of the quercetin molecule, reducing the overall yield.

Q3: Are there any safety precautions I should take when working with methylating agents?

A3: Yes, methylating agents such as methyl iodide and dimethyl sulfate (B86663) are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the yield of quercetin methylation reactions.

ParameterConditionExpected Outcome on YieldReference
Methylating Agent Dimethyl sulfate (Me₂SO₄) vs. Methyl iodide (MeI)Me₂SO₄ may offer better O-selectivity and reduce C-methylated byproducts.[2]
Stoichiometry of MeI 5 equivalentsCan produce a mixture of trimethyl and tetramethyl ethers.[2]
Stoichiometry of MeI 30 equivalentsIncreases the yield of the pentamethyl ether.[2]
Reaction Temperature 175 °C (for protection step)Effective for selective protection of the catechol group.[8][9]
Reaction Time 30 minutes (for protection step)Sufficient for high-yield protection with dichlorodiphenylmethane.[8][9]
Reaction Time 6-8 hours (for methylation/deprotection)Typical duration for methylation and deprotection steps.[8]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis for Quercetin Methylation

This protocol describes a general method for quercetin methylation, which typically results in a mixture of methylated products.

  • Dissolve quercetin in a suitable solvent such as dimethylformamide (DMF) or acetone (B3395972).

  • Add a base, commonly potassium carbonate (K₂CO₃), to the solution.

  • Add the methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄), dropwise to the reaction mixture. The stoichiometry of the methylating agent will influence the degree of methylation.

  • Stir the reaction at room temperature or under reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[3]

Protocol 2: Regioselective Synthesis of 4'-O-methylquercetin (Illustrative of a Protection Strategy)

This protocol for a different isomer demonstrates the principle of using protecting groups to achieve regioselectivity, a strategy that would be necessary for the targeted synthesis of this compound.

  • Protection of the Catechol Group: Treat quercetin with dichlorodiphenylmethane in diphenyl ether at 175 °C for 30 minutes to protect the 3' and 4'-hydroxyl groups.[8][9]

  • Protection of 3 and 7-Hydroxyl Groups: Protect the hydroxyl groups at positions 3 and 7 using chloromethyl ether in the presence of potassium carbonate in acetone under reflux for 6 hours.[8]

  • Deprotection of the Catechol Protecting Group: Remove the diphenylmethylene protecting group by hydrogenation using Pd/C as a catalyst.[8]

  • Selective Methylation: Methylate the free 4'-hydroxyl group using methyl iodide and potassium carbonate in DMF.[8]

  • Final Deprotection: Remove the methoxymethyl ether protecting groups under acidic conditions to yield the final product.[8]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Quercetin 3,5,3'-trimethyl ether cause1 Complex Product Mixture start->cause1 cause2 Purification Issues start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 subcause1_1 Non-selective Methylation (Reactivity: 7>4'>3>3'>5) cause1->subcause1_1 subcause1_2 Side Reactions (e.g., C-methylation) cause1->subcause1_2 solution2_1 Optimize Column Chromatography: - Use gradient elution (Hexane/EtOAc) - Monitor with TLC/HPLC cause2->solution2_1 solution3_1 Optimize Parameters: - Adjust stoichiometry of reagents - Control temperature and time - Choose appropriate solvent cause3->solution3_1 solution1_1 Implement Regioselective Synthesis: - Protect reactive OH groups - Controlled methylation - Deprotection subcause1_1->solution1_1 subcause1_2->solution1_1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Regioselective_Synthesis_Workflow start Quercetin step1 Step 1: Protection Protect more reactive hydroxyl groups (e.g., 7-OH and 4'-OH) start->step1 Protecting Agent step2 Step 2: Methylation Methylate the desired hydroxyl groups (3-OH, 5-OH, 3'-OH) step1->step2 Methylating Agent step3 Step 3: Deprotection Remove protecting groups step2->step3 Deprotecting Agent end_product This compound step3->end_product

Caption: A logical workflow for the regioselective synthesis of a specific quercetin trimethyl ether.

References

Technical Support Center: Optimizing Regioselective Methylation of Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective methylation of quercetin (B1663063). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of methylated quercetin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective methylation of quercetin challenging?

The quercetin molecule has five hydroxyl (-OH) groups at positions 3, 3', 4', 5, and 7, each with different reactivity. The hydroxyl group at the 5-position is particularly resistant to methylation due to strong intramolecular hydrogen bonding with the carbonyl group at the 4-position.[1] Direct methylation often leads to a complex mixture of partially and fully methylated products, making the isolation of a specific isomer difficult.[2][3] The relative reactivity of the other hydroxyl groups can also be influenced by the reaction conditions, further complicating selective methylation.[1]

Q2: What are the principal strategies for achieving regioselective methylation of quercetin?

There are two main approaches to control the regioselectivity of quercetin methylation:

  • Chemical Synthesis with Protecting Groups: This strategy involves selectively protecting certain hydroxyl groups to prevent them from reacting, thereby directing methylation to the desired positions.[2][4] Common protecting groups include dichlorodiphenylmethane (B138671) for the 3' and 4'-hydroxyls (catechol group) and chloromethyl ether for the 3 and 7-hydroxyls.[2][3] After methylation of the unprotected hydroxyl groups, the protecting groups are removed to yield the desired methylated quercetin.

  • Enzymatic Synthesis: This method utilizes enzymes called O-methyltransferases (OMTs) that exhibit high regioselectivity.[5][6][7] Different OMTs can specifically methylate quercetin at different positions. For example, quercetin 3-O-methyltransferase specifically methylates the 3-OH group.[8] Researchers have also engineered fusion enzymes to perform site-selective dimethylation in a single step.[7][9]

Q3: I am getting a complex mixture of methylated products. How can I improve the selectivity?

A complex product mixture is a common issue arising from the similar reactivity of quercetin's hydroxyl groups.[2][3] To improve selectivity:

  • Employ Protecting Groups: The most reliable chemical method is to use a protection/deprotection strategy. For example, to synthesize 4'-O-methylquercetin, you can first protect the 3',4'-catechol group, then protect the 3 and 7-hydroxyls, methylate the remaining free hydroxyl, and finally deprotect.[2]

  • Optimize Reaction Conditions: Factors like the choice of base, solvent, and methylating agent can influence regioselectivity. For instance, using a milder base or a less reactive methylating agent may favor methylation of the most acidic hydroxyl groups.

  • Consider Enzymatic Methylation: If a specific isomer is desired, using a regioselective O-methyltransferase can provide a much cleaner reaction with a single major product.[5][6]

Q4: I am having trouble methylating the 5-OH group. What can I do?

The 5-OH group is the most difficult to methylate due to a strong intramolecular hydrogen bond with the 4-carbonyl group.[1] To achieve methylation at this position:

  • Use Stronger Reaction Conditions: A more strongly basic system, such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) with dimethyl sulfate (B86663) (Me₂SO₄) as the methylating agent, can be effective for per-O-methylation, including the 5-OH position.[1]

  • Disrupt Hydrogen Bonding: While challenging, using solvents that can disrupt hydrogen bonding might increase the reactivity of the 5-OH group.

Q5: What are some safer alternatives to hazardous methylating agents like methyl iodide and dimethyl sulfate?

Dimethyl carbonate (DMC) is a non-toxic and environmentally friendly alternative for O-methylation.[10] The reaction is typically performed at elevated temperatures in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with methanol (B129727) and CO₂ as the only by-products.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Methylated Product Incomplete reaction.- Increase reaction time or temperature. - Use a stronger base or a more reactive methylating agent. - Ensure all reagents are dry and of high purity.
Side reactions or degradation of quercetin.- Use milder reaction conditions (lower temperature, weaker base). - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Poor choice of protecting group strategy.- Re-evaluate the protecting groups to ensure they are stable under the methylation conditions and can be removed without affecting the desired product.[2]
Formation of Multiple Methylated Isomers Non-selective reaction conditions.- Implement a protecting group strategy to block unwanted methylation sites.[2][3] - Optimize the stoichiometry of the methylating agent. - Consider using a regioselective enzymatic method.[5][6]
Similar reactivity of different hydroxyl groups.- Alter the solvent and base combination to exploit subtle differences in hydroxyl group acidity.
Difficulty in Removing Protecting Groups Harsh deprotection conditions affecting the product.- Choose protecting groups that can be removed under mild conditions (e.g., hydrogenolysis for benzyl (B1604629) groups, mild acid for MOM ethers).[2]
Incomplete deprotection.- Increase the reaction time or temperature for the deprotection step. - Use a more effective catalyst or reagent for deprotection.
Product Purification Challenges Similar polarity of different methylated isomers.- Utilize advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for separation.[11] - Consider derivatization to alter polarity for easier separation, followed by removal of the derivatizing group.
Contamination with starting material or reagents.- Optimize the work-up procedure to effectively remove unreacted starting materials and reagents. - Recrystallization can be an effective purification method if a suitable solvent system is found.

Data Presentation

Table 1: Comparison of Chemical Methylation Strategies for Quercetin

Target Product Methylating Agent Protecting Groups Key Reagents & Conditions Overall Yield Reference
4'-O-methylquercetinMeIDichlorodiphenylmethane (for 3',4'-OH), MOMCl (for 3,7-OH)1. Ph₂CCl₂, Ph₂O, 175°C 2. MOMCl, K₂CO₃, acetone (B3395972), reflux 3. Pd/C, H₂, THF/EtOH 4. MeI, K₂CO₃, DMF 5. HCl, Et₂O/CH₂Cl₂63%[2][3]
Quercetin Pentamethyl EtherMe₂SO₄NoneKOH, DMSO, room temperatureQuantitative[1]
Mono- and Dimethylated FlavonoidsDimethyl Carbonate (DMC)NoneDBU, DMC (solvent), 90°CHigh[10]

Table 2: Overview of Enzymatic Methylation of Quercetin

Enzyme Methyl Donor Product(s) Reaction Conditions Reference
Citrus depressa flavonoid O-methyltransferase 5 (CdMT5) & Sorghum vulgare 7-O-methyltransferaseS-adenosyl-L-methionine (SAM)Eight different methoxylated productsKPB buffer (50 mM, pH 7.0), 37°C[5][6]
Quercetin 3-O-methyltransferaseS-adenosyl-L-methionine (SAM)3-methoxy-5,7,3',4'-tetrahydroxyflavoneNot specified[8]
Fusion FOMTs (e.g., OsNOMT/ObFOMT5)S-adenosyl-L-methionine (SAM)7,4'-dimethoxyflavonoidsE. coli whole-cell biocatalysis[7][9]

Experimental Protocols

Protocol 1: Synthesis of 4'-O-methylquercetin via Regioselective Protection [2][3]

This protocol involves a 5-step synthesis from quercetin.

  • Protection of 3',4'-OH: Quercetin is reacted with dichlorodiphenylmethane in diphenyl ether at 175°C for 30 minutes.

  • Protection of 3,7-OH: The product from step 1 is treated with methoxymethyl chloride (MOMCl) and potassium carbonate in acetone at reflux for 6 hours.

  • Deprotection of Diphenylmethylene group: The resulting compound is subjected to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere in a THF/EtOH mixture for 8 hours.

  • Methylation of 4'-OH: The product from step 3 is methylated using methyl iodide (MeI) and potassium carbonate in DMF for 8 hours.

  • Deprotection of MOM groups: The final deprotection is achieved by treating with 1.0 M HCl in a 1:1 mixture of diethyl ether and dichloromethane (B109758) at 25°C for 6 hours. The final product is purified by column chromatography.

Protocol 2: Per-O-methylation of Quercetin [1]

This method achieves the synthesis of quercetin pentamethyl ether.

  • A suspension of powdered potassium hydroxide (9 equivalents) in dimethyl sulfoxide (DMSO) is prepared.

  • Quercetin (1 equivalent) is added, followed by the careful addition of dimethyl sulfate (8 equivalents) while controlling the temperature.

  • The reaction mixture is stirred at room temperature for approximately 2 hours, during which the pentamethylated product precipitates out of the solution.

Protocol 3: Enzymatic Methylation of Quercetin [5]

This protocol describes a general procedure for enzymatic methylation.

  • A reaction mixture is prepared in a potassium phosphate (B84403) buffer (KPB, 50 mM, pH 7.0).

  • The mixture contains quercetin (100 µM), S-adenosyl-L-methionine (SAM) disulfate tosylate (2 mM), and the purified O-methyltransferase enzyme (2 µM).

  • The reaction is incubated in a water bath at 37°C for 2 hours.

  • The reaction is quenched by adding an equal volume of methanol and placing the mixture on ice for 30 minutes.

  • The mixture is then centrifuged to remove precipitated proteins, and the supernatant is analyzed by HPLC.

Visualizations

experimental_workflow_chemical cluster_protection Protection Steps cluster_modification Modification & Deprotection Quercetin Quercetin Protect_34 Protect 3',4'-OH (Ph2CCl2) Quercetin->Protect_34 Protect_37 Protect 3,7-OH (MOMCl) Protect_34->Protect_37 Deprotect_diphenyl Deprotect 3',4'-OH (H2, Pd/C) Protect_37->Deprotect_diphenyl Methylate Methylate 4'-OH (MeI) Deprotect_diphenyl->Methylate Deprotect_MOM Deprotect 3,7-OH (HCl) Methylate->Deprotect_MOM Final_Product 4'-O-methylquercetin Deprotect_MOM->Final_Product

Caption: Chemical synthesis workflow for 4'-O-methylquercetin.

experimental_workflow_enzymatic cluster_reaction_setup Reaction Setup cluster_reaction_process Reaction & Analysis Substrates Quercetin + S-adenosyl-L-methionine (SAM) Incubation Incubate at 37°C Substrates->Incubation Enzyme O-methyltransferase (OMT) Enzyme->Incubation Buffer Buffer (pH 7.0) Buffer->Incubation Quench Quench with Methanol Incubation->Quench Analysis Analysis (HPLC) Quench->Analysis

Caption: General workflow for enzymatic methylation of quercetin.

troubleshooting_logic Start Experiment Start Problem Unsatisfactory Result (e.g., Low Yield, Mixture) Start->Problem Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Problem->Check_Conditions Initial Check Check_Purity Verify Reagent Purity & Dryness Problem->Check_Purity Consider_Protecting_Groups Implement/Optimize Protecting Group Strategy Problem->Consider_Protecting_Groups For Selectivity Issues Consider_Enzymatic Switch to Enzymatic Method Problem->Consider_Enzymatic For High Selectivity Needs Success Optimized Result Check_Conditions->Success Check_Purity->Success Consider_Protecting_Groups->Success Consider_Enzymatic->Success

References

Technical Support Center: Enhancing Aqueous Solubility of Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Quercetin (B1663063) 3,5,3'-trimethyl ether. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is Quercetin 3,5,3'-trimethyl ether poorly soluble in aqueous solutions?

This compound, a methylated derivative of quercetin, possesses a largely hydrophobic structure. The presence of three methyl groups further increases its lipophilicity compared to the parent quercetin molecule. While methylation can in some cases improve aqueous solubility by disrupting the crystal lattice structure of the solid compound, the inherent hydrophobicity of the flavonoid backbone remains a significant barrier to dissolution in water.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. The most common and effective methods include:

  • Co-solvency: Utilizing a mixture of water and a miscible organic solvent to increase the drug's solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to form a more water-soluble inclusion complex.[1][2][3]

  • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix to improve its dissolution rate.[4][5][6][7]

  • Nanotechnology-Based Formulations: Reducing the particle size of the compound to the nanoscale (e.g., nanoparticles, nanoemulsions) to increase its surface area and dissolution velocity.[8][9][10]

Q3: How does methylation affect the solubility of quercetin, and what does this imply for this compound?

The effect of methylation on flavonoid solubility can be complex. While adding methyl groups generally increases hydrophobicity, it can also disrupt the intermolecular hydrogen bonding that contributes to a stable, less soluble crystal lattice. This disruption can sometimes lead to an unexpected increase in aqueous solubility. For instance, a study on 3-O-methylquercetin demonstrated successful complexation with cyclodextrins to improve solubility.[3] Therefore, it is plausible that the solubility of this compound can be significantly enhanced using appropriate formulation techniques.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitates out of solution upon addition of aqueous buffer. The concentration of the organic co-solvent is too low to maintain solubility.Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final solution. Note that high concentrations of organic solvents may not be suitable for all experimental systems.
Low encapsulation efficiency in cyclodextrin complexes. The chosen cyclodextrin is not optimal for the guest molecule, or the preparation method is inefficient.Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD). Optimize the molar ratio of the drug to cyclodextrin and try different preparation methods such as kneading or freeze-drying.
The solid dispersion does not improve the dissolution rate as expected. The drug is not fully amorphous within the polymer matrix, or the chosen polymer is not suitable.Characterize the solid dispersion using techniques like XRD and DSC to confirm the amorphous state. Experiment with different polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios.[7]
Nanoparticle formulation is unstable and aggregates over time. Inadequate stabilization of the nanoparticles.Optimize the concentration and type of stabilizer used in the formulation. Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > |30| mV) to ensure colloidal stability.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited, the following tables summarize the solubility enhancement achieved for quercetin and other related flavonoids using various techniques. These values can serve as a valuable reference for estimating the potential improvements for its trimethylated derivative.

Table 1: Solubility Enhancement of Flavonoids using Co-solvents and pH Adjustment

FlavonoidMethodSolvent/ConditionInitial Solubility (mg/mL)Enhanced Solubility (mg/mL)Fold IncreaseReference
QuercetinCo-solvency40% w/v Sodium Citrate0.000164838.24~232,000[11]
QuercetinCo-solvency40% w/v Sodium Acetate0.000164837.66~228,500[11]
QuercetinpH AdjustmentPhosphate Buffer pH 7.40.0001648 (in water)0.000974~5.9[11]

Table 2: Solubility Enhancement of Flavonoids using Cyclodextrin Complexation

FlavonoidCyclodextrinMolar Ratio (Drug:CD)Initial SolubilityEnhanced SolubilityFold IncreaseReference
LuteolinHP-β-CD---~70.2[1]
MyricetinHP-β-CD1:1--31.45[12]
Hesperetinβ-CD1:1---[13]
Naringeninβ-CD1:1---[13]

Table 3: Solubility Enhancement of Flavonoids using Solid Dispersions

FlavonoidPolymerDrug:Polymer RatioInitial Solubility (% w/v)Enhanced Solubility (% w/v)Fold IncreaseReference
QuercetinHPMC1:30.0001640.000575~3.5[5]
Curcuminβ-CD----[4]
Rutinβ-CD----[4]

Table 4: Solubility Enhancement of Flavonoids using Nanotechnology

FlavonoidFormulationInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold IncreaseReference
QuercetinNanosuspension1.5815.96~10[8]
QuercetinNanoemulsion3.2335.6 (in phytosomal complex)~11[14]
QuercetinNanomicelles--~750[15]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with a cyclodextrin.

experimental_workflow_cyclodextrin cluster_start Step 1: Weighing cluster_mix Step 2: Mixing cluster_knead Step 3: Kneading cluster_dry Step 4: Drying cluster_end Step 5: Final Product weigh_drug Weigh this compound mix Mix powders in a mortar weigh_drug->mix weigh_cd Weigh Cyclodextrin (e.g., HP-β-CD) weigh_cd->mix add_solvent Add a small amount of water-ethanol (1:1 v/v) to form a paste mix->add_solvent knead Knead for 30-60 minutes add_solvent->knead dry Dry the paste in an oven at 40-50°C knead->dry sieve Sieve the dried complex dry->sieve store Store in a desiccator sieve->store experimental_workflow_solid_dispersion cluster_dissolve Step 1: Dissolution cluster_mix Step 2: Mixing cluster_evap Step 3: Solvent Evaporation cluster_dry Step 4: Final Drying cluster_end Step 5: Final Product dissolve_drug Dissolve this compound in a suitable organic solvent (e.g., ethanol) mix Mix the two solutions thoroughly dissolve_drug->mix dissolve_polymer Dissolve hydrophilic polymer (e.g., PVP K30) in the same solvent dissolve_polymer->mix evaporate Evaporate the solvent under vacuum using a rotary evaporator mix->evaporate dry Dry the resulting solid film in a vacuum oven at 40°C evaporate->dry mill Mill and sieve the dried solid dispersion dry->mill store Store in a desiccator mill->store experimental_workflow_nanoparticles cluster_organic Step 1: Organic Phase cluster_aqueous Step 2: Aqueous Phase cluster_precip Step 3: Nanoprecipitation cluster_evap Step 4: Solvent Removal cluster_end Step 5: Final Product dissolve_drug_poly Dissolve this compound and a polymer (e.g., PLGA) in an organic solvent (e.g., acetone) inject Inject the organic phase into the aqueous phase under constant stirring dissolve_drug_poly->inject dissolve_stabilizer Dissolve a stabilizer (e.g., Poloxamer 188) in water dissolve_stabilizer->inject evaporate Evaporate the organic solvent under reduced pressure inject->evaporate characterize Characterize the nanoparticle suspension (size, zeta potential) evaporate->characterize lyophilize Optionally, lyophilize for long-term storage characterize->lyophilize

References

Technical Support Center: Purification of Synthetic Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Quercetin (B1663063) 3,5,3'-trimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of synthetic Quercetin 3,5,3'-trimethyl ether?

The main challenges stem from the synthesis, which often yields a mixture of products. These include:

  • Incomplete methylation: The reaction may not proceed to completion, leaving starting material (Quercetin) and partially methylated intermediates (mono- and di-methyl ethers) in the crude product.

  • Isomer formation: Methylation can occur at different hydroxyl groups of the quercetin backbone, leading to a mixture of trimethylated isomers. Separating the desired 3,5,3'-trimethyl ether from other isomers can be challenging due to their similar polarities.

  • Over-methylation: Although less common for this specific product, further methylation to tetra- or penta-methylated quercetin can occur.

  • C-methylation: Under certain conditions, methylation can occur on the aromatic rings (C-methylation) in addition to the desired O-methylation, leading to byproducts that can be difficult to separate.[1]

Q2: My crude product is a complex mixture on the TLC plate. How do I begin to purify this compound?

The most common and effective method for purifying polymethoxyflavones like this compound from a synthetic reaction mixture is silica (B1680970) gel column chromatography.[2][3] A gradient elution is typically employed to separate compounds with varying polarities.

Q3: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate.

  • General Approach: Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for flavonoids is a mixture of n-hexane and ethyl acetate (B1210297).[2]

  • TLC Analysis: Test various ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf value between 0.2 and 0.4. This generally provides optimal separation on a column.[2]

  • Visualization: Visualize the spots under a UV lamp at 254 nm and 365 nm.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation of Spots Incorrect solvent system.Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with the optimal solvent system may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Compound is not Eluting Solvent system is too non-polar.Gradually increase the polarity of the mobile phase. For very polar compounds, a small amount of methanol (B129727) can be added to the ethyl acetate.
Compound may have degraded on the silica.Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Co-elution of Impurities Impurities have very similar polarity to the product.Re-chromatograph the mixed fractions using a shallower solvent gradient. Alternatively, consider recrystallization of the enriched fractions.
Recrystallization
ProblemPossible CauseSuggested Solution
No Crystals Form Solution is too dilute.Slowly evaporate some of the solvent to increase the concentration and then cool again.
Inappropriate solvent.The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents on a small scale. Common solvents for flavonoids include ethanol, methanol, and mixtures like ethanol/water or ethyl acetate/hexane.
Oiling Out Compound is precipitating as a liquid instead of a solid.Use a solvent system where the compound is more soluble. Try cooling the solution more slowly. Adding a co-solvent in which the oil is soluble can also help.
Poor Crystal Quality Cooling was too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Presence of impurities.Impurities can inhibit crystal growth. Try to purify the compound further by another method (e.g., another column) before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol is a general representation and may require optimization.

Materials:

  • Quercetin

  • Dimethyl sulfate (B86663) (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972) (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of quercetin in anhydrous acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Develop a suitable solvent system. For trimethylated quercetins, a good starting point is n-hexane:ethyl acetate (7:3 v/v).

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 95:5) and gradually increase the polarity. A suggested gradient is provided in the table below.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified product.

Table 1: Example of a Gradient Elution Profile for Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)
1955
29010
38515
48020
57030
65050

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude Synthetic Product (Mixture of isomers and partially methylated products) Column Silica Gel Column Chromatography (Gradient Elution) Synthesis->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Recrystallization Recrystallization (Optional) Evaporation->Recrystallization Purity_Check Purity Assessment (HPLC, NMR) Evaporation->Purity_Check Final_Product Pure this compound Recrystallization->Final_Product Purity_Check->Final_Product

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Logic cluster_sep Troubleshooting Poor Separation cluster_no_prod Troubleshooting No Elution cluster_oil Troubleshooting Oiling Out Start Purification Problem Problem_Type What is the nature of the problem? Start->Problem_Type Poor_Sep Poor Separation Problem_Type->Poor_Sep Chromatography No_Product No Product Eluted Problem_Type->No_Product Chromatography Oiling_Out Product Oiled Out Problem_Type->Oiling_Out Recrystallization Check_TLC Optimize TLC separation first Poor_Sep->Check_TLC Increase_Polarity Increase solvent polarity No_Product->Increase_Polarity Slow_Cool Cool solution more slowly Oiling_Out->Slow_Cool Shallow_Gradient Use a shallower gradient Check_TLC->Shallow_Gradient Reduce_Load Reduce sample load Shallow_Gradient->Reduce_Load Check_Stability Check compound stability on silica Increase_Polarity->Check_Stability Change_Solvent Change recrystallization solvent Slow_Cool->Change_Solvent

Caption: A logical diagram for troubleshooting common purification issues.

References

"avoiding C-methylation byproducts in quercetin synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs on Avoiding C-Methylation Byproducts

Welcome to the technical support center for quercetin (B1663063) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of quercetin and its derivatives, with a specific focus on avoiding the formation of C-methylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are C-methylation byproducts in the context of quercetin synthesis?

A1: C-methylation refers to the addition of a methyl group directly to a carbon atom of the quercetin flavonoid ring structure, rather than to one of the hydroxyl (OH) groups (which would be O-methylation). These C-methylated derivatives are often undesired byproducts in reactions aiming for specific O-methylated quercetin analogues. The formation of these byproducts can complicate purification processes and reduce the yield of the target molecule. Methylation can alter the biochemical properties of flavonoids, including their hydrophobicity and metabolic stability[1].

Q2: Why is the formation of C-methylation byproducts a concern?

A2: The primary concerns are reduced yield of the desired O-methylated product and increased difficulty in purification. C-methylated byproducts can have similar polarities to the target compound, making separation by standard chromatographic techniques challenging. Furthermore, the presence of these impurities can interfere with subsequent reaction steps and biological assays.

Q3: What are the primary strategies to avoid C-methylation?

A3: The most effective strategies involve:

  • Regioselective protection of hydroxyl groups: This is a key strategy to prevent methylation at undesired positions, including direct C-methylation. By protecting certain hydroxyl groups, the reactivity of the flavonoid ring is altered, directing methylation to the intended hydroxyl group.[2][3]

  • Enzymatic synthesis: Utilizing enzymes like O-methyltransferases (OMTs) can offer high specificity for O-methylation, thereby avoiding C-methylation.[4][5]

  • Careful selection of methylating agents and reaction conditions: The choice of methylating agent and reaction parameters such as temperature, solvent, and base can significantly influence the reaction's selectivity.

Troubleshooting Guides
Problem 1: A complex mixture of methylated products is observed, including potential C-methylated byproducts.

Possible Cause: Direct methylation of unprotected quercetin often leads to a mixture of partially methylated ethers and potentially C-methylated compounds.[2]

Solutions:

  • Implement a protection group strategy. The catechol group (3' and 4'-OH) is particularly susceptible to side reactions. Protecting these groups is a crucial first step.

  • Consider enzymatic methylation. If chemical methods prove too non-selective, enzymatic approaches can provide the desired regioselectivity.

Problem 2: Low yield of the desired O-methylated quercetin derivative.

Possible Cause: Inefficient protection or deprotection steps, or non-optimal reaction conditions for methylation.

Solutions:

  • Optimize protection/deprotection conditions. Ensure complete reaction at each step by monitoring with techniques like Thin Layer Chromatography (TLC).

  • Review your choice of solvent and base for the methylation step. The solvent and base can significantly impact the reactivity of both the quercetin derivative and the methylating agent.

Experimental Protocols
Protocol 1: Regioselective Protection and O-Methylation of Quercetin

This protocol describes a multi-step synthesis to produce 4'-O-methylquercetin with a high yield, minimizing byproduct formation.[2][3]

Step 1: Protection of the Catechol Group

  • Treat quercetin with 1.5 equivalents of dichlorodiphenylmethane in diphenyl ether.

  • Heat the mixture to 175 °C for 30 minutes.

  • The desired protected product should be obtained in approximately 86% yield.[2][3]

Step 2: Protection of 3- and 7-Hydroxyl Groups

  • Treat the product from Step 1 with an excess of chloromethyl ether (4 equivalents) and K2CO3 (4.2 equivalents) in acetone.

  • Reflux the mixture for 6 hours. This step protects the remaining reactive hydroxyl groups, except for the 5-OH which is less reactive due to hydrogen bonding.

Step 3: Deprotection of the Catechol Group

  • The diphenylmethyl groups are removed by hydrogenation.

  • Use Pd/C (10 wt %) with H2 (1 atm) in a THF/EtOH solvent system.

  • The reaction should be complete in approximately 8 hours.

Step 4: Selective Methylation

  • Treat the product from Step 3 with methyl iodide (MeI) and K2CO3 in DMF.

  • The reaction should proceed for 8 hours to achieve selective methylation at the 4'-OH position.

Step 5: Final Deprotection

  • The remaining methoxymethyl ether protecting groups are removed under acidic conditions.

  • Use HCl (1.0 M) in a 1:1 mixture of Et2O/CH2Cl2 at 25 °C for 6 hours.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ph2CCl2Ph2O1750.586
2MOMCl, K2CO3AcetoneReflux693
3Pd/C, H2THF/EtOHRT895
4MeI, K2CO3DMFRT892
5HClEt2O/CH2Cl225690
Overall ~63

Table 1: Summary of a 5-step synthesis of 4'-O-methylquercetin.[3]

Visualizations

Workflow for Avoiding C-Methylation Byproducts

G cluster_0 Synthesis Strategy start Start: Quercetin protect_catechol Protect 3',4'-OH groups (e.g., with Ph2CCl2) start->protect_catechol protect_other_oh Protect other reactive OH groups (e.g., 3,7-OH with MOMCl) protect_catechol->protect_other_oh deprotect_catechol Selectively deprotect 3',4'-OH groups protect_other_oh->deprotect_catechol methylate Methylate target OH group (e.g., with MeI) deprotect_catechol->methylate deprotect_all Final deprotection of all remaining groups methylate->deprotect_all end End: Desired O-methylated Quercetin deprotect_all->end

Caption: A generalized workflow for the synthesis of O-methylated quercetin, emphasizing the use of protecting groups to ensure regioselectivity and avoid byproducts.

Troubleshooting Logic for Undesired Byproducts

G cluster_1 Troubleshooting Flowchart start Undesired byproducts detected? check_protection Are protecting groups used? start->check_protection check_conditions Are reaction conditions (temp, solvent, base) optimized? check_protection->check_conditions Yes implement_protection Implement a protection group strategy for reactive OH groups check_protection->implement_protection No consider_enzyme Consider enzymatic synthesis for higher selectivity check_conditions->consider_enzyme Yes optimize_conditions Systematically vary conditions to improve selectivity check_conditions->optimize_conditions No end_bad Re-evaluate overall synthetic route consider_enzyme->end_bad end_good Problem Solved implement_protection->end_good optimize_conditions->end_good

References

Technical Support Center: Quercetin 3,5,3'-trimethyl ether in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin 3,5,3'-trimethyl ether dissolved in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

For research purposes, this compound is soluble in DMSO.[1][2] For in vitro biological assays, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in an aqueous buffer or cell culture medium for the final working concentration.

Q2: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, weigh the desired amount of this compound and dissolve it in high-purity, anhydrous DMSO. It is recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[3][4] Sonication can aid in dissolution.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

For long-term storage of up to six months, it is advisable to store the DMSO stock solution at -80°C. For short-term storage of up to one month, -20°C is suitable.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Solutions should also be protected from light.[4]

Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?

Precipitation can occur if the storage temperature is too low for the concentration of the solution or if the DMSO has absorbed water, reducing the solubility. Before use, allow the vial to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, gentle warming and sonication may be attempted. To avoid this, consider preparing a slightly less concentrated stock solution or ensure the use of anhydrous DMSO.

Q5: Can I use a DMSO stock solution that has changed color?

A change in the color of your stock solution may indicate degradation of the compound. Flavonoids can be sensitive to light and oxidation. It is recommended to prepare a fresh stock solution and compare its appearance and performance in your assay to the discolored solution. For critical experiments, using a fresh solution is the safest approach.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause 1: Degradation of this compound in DMSO solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution or one that has been stored correctly in aliquots at -80°C for no longer than six months.[3]

    • Minimize Exposure to Light and Air: Protect the solution from light and minimize its exposure to air to prevent photo-oxidation and degradation.

    • Perform a Quality Control Check: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution. A simple method is to compare the peak area of the main compound in an old versus a fresh solution.

Possible Cause 2: Improper Dilution in Aqueous Media.

  • Troubleshooting Steps:

    • Check for Precipitation: When diluting the DMSO stock solution into your aqueous experimental buffer or media, ensure that the final concentration of DMSO is low enough to prevent precipitation of the compound. Typically, the final DMSO concentration should be kept below 1%, and often below 0.1%, depending on the assay.

    • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.

Issue 2: Low Potency or Activity in Biological Assays

Possible Cause: Inaccurate Concentration of the Stock Solution.

  • Troubleshooting Steps:

    • Verify Weighing and Dilution Calculations: Double-check all calculations used to prepare the stock and working solutions.

    • Confirm Complete Dissolution: Ensure that the compound is fully dissolved in the DMSO before making further dilutions. The presence of undissolved microcrystals can lead to a lower than expected concentration.

    • Analytical Quantification: If possible, verify the concentration of your stock solution using a spectrophotometer and a known extinction coefficient, or by HPLC with a standard curve.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Flavonoid Stock Solutions in DMSO.

Storage TemperatureRecommended DurationReference
-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 344.32 g/mol )

  • Anhydrous DMSO (high purity)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 3.44 mg of this compound.

  • Transfer the weighed compound into a suitable vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quality Control

Objective: To assess the purity and potential degradation of this compound in a DMSO solution.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of methanol (B129727) and 0.4% phosphoric acid in water can be a starting point. For example, a 49:51 (v/v) isocratic elution.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Based on the UV-Vis spectra of related compounds, detection can be set around 256 nm and 353 nm.[6]

  • Injection Volume: 20 µL.[5]

Procedure:

  • Prepare a fresh standard solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Dilute your stored sample to the same concentration using the mobile phase as the diluent.

  • Inject the fresh standard and the stored sample into the HPLC system.

  • Compare the chromatograms. A significant decrease in the area of the main peak or the appearance of new peaks in the stored sample compared to the fresh standard indicates degradation.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute

Caption: Experimental workflow for preparing and handling this compound DMSO solutions.

G start Inconsistent Experimental Results check_age Is the stock solution fresh (or stored correctly for <6 months)? start->check_age check_precip Did precipitation occur upon dilution in aqueous buffer? check_age->check_precip Yes prepare_fresh Prepare a fresh stock solution. check_age->prepare_fresh No optimize_dilution Optimize dilution procedure: - Lower final DMSO concentration - Vortex during dilution check_precip->optimize_dilution Yes perform_qc Perform HPLC quality control. check_precip->perform_qc No prepare_fresh->check_precip optimize_dilution->perform_qc

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Quercetin Ethers 1H NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the interpretation of complex 1H NMR spectra of quercetin (B1663063) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic features of a 1H NMR spectrum for the parent quercetin molecule?

A typical 1H NMR spectrum of quercetin shows distinct signals for its five aromatic protons and five hydroxyl protons. The aromatic protons of the A-ring (H-6 and H-8) appear as two doublets at approximately 6.2 and 6.4 ppm, showing meta-coupling.[1][2] The B-ring protons (H-2', H-5', and H-6') form an AMX spin system and appear further downfield, typically between 6.8 and 7.8 ppm.[1][2] The hydroxyl protons are often broad and their chemical shifts are highly dependent on the solvent and concentration, but the C-5 hydroxyl proton is characteristically shifted far downfield (around 12.5 ppm in DMSO-d6) due to intramolecular hydrogen bonding with the C-4 carbonyl group.[1][3][4]

Q2: How does etherification of a hydroxyl group affect the 1H NMR spectrum of quercetin?

Etherification introduces several key changes to the spectrum:

  • Disappearance of a Hydroxyl Signal: The acidic proton signal of the derivatized hydroxyl group disappears.

  • Appearance of Alkyl Signals: New signals corresponding to the protons of the ether group appear. For instance, a methoxy (B1213986) group (-OCH3) will typically show a sharp singlet between 3.7 and 4.2 ppm.[5]

  • Shift in Aromatic Signals: Protons on the aromatic ring adjacent to the site of etherification will experience a change in their chemical environment, causing their signals to shift. This shift is crucial for determining the position of the ether group. For example, methylation at the 7-OH position (to give Rhamnetin) affects the chemical shifts of H-6 and H-8.[6]

Q3: How can I use 1H NMR to distinguish between different positional isomers of quercetin ethers?

Distinguishing between positional isomers relies on carefully analyzing the chemical shifts of the remaining aromatic and hydroxyl protons. By comparing the spectrum of the ether derivative to that of the parent quercetin, you can identify which aromatic proton signals have shifted. For example:

  • 7-O-alkylation: Affects the signals for H-6 and H-8 on the A-ring.

  • 3'-O-alkylation: Primarily affects the signals for H-2' and H-5' on the B-ring.

  • 4'-O-alkylation: Primarily affects the signals for H-5' and H-6' on the B-ring. A detailed comparison with reference data and 2D NMR experiments (like NOESY or HMBC) can provide unambiguous confirmation.

Q4: What is the recommended solvent for acquiring 1H NMR spectra of quercetin and its ethers?

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common and effective solvent because it readily dissolves quercetin and its derivatives and allows for the observation of hydroxyl protons, which often exchange in protic solvents like methanol-d4 (B120146).[3] Acetone-d6 and methanol-d4 can also be used, but be aware that hydroxyl proton signals may be broadened, shifted, or absent (exchanged with deuterium) in methanol-d4.[7] The choice of solvent can also be used as a tool; changing the solvent may resolve overlapping signals.[7]

Q5: How can I definitively confirm if a signal is from a hydroxyl proton?

The most common method is the D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the 1H NMR spectrum. Protons attached to oxygen (or nitrogen) are acidic and will exchange with deuterium. As a result, the hydroxyl proton signals will decrease in intensity or disappear entirely from the spectrum.[7]

Troubleshooting Guide

Problem 1: My aromatic signals are overlapping, making interpretation impossible.

  • Solution 1: Change the NMR Solvent. Switching from a common solvent like DMSO-d6 to an aromatic solvent like benzene-d6 (B120219) can alter the chemical shifts of your compound's protons due to solvent-induced shifts, often resolving the overlap.[7]

  • Solution 2: Increase Spectrometer Field Strength. If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase spectral dispersion, which can separate overlapping multiplets.

  • Solution 3: Use 2D NMR Techniques. A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum. For more complex overlap, 2D HSQC and HMBC experiments can be used to correlate protons with their attached carbons, aiding in assignment.[8][9]

Problem 2: The hydroxyl proton peaks in my spectrum are very broad.

  • Cause: Broadening of hydroxyl signals is common and can be caused by chemical exchange with trace amounts of water in the solvent, intermediate rates of exchange, or the inherent properties of the molecule.

  • Solution 1: Use High-Purity Solvent. Ensure your deuterated solvent is dry and of high quality. NMR solvents can absorb atmospheric moisture over time.[7]

  • Solution 2: Vary the Temperature. Acquiring the spectrum at a different temperature (either higher or lower) can change the rate of chemical exchange. This can sometimes sharpen the signals significantly.[10]

  • Solution 3: Confirm with D₂O Exchange. As mentioned in the FAQ, a D₂O exchange will confirm the identity of these broad peaks. If they disappear, you can confidently assign them as hydroxyl protons and focus on the sharper, more structured signals for structural elucidation.[7]

Problem 3: I see unexpected peaks in my spectrum that don't belong to my quercetin ether.

  • Cause: These signals likely originate from residual solvents from your purification process or other impurities.

  • Solution 1: Identify and Remove Common Solvents. Solvents like ethyl acetate, hexane, and dichloromethane (B109758) are notoriously difficult to remove completely. Check a table of common NMR solvent impurities to identify the peaks. Co-evaporation with a more volatile solvent (like dichloromethane to remove ethyl acetate) or extended drying under high vacuum can help.[7]

  • Solution 2: Check for Reagent Impurities. If the synthesis involved protecting groups or other reagents, residual signals from these may be present. Review your synthetic and purification steps.

  • Solution 3: Assess Purity. If the impurity signals are significant and cannot be attributed to solvents, your sample may require further purification via techniques like column chromatography or recrystallization.

Data Presentation

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) of Quercetin and Selected Methyl Ethers in DMSO-d6.

ProtonQuercetin[11]7-O-methylquercetin (Rhamnetin)[6]3,7,3',4'-tetra-O-methylquercetin[5]
H-6 ~6.19 (d)~6.35 (d)~6.43 (s)
H-8 ~6.41 (d)~6.70 (d)~6.71 (s)
H-2' ~7.68 (d)~7.73 (d)~7.67 (s)
H-5' ~6.89 (d)~6.89 (d)~6.97 (d)
H-6' ~7.54 (dd)~7.58 (dd)~7.73 (d)
5-OH ~12.50 (s)Not Reported~12.63 (s)
-OCH₃ N/A3.86 (s, 7-OCH₃)3.7-3.9 (multiple s)

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and instrument calibration. d = doublet, dd = doublet of doublets, s = singlet.

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the purified quercetin ether for a standard 1H NMR experiment. For 13C or 2D NMR, 15-25 mg may be required for a reasonable acquisition time.[12]

  • Solvent Addition: Place the sample in a clean, dry vial. Using a glass pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).[12]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.[12]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: Standard 1H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peaks).

  • Acquisition Parameters: Use standard 1H acquisition parameters as a starting point.

    • Pulse Angle: 45°

    • Acquisition Time: ~3.5 seconds

    • Relaxation Delay (d1): 4 seconds (to allow for full relaxation of protons, crucial for accurate integration)

    • Spectral Width: 16-18 ppm (to ensure all signals, including acidic protons and TMS, are captured)

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS to 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to elucidate the structure.

Visualizations

G cluster_prep Step 1: Initial Checks cluster_analysis Step 2: Spectral Analysis cluster_confirm Step 3: Structure Confirmation A Acquire 1H Spectrum B Identify Solvent & TMS Peaks A->B C Check for Obvious Impurities B->C D Integrate All Signals C->D E Analyze Chemical Shifts (Aromatic, Alkyl, OH) D->E F Analyze Multiplicity & Coupling Constants (J) E->F G Propose Putative Structure F->G H Problem Encountered? (e.g., Overlap, Ambiguity) G->H I Perform D₂O Exchange (Confirms -OH groups) H->I Yes K Final Structure Elucidation H->K No J Acquire 2D NMR (COSY, HSQC, HMBC) I->J J->K

Caption: Workflow for 1H NMR spectral interpretation of quercetin ethers.

G cluster_quercetin Quercetin Skeleton quercetin_struct A_Ring A-Ring Protons (H-6, H-8) B_Ring B-Ring Protons (H-2', H-5', H-6') Alkyl_Group New Alkyl Protons (e.g., -OCH₃) R7 Alkylation at 7-OH R7->A_Ring Shifts H-6 & H-8 R7->Alkyl_Group Introduces signal R3_prime Alkylation at 3'-OH R3_prime->B_Ring Shifts H-2' & H-5' R3_prime->Alkyl_Group Introduces signal

Caption: Effect of regioselective etherification on 1H NMR signals.

References

Technical Support Center: Interference in Antioxidant Assays with Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with antioxidant assays involving methylated flavonoids.

Troubleshooting Guides and FAQs

General Issues

Q1: Why do my methylated flavonoids show lower antioxidant activity compared to their non-methylated counterparts in assays like DPPH, ABTS, and FRAP?

A1: This is a common and expected observation. The primary mechanism of antioxidant activity for flavonoids in these assays is through hydrogen atom transfer (HAT) or single electron transfer (SET) from their hydroxyl (-OH) groups. Methylation replaces the hydrogen atom of a hydroxyl group with a methyl (-CH3) group, which cannot be easily donated. This reduction in the number of available hydroxyl groups generally leads to a decrease in radical scavenging capacity.[1][2] The B ring's hydroxyl configuration is a significant determinant of radical scavenging, and methylation of these groups particularly impacts activity.[1]

Q2: Can methylation ever increase the antioxidant activity of a flavonoid?

A2: While generally decreasing activity in common in vitro assays, methylation can sometimes lead to enhanced biological activity in vivo. This is because methylation can increase the metabolic stability and bioavailability of flavonoids.[3] Methylated flavonoids may be less susceptible to enzymatic conjugation and degradation in the body, allowing them to reach their target sites at higher concentrations.[4][5] Additionally, some studies suggest that methylated quercetin (B1663063) metabolites like isorhamnetin (B1672294) and tamarixetin (B191864) can be more potent inhibitors of lipid peroxidation than quercetin itself.[2]

Assay-Specific Issues

DPPH Assay

Q3: My results from the DPPH assay with methylated flavonoids are not reproducible. What could be the cause?

A3: Several factors can contribute to poor reproducibility:

  • Reaction Kinetics: The reaction between DPPH radicals and flavonoids, especially less reactive methylated flavonoids, can be slow. Ensure you are using a consistent and adequate incubation time for the reaction to reach a stable endpoint.

  • Solvent Effects: The choice of solvent can influence the reaction rate and the stability of both the flavonoid and the DPPH radical. Ensure your methylated flavonoid is fully solubilized and that the solvent does not interfere with the assay.

  • Light Sensitivity: The DPPH reagent is light-sensitive. Always prepare it fresh and keep it in the dark to prevent degradation.

ABTS Assay

Q4: I am observing inconsistent TEAC (Trolox Equivalent Antioxidant Capacity) values for my methylated flavonoids in the ABTS assay. Why might this be happening?

A4: The ABTS assay can be influenced by:

  • Reaction Time: Similar to the DPPH assay, the reaction with the ABTS radical cation may not be instantaneous. It is crucial to measure the absorbance at a fixed time point after the reaction has stabilized.

  • pH Sensitivity: The antioxidant capacity of flavonoids can be pH-dependent. The standard ABTS assay is often performed at a specific pH, and deviations can affect the results.[1]

  • Compound Solubility: Ensure your methylated flavonoid is completely dissolved in the assay medium to ensure accurate measurement.

FRAP Assay

Q5: The color development in my FRAP assay is weaker than expected for my methylated flavonoid. What does this indicate?

A5: The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺). A weaker color change suggests a lower reducing capacity. Since methylation reduces the number of electron-donating hydroxyl groups, a lower FRAP value for a methylated flavonoid compared to its parent compound is expected. Ensure your FRAP reagent is freshly prepared and that the pH of the reaction is correct (typically acidic).

ORAC Assay

Q6: Does methylation affect the results of the ORAC assay?

A6: Yes, methylation can also impact the results of the ORAC assay. This assay measures the inhibition of peroxyl radical-induced oxidation, which is a hydrogen atom transfer (HAT) based mechanism. By blocking hydroxyl groups, methylation reduces the hydrogen-donating capacity of the flavonoid, which will likely result in a lower ORAC value.

Quantitative Data Summary

The following tables summarize the comparative antioxidant activity of some common flavonoids and their methylated derivatives.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

FlavonoidMethylated DerivativeIC50 (µM) of FlavonoidIC50 (µM) of Methylated DerivativeReference
QuercetinQuercetin-3'-methyl ether47.2052.54[6]
QuercetinQuercetin-5-methyl ether47.2052.24[6]
QuercetinQuercetin-3',5-dimethyl ether47.20119.27[6]
Chrysin5,7-dimethoxyflavone>100~5-8[4][7]
Apigenin5,7,4'-trimethoxyflavone~40~5[4]

Lower IC50 indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

FlavonoidMethylated DerivativeTEAC of FlavonoidTEAC of Methylated DerivativeReference
QuercetinIsorhamnetinHigherLower[2]
QuercetinTamarixetinHigherLower[2]

Higher TEAC indicates higher antioxidant activity.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: In the presence of an antioxidant that can donate a hydrogen atom, the stable, purple-colored DPPH radical is reduced to a yellow-colored non-radical form.[8][9] The decrease in absorbance is proportional to the antioxidant capacity.[9]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compounds: Prepare stock solutions of methylated and non-methylated flavonoids in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH stock solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing the solvent and DPPH solution should also be measured.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•⁺) is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced, causing a decolorization that is measured by the decrease in absorbance.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] Dilute the working solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the test compound to that of Trolox.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_flav Prepare Flavonoid Solutions (Methylated & Non-methylated) mix Mix Flavonoid & Reagent prep_flav->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) prep_reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition / TEAC measure->calculate compare Compare Activities calculate->compare

Caption: A generalized experimental workflow for antioxidant assays.

Troubleshooting_Flowchart start Low Antioxidant Activity with Methylated Flavonoid q_expected Is this expected? start->q_expected a_yes_expected Yes. Methylation blocks -OH groups, reducing radical scavenging. q_expected->a_yes_expected Yes a_no_unexpected No. Results are much lower than literature or inconsistent. q_expected->a_no_unexpected No q_solubility Is the compound fully dissolved? a_no_unexpected->q_solubility a_solubility_no Improve solubility: - Use a different solvent - Gentle warming/sonication q_solubility->a_solubility_no No q_kinetics Is the incubation time sufficient? q_solubility->q_kinetics Yes end Re-run Assay a_solubility_no->end a_kinetics_no Optimize incubation time. Run a time-course experiment. q_kinetics->a_kinetics_no No q_reagent Are reagents fresh and properly prepared? q_kinetics->q_reagent Yes a_kinetics_no->end a_reagent_no Prepare fresh reagents and verify pH. q_reagent->a_reagent_no No q_reagent->end Yes a_reagent_no->end

Caption: A troubleshooting flowchart for low antioxidant activity.

Methylation_Effect cluster_legend Legend flavonoid Flavonoid Core -OH (Hydroxyl Group) radical Free Radical flavonoid:f1->radical H+ donation methylated_flavonoid Flavonoid Core -OCH3 (Methoxy Group) methylated_flavonoid:f1->radical stabilized_radical Stabilized Radical radical->stabilized_radical no_reaction Reduced/No Reaction key1 Active Site key2 Blocked Site

Caption: Effect of methylation on flavonoid antioxidant activity.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Separating Quercetin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of quercetin (B1663063) isomers.

Frequently Asked questions (FAQs)

Q1: What are the common types of quercetin isomers I might encounter?

A1: Quercetin isomers can be broadly categorized into:

  • Structural Isomers: These have the same molecular formula but different connectivity. A common example is kaempferol, which differs from quercetin by one hydroxyl group on the B-ring.

  • Glycosidic Isomers: These are formed by the attachment of sugar moieties to the quercetin aglycone at different positions. Examples include rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). Isomers can also arise from different sugar linkages, such as quercetin-3-O-robinobioside and rutin, which are isomeric.

  • Enantiomers: Quercetin itself is achiral. However, its hydrogenated derivative, dihydroquercetin (taxifolin), possesses two chiral centers, leading to four possible stereoisomers.[1][2][3][4] While quercetin is planar and lacks chiral centers, derivatives or related compounds may be chiral.

Q2: What is a good starting point for a mobile phase to separate quercetin and its glycosides?

A2: A common starting point for reversed-phase HPLC (RP-HPLC) is a gradient elution using a C18 column. The mobile phase typically consists of:

  • Solvent A: Water with an acid modifier, such as 0.1% formic acid or phosphoric acid. Acidification helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.[5]

  • Solvent B: An organic solvent like acetonitrile (B52724) or methanol (B129727).

A typical starting gradient might be 10-15% B, ramping up to 50-80% B over 20-40 minutes, depending on the complexity of the sample.

Q3: Should I use isocratic or gradient elution for separating quercetin isomers?

A3: For samples containing a mix of quercetin and its more polar glycosides, gradient elution is generally preferred. This is because the wide range of polarities among the analytes makes it difficult to achieve good separation and reasonable run times with a single mobile phase composition (isocratic elution). A gradient allows for the elution of highly polar compounds early in the run and less polar compounds later, resulting in better peak shapes and resolution for all analytes. Isocratic elution may be suitable for separating a few closely related isomers with similar polarities.

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A4: Acetonitrile and methanol have different solvent strengths and selectivities.

  • Acetonitrile often provides better peak shapes and lower backpressure. It is a stronger solvent than methanol in reversed-phase chromatography.

  • Methanol can offer different selectivity, which may be advantageous for separating closely eluting isomers. If you are struggling to separate two co-eluting isomers, switching the organic solvent is a valuable troubleshooting step.

Q5: I am not getting baseline separation between two quercetin glycoside isomers. What should I do?

A5: To improve the resolution between closely eluting quercetin glycosides, you can try the following:

  • Decrease the gradient slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, which can enhance separation.

  • Adjust the mobile phase pH: Small changes in the pH of the aqueous phase can alter the ionization state of the analytes and improve selectivity.

  • Change the organic modifier: As mentioned in Q4, switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve resolution.

  • Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Decrease the column temperature: Lowering the temperature can sometimes increase selectivity between isomers, but it will also increase backpressure and run time. Conversely, increasing the temperature might also improve separation in some cases.

Troubleshooting Guides

Problem 1: Poor Peak Resolution/Co-elution of Isomers

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) less than 1.5 between adjacent peaks.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Optimize Organic Solvent Percentage: For isocratic elution, systematically vary the percentage of the organic modifier. For gradient elution, adjust the initial and final concentrations of the organic solvent and the gradient slope. A shallower gradient is often beneficial. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter selectivity. 3. Adjust pH: Modify the pH of the aqueous mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common practice to improve peak shape and selectivity.
Unsuitable Column 1. Change Column Chemistry: If mobile phase optimization is insufficient, try a different stationary phase (e.g., phenyl-hexyl or cyano column) to achieve a different separation mechanism. 2. Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm) or a core-shell column to increase the number of theoretical plates and improve resolution.
Incorrect Flow Rate or Temperature 1. Lower the Flow Rate: This generally improves resolution but increases analysis time. 2. Optimize Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Temperature can significantly impact selectivity for closely related isomers.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor (Tf) greater than 1.5.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: For acidic compounds like quercetin, a low pH mobile phase (e.g., pH 2.5-3.5) can suppress silanol (B1196071) interactions and reduce tailing. 2. Use a Base-Deactivated Column: Modern, high-purity silica (B1680970) columns are designed to minimize silanol interactions. 3. Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce tailing.
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Column Contamination or Damage 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Problem 3: Peak Fronting

Symptoms:

  • Asymmetrical peaks with a "front" extending from the beginning of the peak.

  • Tailing factor (Tf) less than 0.9.

Possible Causes & Solutions:

CauseSolution
Sample Solvent Stronger than Mobile Phase 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or in the isocratic mobile phase. 2. Reduce Injection Volume: If dissolving in the mobile phase is not feasible, inject a smaller volume of the sample.
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject.
Column Collapse 1. Use an Aqueous C18 Column: If using a mobile phase with a high aqueous content (>95% water), some C18 columns can undergo phase collapse. Use a column specifically designed for these conditions.

Experimental Protocols

Protocol 1: Separation of Quercetin, Kaempferol, and Isorhamnetin

This protocol is adapted from a method for the simultaneous determination of four flavonol aglycones.

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm

  • Mobile Phase:

    • A: Methanol

    • B: Water

  • Gradient: A gradient elution with methanol is used.

  • Flow Rate: 1.0 mL/min

  • Detection: 370 nm

  • Temperature: Ambient

Quantitative Data Summary:

CompoundRetention Time (min)
Quercetin~15
Kaempferol~17
Isorhamnetin~19.5

Note: Retention times are approximate and will vary depending on the specific instrument and column.

Protocol 2: Separation of Quercetin Glycoside Isomers (Rutin and Quercetin-3-O-robinobioside)

This protocol is based on a method for separating flavonoid isomers in buckwheat sprouts.

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient from 15% to 25% B over 65 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 360 nm

  • Temperature: 40 °C

Quantitative Data Summary:

CompoundRetention Time (min)Resolution (Rs)
Quercetin-3-O-robinobioside~501.93
Rutin~52

Note: A resolution (Rs) value greater than 1.5 indicates baseline separation.

Protocol 3: Proposed Starting Method for Chiral Separation of Dihydroquercetin (Taxifolin) Enantiomers

As quercetin is achiral, this protocol is for its chiral analogue, dihydroquercetin. This method is a starting point and may require optimization. It is based on methods for separating other chiral flavonoids.

  • Column: Polysaccharide-based chiral stationary phase (CSP), e.g., Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Elution Mode: Isocratic

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV detector at a wavelength where dihydroquercetin absorbs (e.g., 290 nm).

  • Temperature: Ambient or controlled at 25 °C.

Optimization Strategy:

  • Vary the ratio of n-hexane to alcohol.

  • Try different alcohol modifiers (isopropanol, ethanol).

  • Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase, which can sometimes improve peak shape and resolution.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Extract or Standard Solution filter Filter through 0.45 µm syringe filter sample->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

Caption: A typical experimental workflow for the HPLC analysis of quercetin isomers.

troubleshooting_workflow decision decision problem problem solution solution start Poor Peak Resolution (Rs < 1.5) q1 Is the gradient optimized? start->q1 a1_no Decrease gradient slope or introduce isocratic steps q1->a1_no No q2 Is the organic solvent optimal? q1->q2 Yes a1_no->q2 a1_yes Yes a2_no Switch between ACN and MeOH q2->a2_no No q3 Is the column chemistry appropriate? q2->q3 Yes a2_no->q3 a2_yes Yes a3_no Try a different stationary phase (e.g., Phenyl-Hexyl) q3->a3_no No end Resolution Improved q3->end Yes a3_no->end

Caption: A troubleshooting workflow for addressing poor peak resolution of quercetin isomers.

References

Technical Support Center: Cell Permeability Assay Optimization for Hydrophobic Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and detailed protocols for optimizing cell permeability assays, specifically tailored to the challenges posed by hydrophobic flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Question 1: My hydrophobic flavonoid has very low aqueous solubility. How can I prepare my dosing solution without it precipitating in the assay medium?

Answer: Low aqueous solubility is a primary challenge for assessing the permeability of hydrophobic flavonoids. Several strategies can be employed to enhance solubility, but each must be carefully validated to ensure it does not compromise cell monolayer integrity (in Caco-2 assays) or the artificial membrane (in PAMPA).

  • Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used. It is critical to keep the final concentration low, typically ≤1% v/v, to avoid cytotoxicity or effects on cell junctions.

  • Solubilizing Agents:

    • Bovine Serum Albumin (BSA): Adding BSA (e.g., 1.55% to 4% w/v) to the basolateral (receiver) chamber can act as a "sink," mimicking physiological conditions and improving the solubility of lipophilic compounds that have crossed the membrane.[1]

    • Cyclodextrins: These cyclic glucans can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2] Various derivatives are available and should be screened for the best performance with your specific flavonoid.[2]

    • Surfactants: Non-ionic surfactants like Brij 35, Cremophor EL, or Tween 80 can be used, but their concentration must be optimized to prevent disruption of the cell or artificial membrane.[3]

    • Natural Deep Eutectic Solvents (NaDES): Green solvents like a betaine:glycerol mixture have shown remarkable success in solubilizing flavonoids like quercetin (B1663063) and naringenin, increasing their solubility by thousands-fold compared to water.[4]

It is essential to run solvent toxicity controls and assess monolayer integrity (e.g., via TEER measurements) or membrane stability when using any solubility-enhancing agent.

Question 2: I'm observing very low recovery of my flavonoid compound after the assay. What is causing this and how can I fix it?

Answer: Low compound recovery is often due to high non-specific binding to the plasticware (e.g., 96-well plates) and filter membranes, a common issue with highly lipophilic molecules like prenylated flavonoids.[5]

  • Problem Identification: Studies have shown that for some flavonoids, around 50% of the compound can bind to the plastic plate, with the process occurring rapidly within the first 10 minutes.[5]

  • Mitigation Strategies:

    • Use Low-Binding Plates: Commercially available low-retention plates and centrifuge tubes can significantly reduce surface binding.

    • Pre-treatment of Plates: Pre-incubating the plates with a blocking agent or the assay medium containing a protein like BSA can help saturate non-specific binding sites.

    • Quantify Binding: Perform a recovery experiment without cells (or membrane in PAMPA) to quantify the amount of compound lost to the apparatus. This allows you to correct your permeability calculations for this loss.

    • Optimize Surfactant/BSA Concentration: While BSA can help with solubility, its effect on preventing non-specific binding can be limited for some flavonoids.[5] A systematic optimization of its concentration is recommended.[1]

Question 3: The apparent permeability (Papp) of my flavonoid is much lower than expected. Could cellular processes be affecting the result?

Answer: Yes, low Papp values that don't correlate with the compound's lipophilicity may be due to two key cellular processes in Caco-2 assays: extensive metabolism and active efflux.

  • Metabolism: Caco-2 cells express phase II metabolic enzymes and can extensively metabolize flavonoids into more polar glucuronide and sulfate (B86663) conjugates.[6][7][8] These metabolites may not be detected by an analytical method specific to the parent compound, leading to an underestimation of permeability. It is crucial to use an analytical method like LC-MS/MS that can detect and quantify both the parent flavonoid and its potential metabolites.[6][8]

  • Active Efflux: Flavonoids can be substrates for apically-located efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump the compound back into the apical (donor) chamber.[8][9]

    • Diagnosis: To determine if efflux is occurring, perform a bidirectional permeability assay and calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER greater than 2-3 is indicative of active efflux.[10][11]

    • Confirmation: The involvement of specific transporters can be confirmed by conducting the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP).[8][12] A significant decrease in the efflux ratio or an increase in absorptive transport (A→B) in the presence of an inhibitor confirms the flavonoid is a substrate for that transporter.[8][9]

Question 4: How do I choose between a Caco-2 and a PAMPA assay for my hydrophobic flavonoid?

Answer: The choice depends on the specific question you are asking.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive, transcellular permeability across an artificial lipid membrane.[13] It is high-throughput, cost-effective, and excellent for screening compounds based solely on their ability to passively diffuse.[13][14] It is particularly useful in early discovery to understand a compound's fundamental lipophilicity-permeability relationship without the complexities of transporters or metabolism.[13]

  • Caco-2 Assay: This cell-based model uses a monolayer of human intestinal cells that mimics the intestinal barrier, complete with tight junctions, metabolic enzymes, and active transporters.[10][15] It provides more biologically relevant data, accounting for passive diffusion, paracellular transport, active efflux, and metabolism.[7][8][10] It is considered the gold standard for in vitro prediction of intestinal drug absorption but is lower-throughput and more resource-intensive.[15][16]

Recommendation: Use PAMPA for initial high-throughput screening of many compounds to rank order them by passive permeability. Then, use the Caco-2 assay for lead candidates to investigate the more complex biological factors (efflux, metabolism) that determine overall oral bioavailability.

Experimental Protocols & Data

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is a generalized methodology and should be optimized for specific flavonoids.

  • Cell Culture:

    • Culture Caco-2 cells (passage 55-70) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto Transwell™ filter inserts (e.g., 1.0 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A stable TEER value > 250 Ω·cm² indicates a confluent monolayer with functional tight junctions.[17]

    • Optionally, confirm integrity by measuring the permeability of a paracellular marker like Lucifer Yellow or mannitol. A Papp < 1.0 x 10⁻⁶ cm/s is typically acceptable.[11]

  • Transport Experiment (Bidirectional):

    • Wash the monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • For Apical to Basolateral (A→B) Transport: Add the flavonoid dosing solution to the apical (AP) chamber and fresh HBSS (potentially containing a sink agent like BSA) to the basolateral (BL) chamber.

    • For Basolateral to Apical (B→A) Transport: Add the flavonoid dosing solution to the BL chamber and fresh HBSS to the AP chamber.

    • Incubate at 37°C with gentle shaking (e.g., 100-200 rpm) for a defined period (e.g., 60, 90, 120 minutes).[1]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the flavonoid (and any metabolites) in the samples using a validated analytical method, typically HPLC-UV or LC-MS/MS.[10][18][19]

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of appearance of the flavonoid in the receiver chamber (e.g., µmol/s).

        • A is the surface area of the filter membrane (cm²).

        • C₀ is the initial concentration of the flavonoid in the donor chamber (e.g., µmol/cm³).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution:

    • Prepare a solution of a phospholipid (e.g., 1-4% w/v L-α-phosphatidylcholine) in an organic solvent (e.g., dodecane).[14] Sonicate to ensure complete dissolution.

  • Assay Setup:

    • Use a 96-well filter plate (Donor plate) and a matching 96-well acceptor plate.

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.

    • Add 300 µL of buffer (e.g., PBS, pH 7.4) to the wells of the acceptor plate.[14]

  • Permeability Measurement:

    • Add 150-200 µL of the flavonoid dosing solution (dissolved in buffer, potentially with a small percentage of co-solvent) to the donor plate wells.[14]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for 5 to 18 hours.[13] Cover the assembly to minimize evaporation.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the flavonoid concentration in the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.[3] LC-MS/MS is preferred for its higher sensitivity and selectivity, especially when using solubilizers that interfere with UV detection.[3]

    • Calculate the permeability coefficient (Pe) based on the manufacturer's or established equations, which account for the concentrations in the donor, acceptor, and equilibrium wells.

Data Tables

Table 1: Strategies for Enhancing Hydrophobic Flavonoid Solubility

MethodTypical ConcentrationAdvantagesDisadvantages & Considerations
Co-solvents (DMSO, Ethanol) ≤ 1% v/vSimple to use; effective for many compounds.Can compromise membrane/monolayer integrity at >1% concentration. Requires toxicity controls.
Bovine Serum Albumin (BSA) 1% - 4% w/vCreates a physiological "sink"; can improve apparent permeability.[1]May not prevent non-specific binding for all flavonoids.[5] Can interfere with some analytical methods.
Cyclodextrins Varies (mM range)High solubilizing capacity; can enhance bioavailability.[2]May alter the free fraction of the compound available for transport. Requires screening for the best derivative.
Natural Deep Eutectic Solvents (NaDES) VariesVery high solubilization yields; "green" solvents.[4]Newer technique; potential effects on cellular models need to be fully characterized.
Non-ionic Surfactants 0.1% - 2% w/vEffective solubilizers.High risk of disrupting the artificial membrane in PAMPA or cell monolayer in Caco-2 assays.[3]

Table 2: Representative Permeability of Flavonoid Classes in Caco-2 Assays

Flavonoid ClassGeneral Permeability RankingExample Papp (A→B) Values (x 10⁻⁶ cm/s)Key Structural Notes
Flavanones High> 10Non-planar structure may allow deeper membrane penetration.[20]
Isoflavones High> 10Generally high lipophilicity.
Flavones Moderate1 - 10Planar structure can increase affinity for the membrane surface, potentially lowering transport rate.[20]
Flavonols Low to Moderate< 5The 3-OH group is generally unfavorable for permeability.[10] High number of hydroxyl groups decreases permeability.[10]
Glycosides Very Low< 1Sugar moieties dramatically increase polarity and reduce passive diffusion.[10]

Note: These values are illustrative. Actual Papp values are highly dependent on the specific compound structure and experimental conditions.[10]

Visualizations: Workflows and Logic Diagrams

experimental_workflow prep 1. Compound Preparation sol_opt Solubility Optimization (Co-solvents, BSA, etc.) prep->sol_opt Is solubility an issue? assay_setup 2. Assay Setup (Caco-2 or PAMPA) prep->assay_setup sol_opt->assay_setup integrity Monolayer/Membrane Integrity Check assay_setup->integrity transport 3. Transport Experiment (Bidirectional for Caco-2) integrity->transport Integrity OK sampling 4. Sample Collection transport->sampling analysis 5. LC-MS/MS Analysis (Parent + Metabolites) sampling->analysis calc 6. Calculate Papp & ER analysis->calc end Optimized Permeability Data calc->end troubleshooting_tree start Low Papp (A→B) Observed q1 Poor Compound Recovery? start->q1 sol1 Cause: Non-Specific Binding Solution: Use low-binding plates, quantify loss, add BSA. q1->sol1 Yes q2 Efflux Ratio (B→A / A→B) > 2? q1->q2 No sol2 Cause: Active Efflux (P-gp/BCRP) Solution: Confirm with specific inhibitors (e.g., Verapamil, Ko143). q2->sol2 Yes q3 Metabolites Detected by LC-MS/MS? q2->q3 No sol3 Cause: Extensive Metabolism Solution: Quantify metabolites and include in total flux calculation. q3->sol3 Yes end_node Likely true low permeability due to compound structure (e.g., high polarity, many -OH groups) q3->end_node No transport_mechanisms cluster_0 Apical Side (Intestinal Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral Side (Bloodstream) apical_flav Flavonoid cell Enterocyte apical_flav->cell Passive Diffusion binding Non-Specific Binding to Plate apical_flav->binding Adsorption metabolism Metabolism (Glucuronidation, Sulfation) cell->metabolism efflux Efflux Pumps (P-gp, BCRP) cell->efflux Efflux baso_flav Flavonoid cell->baso_flav Permeation efflux->apical_flav

References

"preventing degradation of Quercetin 3,5,3'-trimethyl ether during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3,5,3'-trimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3,5,3'-trimethyl ether and why is its stability important?

This compound is a polymethoxylated flavonoid, a derivative of quercetin.[1] Methylation of the hydroxyl groups on the quercetin backbone can enhance its biological activity and improve bioavailability.[1][2] Maintaining its stability during experiments is crucial for obtaining accurate and reproducible results in research and drug development.[1]

Q2: What are the main factors that can cause the degradation of this compound?

While methylated flavonoids are generally more stable than their hydroxylated counterparts, they can still be susceptible to degradation under certain conditions.[2] Based on the behavior of related flavonoids, the primary factors of concern are:

  • Extreme pH: Strong acidic or alkaline conditions can promote hydrolysis or oxidation.[3]

  • High Temperatures: Elevated temperatures can accelerate degradation reactions.[4]

  • Light Exposure: Like many flavonoids, exposure to UV or even strong visible light can lead to photodegradation.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the flavonoid structure.[4]

  • Presence of certain metal ions: Some metal ions can catalyze oxidation reactions.

Q3: How does the stability of this compound compare to Quercetin?

Methylation of the hydroxyl groups, particularly at the 3, 3', and 4' positions, is known to protect the molecule from the oxidative degradation pathways that affect quercetin.[6][7] The hydroxyl groups at these positions are significantly involved in the antioxidant activity and also the photolability of quercetin.[5][6] Therefore, this compound is expected to be significantly more stable than quercetin.

Q4: What are the best practices for storing this compound?

To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C for up to three years.[8] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9] It is advisable to avoid repeated freeze-thaw cycles.[9]

Q5: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO.[10] For HPLC analysis, methanol (B129727) is commonly used to prepare stock and working solutions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound during sample preparation Degradation due to pH: Use of strong acids or bases in extraction or dilution steps.- Maintain the pH of your solutions within a neutral or slightly acidic range (pH 4-7).- If extreme pH is necessary for an experiment, minimize the exposure time and perform the steps at a lower temperature.
Thermal degradation: Exposure to high temperatures during dissolution or other procedures.- Avoid heating solutions containing the compound for extended periods. If heating is required for dissolution, use a water bath at a controlled, moderate temperature and for the shortest time possible.- Use of CO2-expanded liquids at lower temperatures could be an alternative for extraction to minimize thermal degradation.[11]
Photodegradation: Exposure to direct sunlight or strong laboratory light.- Work in a shaded area or use amber-colored glassware and vials to protect the compound from light.[9]- Prepare solutions fresh and store them in the dark.
Inconsistent or poor chromatographic results (e.g., peak tailing, broad peaks, or shifting retention times) Degradation in mobile phase: The mobile phase composition may not be optimal for the stability of the compound.- Ensure the mobile phase is freshly prepared and degassed.- For HPLC analysis, a mobile phase of methanol and water with a small amount of acid (e.g., 2% acetic acid) can help to obtain sharp peaks.[12]
Interaction with metal surfaces: The compound may be chelating with metal ions in the HPLC system.- Use a column with a well-deactivated packing material.- Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected.
Improper sample handling: Repeated freeze-thaw cycles of stock solutions.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[9]
Low recovery of the compound from biological matrices Binding to proteins or other matrix components: The compound may adsorb to proteins or other components in the sample.- Optimize your sample extraction procedure. This may include protein precipitation steps or solid-phase extraction (SPE) to clean up the sample before analysis.
Degradation by enzymes: Presence of metabolic enzymes in the biological matrix.- Perform extractions at low temperatures and consider adding enzyme inhibitors to the sample immediately after collection.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions for HPLC Analysis

This protocol is adapted from established methods for the HPLC analysis of quercetin derivatives.[1]

Materials:

  • This compound (analytical standard grade, >98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and vortex until the standard is completely dissolved.

    • Bring the volume up to the 10 mL mark with methanol.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your stock solution.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions from the stock solution using HPLC-grade methanol to prepare a series of working standards for creating a calibration curve.

Protocol 2: Forced Degradation Study

This is a general protocol to assess the stability of this compound under various stress conditions.[13]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stressed Samples:

    • For each condition, mix 1 mL of the stock solution with 9 mL of the respective stress medium (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water for thermal and photolytic stress).

    • Acid Hydrolysis: Keep the acidic solution at 60°C for 30 minutes.

    • Alkaline Hydrolysis: Keep the alkaline solution at room temperature for a specified time (e.g., 30 minutes), as flavonoids can be unstable in alkaline conditions.

    • Oxidative Degradation: Keep the hydrogen peroxide solution at room temperature for a specified time (e.g., 60 minutes).

    • Thermal Degradation: Keep the aqueous solution at 70°C for a specified time (e.g., 60 minutes).[13]

    • Photolytic Degradation: Expose the aqueous solution to UV light in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and alkaline samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC to determine the percentage of degradation.

Data Presentation

Table 1: Physicochemical Properties of Quercetin 3',5,3'-trimethyl ether

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇[10]
Molecular Weight 344.32 g/mol [10]
Appearance White to off-white solid[10]
Melting Point 172.5-173.0 °C[10]
Solubility Soluble in DMSO[10]
UV-Vis (Methanol) λmax 256 nm, 353 nm[1]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (65:35, v/v) with 2% acetic acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 353 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Treatment cluster_analysis Sample Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Methanol/DMSO) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute cell_culture Cell Culture Treatment dilute->cell_culture Add to cells animal_model In Vivo Administration dilute->animal_model Administer to animals biochemical_assay Biochemical Assay dilute->biochemical_assay Use in assay extract Sample Extraction cell_culture->extract animal_model->extract biochemical_assay->extract hplc HPLC/LC-MS Analysis extract->hplc data Data Interpretation hplc->data

Caption: General experimental workflow for studies involving this compound.

degradation_prevention cluster_stressors Degradation Stressors cluster_prevention Prevention Strategies compound This compound light Light Exposure compound->light heat High Temperature compound->heat ph Extreme pH compound->ph oxidation Oxidizing Agents compound->oxidation amber_vials Use Amber Vials light->amber_vials darkness Store in Dark light->darkness low_temp Low Temperature Storage heat->low_temp neutral_ph Maintain Neutral pH ph->neutral_ph antioxidants Avoid Oxidants oxidation->antioxidants

Caption: Factors contributing to degradation and corresponding prevention strategies.

References

Technical Support Center: Managing Poor Bioavailability of Quercetin Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of quercetin (B1663063) derivatives in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of quercetin and its derivatives typically low in animal studies?

A1: The poor oral bioavailability of quercetin derivatives stems from several key factors:

  • Low Aqueous Solubility: Quercetin is highly lipophilic, leading to poor solubility in the gastrointestinal tract, which is a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption into intestinal cells, quercetin undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation.[1][3] This rapid conversion to metabolites significantly reduces the concentration of the active aglycone form in systemic circulation.

  • Chemical Instability: The quercetin aglycone can be unstable and degrade in the varying pH environments of the stomach and intestines.[4]

Q2: What are the most effective strategies to enhance the in vivo bioavailability of quercetin derivatives?

A2: Key strategies focus on improving solubility and protecting the molecule from premature metabolism. These include:

  • Advanced Formulation Technologies: Encapsulating quercetin in delivery systems like nanoformulations (e.g., nanoparticles, nanoemulsions), lipid-based carriers (e.g., phytosomes, liposomes), and solid dispersions can significantly improve its bioavailability.[3][4][5]

  • Structural Modification: Creating prodrugs or glycosylated derivatives of quercetin can improve its pharmacokinetic profile.[6][7]

  • Co-administration with Metabolic Inhibitors: Compounds like piperine (B192125) can inhibit the metabolic enzymes responsible for quercetin's degradation, thereby increasing its systemic exposure.[2][8]

Q3: When analyzing plasma samples, is it sufficient to measure only the free quercetin aglycone?

A3: No, it is crucial to measure both the free quercetin and its conjugated metabolites (glucuronides and sulfates).[4] Quercetin is rapidly and extensively metabolized, and measuring only the free form will lead to a significant underestimation of the total amount absorbed.[4] The standard and recommended practice is to treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent quercetin aglycone before quantification.[4]

Q4: I am observing high inter-animal variability in plasma concentrations. What are the potential causes and how can I mitigate this?

A4: High inter-subject variability is a known phenomenon in quercetin studies and can be attributed to individual differences in intestinal transporters and metabolic enzyme activity.[4] To minimize this variability:

  • Ensure a Sufficient Number of Animals: Use an adequate number of animals per group to achieve statistical power.

  • Standardize Experimental Procedures: Acclimatize animals to handling and gavage procedures for several days before the experiment to reduce stress-induced variability.[4] Ensure consistent administration techniques.

  • Consider Alternative Administration Routes: For certain study designs, dietary incorporation of the quercetin formulation may provide more consistent exposure compared to oral gavage.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or undetectable quercetin levels in plasma after oral administration. Poor solubility of the quercetin derivative in the formulation. Rapid degradation in the GI tract. Extensive first-pass metabolism.Employ advanced formulation strategies such as nanoformulations or lipid-based carriers to improve solubility and protect from degradation.[5] Co-administer with a metabolic inhibitor like piperine.[2][8] Ensure proper enzymatic hydrolysis of plasma samples to measure total (free + conjugated) quercetin.[4]
High variability in pharmacokinetic data between animals. Stress from handling and gavage. Individual physiological differences in absorption and metabolism.[4] Inconsistent formulation preparation or administration.Acclimatize animals to procedures before the study.[4] Increase the number of animals per group for better statistical analysis. Ensure the formulation is a homogenous suspension immediately before each administration by vortexing and sonicating.[4]
Precipitation of the quercetin derivative in the aqueous vehicle. Low aqueous solubility of the compound.Use co-solvents (e.g., propylene (B89431) glycol), surfactants, or prepare a solid dispersion.[4] Reduce particle size through micronization or nano-sizing to increase the dissolution rate.[9]
Inaccurate quantification of quercetin in plasma samples. Incomplete extraction from plasma proteins. Degradation of the analyte during sample processing. Failure to account for metabolites.Use a validated analytical method, such as HPLC or LC-MS/MS, with appropriate extraction procedures like protein precipitation.[10][11] Keep samples on ice during processing and store them at -80°C for long-term stability.[4] Perform enzymatic hydrolysis to measure total quercetin concentration.[4]

Data Presentation: Pharmacokinetic Parameters of Quercetin Formulations

Table 1: Oral Bioavailability of Different Quercetin Formulations in Rodents

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Quercetin SuspensionRats50---3.61[2][8]
TPGS-Que-NSpsRats5052.68 ± 16.87--15.55[2]
SPC-Pip-Que-NSpsRats50---23.58[2][8]
Quercetin AglyconeRats20 (equivalents)~1.7 µM (total metabolites)4--[12]
Quercetin-3-glucosideRats20 (equivalents)~33.2 µM (total metabolites)4--[12]

TPGS-Que-NSps: d-alpha tocopherol acid polyethylene (B3416737) glycol succinate-based quercetin nanosuspensions. SPC-Pip-Que-NSps: Soybean Lecithin and Piperine-based quercetin nanosuspensions. Data presented as mean ± SD where available.

Experimental Protocols

Protocol 1: General Method for Oral Gavage of a Quercetin Suspension in Rodents

  • Formulation Preparation:

    • For a simple suspension, accurately weigh the required amount of the quercetin derivative.

    • Suspend it in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution or propylene glycol.[4]

    • Immediately before administration, ensure a homogenous suspension by vortexing and sonicating the mixture.[4]

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.[4]

    • Calculate the dose based on the most recent body weight of each animal. Doses in the literature for oral administration typically range from 20 mg/kg to 100 mg/kg.[4]

    • Administer the formulation using a proper-sized, ball-tipped gavage needle to prevent injury. The volume should generally not exceed 10 mL/kg for mice.[4]

  • Blood Sample Collection:

    • Collect blood at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the collected samples on ice to prevent degradation.[4]

  • Sample Processing and Storage:

    • Centrifuge the blood samples to separate plasma.

    • For long-term storage, freeze plasma samples at -80°C until analysis. It is critical to analyze whole blood or plasma, as a significant fraction of quercetin can associate with blood cells.[4]

Protocol 2: Sample Preparation for Total Quercetin Analysis

  • Thawing and Extraction:

    • Thaw frozen plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.[10]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing quercetin and its metabolites.

  • Enzymatic Hydrolysis:

    • To measure the total quercetin concentration, incubate the extracted sample with a solution containing β-glucuronidase and sulfatase enzymes. This will convert the quercetin metabolites back to the quercetin aglycone.[4]

  • Quantification:

    • Analyze the hydrolyzed sample using a validated analytical method like HPLC or LC-MS/MS.[10][13][14]

    • Calculate the concentration of quercetin in each sample against a standard calibration curve prepared with a quercetin standard.[4]

Visualizations

Quercetin_Metabolism_Pathway Quercetin Quercetin (Aglycone) (Oral Administration) Absorption Quercetin->Absorption Absorption Intestinal_Lumen Intestinal Lumen Enterocytes Enterocytes Systemic_Circulation Systemic Circulation Quercetin_in_Enterocytes Quercetin in Enterocytes Absorption->Quercetin_in_Enterocytes Phase_II_Metabolism Phase II Enzymes (UGTs, SULTs) Quercetin_in_Enterocytes->Phase_II_Metabolism Extensive Metabolism Quercetin_Glucuronides Quercetin Glucuronides Phase_II_Metabolism->Quercetin_Glucuronides Glucuronidation Quercetin_Sulfates Quercetin Sulfates Phase_II_Metabolism->Quercetin_Sulfates Systemic_Circulation_Metabolites Metabolites in Circulation Quercetin_Glucuronides->Systemic_Circulation_Metabolites Quercetin_Sulfates->Systemic_Circulation_Metabolites

Caption: Metabolic pathway of quercetin after oral administration.

Bioavailability_Workflow cluster_Prep Preparation cluster_Dosing Dosing & Sampling cluster_Analysis Analysis cluster_PK Pharmacokinetics Formulation 1. Formulation Development (e.g., Nanosuspension) Animal_Acclimatization 2. Animal Acclimatization Oral_Admin 3. Oral Administration (Gavage) Animal_Acclimatization->Oral_Admin Blood_Collection 4. Serial Blood Sampling Oral_Admin->Blood_Collection Sample_Prep 5. Plasma Isolation & Enzymatic Hydrolysis Blood_Collection->Sample_Prep Quantification 6. LC-MS/MS or HPLC Analysis Sample_Prep->Quantification PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Experimental workflow for a quercetin bioavailability study.

Formulation_Decision_Tree Start Poorly Soluble Quercetin Derivative Solubility_Check Primary Goal: Improve Solubility? Start->Solubility_Check Metabolism_Check Primary Goal: Reduce Metabolism? Solubility_Check->Metabolism_Check No Nanoformulation Nanoformulations (Nanoparticles, Nanoemulsions) Solubility_Check->Nanoformulation Yes Lipid_Based Lipid-Based Systems (Liposomes, Phytosomes) Solubility_Check->Lipid_Based Yes Solid_Dispersion Solid Dispersions Solubility_Check->Solid_Dispersion Yes Metabolic_Inhibitor Co-administer with Metabolic Inhibitor (e.g., Piperine) Metabolism_Check->Metabolic_Inhibitor Yes Prodrug Prodrug/Derivative Synthesis Metabolism_Check->Prodrug Yes

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Purifying Methylated Flavonoids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methylated flavonoids using column chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of methylated flavonoids, offering potential causes and solutions in a question-and-answer format.

Question: Why is the separation of my methylated flavonoids poor, resulting in overlapping peaks?

Answer: Poor resolution is a frequent challenge. Methylation increases the hydrophobicity of flavonoids, which can cause them to elute closer together, especially in reversed-phase chromatography. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • For Silica (B1680970) Gel Chromatography: If using a normal-phase system (e.g., silica gel), increasing the polarity of the mobile phase too quickly can lead to poor separation. Try a shallower gradient, for instance, by slowly increasing the percentage of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758).[1]

    • For Reversed-Phase (C18) Chromatography: For reversed-phase systems, where the stationary phase is nonpolar, increasing the aqueous component of the mobile phase (e.g., water or buffer) will increase retention times and can improve the separation of closely eluting hydrophobic compounds.[2] Experiment with different ratios of methanol/water or acetonitrile (B52724)/water.[3] Adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can sharpen peaks and improve resolution.[1][4]

  • Change the Organic Solvent: Switching between methanol and acetonitrile as the organic modifier in reversed-phase chromatography can alter selectivity and may improve the separation of isomeric or closely related methylated flavonoids.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution.[5]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase may be necessary. For highly methylated and less polar flavonoids, silica gel is often a good choice.[6] For separating isomers or more polar methylated flavonoids, a C18 reversed-phase column is often effective.[1] Other options include polyamide or Sephadex LH-20, which separates based on molecular size and polarity.[6][7]

Question: My methylated flavonoid is exhibiting significant peak tailing. What can I do?

Answer: Peak tailing can be caused by several factors, including interactions with the stationary phase, column overload, or issues with the packing of the column.

  • Acidify the Mobile Phase: In reversed-phase chromatography, residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the flavonoids, causing tailing. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction and improve peak shape.[1]

  • Reduce Sample Load: Overloading the column is a common cause of peak distortion. Try injecting a smaller amount of your sample.

  • Check for Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. Voids can form in the column bed, leading to peak tailing. If the problem persists, consider repacking or replacing the column.

Question: My methylated flavonoid is not eluting from the column, or the recovery is very low. What is happening?

Answer: This issue can arise from several factors, including strong interactions with the stationary phase or compound instability.

  • Increase Solvent Strength: Your mobile phase may not be strong enough to elute the compound.

    • Silica Gel: Gradually increase the polarity of your mobile phase. For very nonpolar polymethoxyflavones, a gradient of hexane and acetone (B3395972) or hexane and ethyl acetate is often used.[1]

    • Reversed-Phase: Increase the proportion of the organic solvent (methanol or acetonitrile) in your mobile phase.

  • Check Compound Stability: Flavonoids can be sensitive to pH and may degrade on silica gel.[8] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If your compound is unstable on silica, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.[8]

  • Irreversible Adsorption: In some cases, highly polar flavonoids can irreversibly bind to silica gel.[6] If this is suspected, switching to a reversed-phase system is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying methylated flavonoids?

A1: The choice of stationary phase depends on the polarity of your methylated flavonoids.

  • Silica Gel: This is a polar stationary phase and is well-suited for separating less polar compounds. It is often used for the purification of polymethoxyflavones (PMFs), which are highly methylated and relatively nonpolar.[1][6][9]

  • Reversed-Phase (C18): This is a nonpolar stationary phase and is ideal for separating moderately polar to nonpolar compounds. It is very effective for separating methylated flavonoids with remaining free hydroxyl groups and for resolving isomeric mixtures.[1]

  • Sephadex LH-20: This stationary phase separates compounds based on a combination of molecular size and polarity. It is particularly useful for separating flavonoids from other plant constituents and can be used with a variety of organic solvents.[6][7]

Q2: How does methylation affect the retention time of flavonoids in column chromatography?

A2: Methylation of the hydroxyl groups on a flavonoid's structure decreases its polarity and increases its hydrophobicity.

  • In reversed-phase chromatography (e.g., on a C18 column), increasing the hydrophobicity leads to a longer retention time . The more methylated the flavonoid, the more strongly it will interact with the nonpolar stationary phase.

  • In normal-phase chromatography (e.g., on a silica gel column), decreasing the polarity leads to a shorter retention time . The less polar methylated flavonoid will have weaker interactions with the polar stationary phase and will elute faster.[7]

Q3: What are some typical mobile phases used for purifying methylated flavonoids?

A3: The mobile phase is chosen based on the stationary phase and the polarity of the target compounds.

  • For Silica Gel Columns: A non-polar solvent is typically used as the base, with a more polar solvent gradually added to increase the eluting strength. Common combinations include gradients of:

    • Hexane-Ethyl Acetate[1]

    • Dichloromethane-Methanol

    • Chloroform-Acetone[9]

  • For Reversed-Phase (C18) Columns: A polar solvent is used as the base, with a less polar organic solvent to elute the compounds. Common mobile phases are gradients of:

    • Water-Methanol[3]

    • Water-Acetonitrile[3]

    • Often, a small amount of acid (0.1% formic acid or acetic acid) is added to the aqueous phase to improve peak shape.[1][4]

Q4: How can I detect my methylated flavonoids during column chromatography?

A4: Most flavonoids, including methylated ones, absorb UV light. You can monitor the column effluent using a UV detector, typically at wavelengths between 254 nm and 380 nm.[1] Fractions can also be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing your target compound.

Data Presentation

Table 1: Mobile Phase Systems for the Purification of Methylated Flavonoids. This table provides examples of mobile phase compositions used for the separation of various methylated flavonoids on different stationary phases.

Methylated Flavonoid ClassStationary PhaseMobile Phase SystemReference
Polymethoxyflavones (PMFs)Silica GelGradient of Hexane and Acetone[1]
Polymethoxyflavones (PMFs)Silica GelGradient of Chloroform and Acetone (e.g., 9:2, v/v)[9][10]
MethoxyflavonesSilica GelGradient of Hexane and Ethyl Acetate[1]
Hydroxylated PMFsReversed-Phase C18Gradient of Water and Methanol[1]
Methylated CatechinsReversed-Phase C18Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water[8]
Quercetin 3',4',7-trimethyl etherSilica GelGradient of Hexane and Ethyl Acetate[11]

Experimental Protocols

Protocol 1: Purification of Polymethoxyflavones (PMFs) from a Crude Extract using Silica Gel Flash Chromatography

This protocol is adapted from methods used for the separation of PMFs from citrus extracts.[1][9]

  • Column Preparation:

    • Select a silica gel flash column of an appropriate size for your sample amount.

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing PMFs in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., acetone or ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 100% hexane to 100% ethyl acetate over 30-60 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume throughout the elution process.

    • Monitor the separation using a UV detector or by analyzing the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.

    • Combine the fractions containing the pure methylated flavonoid.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: Preparative HPLC Purification of a Methylated Flavonoid

This protocol provides a general procedure for purifying a methylated flavonoid using a reversed-phase C18 column.[4]

  • System Preparation:

    • Equip the preparative HPLC system with a C18 column.

    • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Purge the pumps and equilibrate the column with the initial mobile phase composition (e.g., 70% A: 30% B).

  • Sample Preparation:

    • Dissolve the partially purified sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Run a gradient elution program to separate the components. An example of a gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: Increase to 80% B

      • 25-30 min: Hold at 80% B

      • 30-35 min: Return to 30% B and re-equilibrate.

  • Fraction Collection:

    • Use the UV detector signal to trigger fraction collection. Collect the peak corresponding to your target methylated flavonoid.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • If the purity is satisfactory, remove the organic solvent using a rotary evaporator. The sample can then be lyophilized to remove the water.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation start Crude Methylated Flavonoid Mixture dissolve Dissolve in Minimal Solvent/Adsorb on Silica start->dissolve load Load Sample onto Equilibrated Column dissolve->load elute Elute with Gradient Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end_node Purified Methylated Flavonoid evaporate->end_node

Caption: Experimental workflow for purifying methylated flavonoids.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_tailing Peak Shape cluster_recovery Low Recovery start Chromatography Issue with Methylated Flavonoid q_resolution Overlapping Peaks? start->q_resolution q_tailing Peak Tailing? start->q_tailing q_recovery No Elution / Low Yield? start->q_recovery sol_gradient Optimize Gradient (shallower/stronger) q_resolution->sol_gradient Yes sol_solvent Change Organic Solvent (MeOH/ACN) sol_gradient->sol_solvent sol_flow Decrease Flow Rate sol_solvent->sol_flow sol_acid Add Acid to Mobile Phase (0.1%) q_tailing->sol_acid Yes sol_load Reduce Sample Load sol_acid->sol_load sol_strength Increase Mobile Phase Strength q_recovery->sol_strength Yes sol_stability Check Compound Stability on Stationary Phase sol_strength->sol_stability

Caption: Troubleshooting decision tree for common chromatography issues.

References

"recrystallization techniques for obtaining pure Quercetin 3,5,3'-trimethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of Quercetin (B1663063) 3,5,3'-trimethyl ether.

Troubleshooting Guide

Problem: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Answer: This indicates that the solvent is not polar enough to dissolve the compound. Quercetin 3,5,3'-trimethyl ether, while less polar than quercetin, still possesses free hydroxyl groups contributing to its polarity.

    • Solution 1: Select a more polar solvent. Refer to the solvent polarity chart and the solubility data of similar compounds.

    • Solution 2: Use a solvent mixture. Add a small amount of a more polar co-solvent (e.g., a few drops of methanol (B129727) in ethyl acetate) to the heated mixture until the compound dissolves.

Problem: The compound dissolves completely at room temperature.

  • Answer: The chosen solvent is too polar, and the compound is too soluble for recrystallization to be effective, as it will not precipitate upon cooling.

    • Solution 1: Choose a less polar solvent.

    • Solution 2: If using a solvent mixture, decrease the proportion of the more polar solvent.

    • Solution 3: If no single suitable solvent can be found, consider using a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is insoluble) until turbidity (cloudiness) persists. Gently heat the mixture until it becomes clear and then allow it to cool slowly.

Problem: Oiling out - the compound separates as a liquid instead of forming crystals.

  • Answer: This often occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. It can also be caused by the presence of impurities.

    • Solution 1: Reheat the solution to dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice.

    • Solution 2: Add a small amount of additional solvent to the heated solution to reduce the saturation level.

    • Solution 3: Scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 4: Add a seed crystal (a tiny crystal of pure this compound) to the cooled solution to induce crystallization.

Problem: No crystals form upon cooling, even after an extended period.

  • Answer: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.

    • Solution 1: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

    • Solution 2: Scratch the inside of the flask with a glass rod.

    • Solution 3: Add a seed crystal.

    • Solution 4: Place the flask in an ice bath to further reduce the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem: The resulting crystals are colored, indicating the presence of impurities.

  • Answer: Colored impurities from the synthesis may be co-precipitating with your product.

    • Solution 1: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

    • Solution 2: Perform a second recrystallization of the obtained crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

  • A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For methylated flavonoids like this compound, suitable solvents are likely to be of intermediate polarity. Good starting points for solvent screening include ethanol, methanol, ethyl acetate, acetone, and mixtures of these with less polar solvents like hexanes or more polar solvents like water. Due to the lack of specific literature data, empirical determination through small-scale trials is necessary.

Q2: How can I identify the impurities in my sample?

  • A2: Common impurities in the synthesis of this compound are likely other methylated quercetin derivatives with fewer or more methyl groups, as well as unreacted quercetin.[1] Thin Layer Chromatography (TLC) is a quick method to assess the purity of your sample and to see if the recrystallization has been successful in removing impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[2]

Q3: How much solvent should I use for recrystallization?

  • A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. This creates a saturated solution upon cooling, which is essential for good recovery. Add the solvent in small portions to the heated crude product until it just dissolves.

Q4: What is the expected recovery from recrystallization?

  • A4: Recovery rates can vary significantly depending on the purity of the initial material and the chosen solvent system. A single recrystallization may yield a recovery of 70-90%, but this can be lower if the crude product is very impure or if a suboptimal solvent is used. Subsequent recrystallizations to improve purity will result in further loss of material.

Quantitative Data Summary

The solubility of this compound is not widely reported. However, the solubility of the parent compound, quercetin, can provide some guidance. Methylation generally decreases polarity, which will alter the solubility profile.

CompoundSolventSolubilityTemperature (°C)
QuercetinWater~0.01 mg/mL25
QuercetinEthanol~4.0 mg/mL37
QuercetinDMSO~150 mg/mL25

This data is for the parent compound Quercetin and should be used as a general guide for understanding polarity and solubility relationships.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may need to be optimized based on the specific characteristics of your sample.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound dissolves at room temperature, the solvent is likely too polar.

  • If the compound does not dissolve, gently heat the test tube in a water bath. If it dissolves when hot, and precipitates upon cooling, it is a potentially suitable solvent.

  • Test a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane).

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound has just dissolved.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect and dry crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Cool in ice bath crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and cool slower - Add more solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_oiling Yes check_purity Check purity (TLC/HPLC) collect->check_purity troubleshoot_no_crystals->cool troubleshoot_oiling->cool pure Is it pure? check_purity->pure rerun Re-recrystallize pure->rerun No end End pure->end Yes rerun->dissolve

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Factors cluster_inputs Input Factors cluster_outputs Outcome crude_purity Purity of Crude Material crystal_purity Final Crystal Purity crude_purity->crystal_purity yield Yield crude_purity->yield solvent_choice Solvent Choice solvent_choice->crystal_purity solvent_choice->yield cooling_rate Cooling Rate cooling_rate->crystal_purity concentration Solution Concentration concentration->yield

References

Technical Support Center: Addressing Solubility Limitations in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address compound solubility challenges in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: Why is compound solubility a critical issue in high-throughput screening (HTS)?

Poor aqueous solubility of test compounds is a significant challenge in drug discovery.[1] It can lead to a number of issues that compromise HTS data quality and lead to the misinterpretation of results.[2] Inaccurate assessment of a compound's activity due to solubility limitations can result in underestimated potency, false negatives, and unreliable structure-activity relationships (SAR).[2][3] Ultimately, poor solubility can hinder the identification of promising lead candidates and increase the time and cost of drug development.[1]

Q2: What is the difference between kinetic and thermodynamic solubility?

Kinetic and thermodynamic solubility are two distinct measures used to characterize a compound's solubility.

  • Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[4] This measurement is highly relevant for HTS assays, which often involve this type of rapid dilution.[4] The resulting solution can be supersaturated and may precipitate over time.

  • Thermodynamic solubility , on the other hand, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[4] This is typically measured by incubating the solid compound in a buffer for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4]

Q3: What is the role of DMSO in HTS, and what are its limitations?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent in HTS due to its ability to dissolve a broad range of polar and nonpolar compounds.[5][6] It is miscible with water and cell culture media, making it convenient for preparing high-concentration stock solutions of test compounds.[5]

However, DMSO also has several limitations:

  • Assay Interference: DMSO can interfere with various biological assays.[7][8]

  • Cellular Effects: At certain concentrations, DMSO can affect cell growth, viability, and membrane permeability.[5][9] It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally below 0.1%.[9]

  • Compound Precipitation: While compounds may be soluble in 100% DMSO, they can precipitate when diluted into aqueous assay buffers.[10] Freeze-thaw cycles of DMSO stock solutions can also induce precipitation.[8][10]

Q4: What are some common causes of compound precipitation in HTS assays?

Compound precipitation during an HTS assay can be triggered by several factors:

  • Poor Aqueous Solubility: The intrinsic property of the compound is the primary reason.

  • Supersaturation: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can create a supersaturated solution that is thermodynamically unstable and prone to precipitation.[10]

  • Temperature and pH Shifts: Changes in temperature or pH between the stock solution and the final assay plate can significantly impact a compound's solubility.[11]

  • Interactions with Media Components: Compounds may interact with salts, proteins, or other components in the assay buffer or cell culture media, leading to precipitation.[11]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to the formation of less soluble crystalline forms of the compound.[10]

Troubleshooting Guides

Strategies for Improving Compound Solubility

When faced with solubility challenges, researchers can employ a variety of strategies. The choice of method depends on the compound's properties and the specific requirements of the assay.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer.[12][13]Simple to implement and can be effective for many compounds.[13]The co-solvent may have its own effects on the assay or cells.[13]
pH Adjustment Modifying the pH of the buffer to ionize the compound, which often increases its aqueous solubility.[12][14]Can be very effective for acidic or basic compounds.[13]The required pH may not be compatible with the biological assay. Risk of precipitation upon dilution into a different pH environment.[13]
Use of Excipients Incorporating solubilizing agents such as surfactants or cyclodextrins.[15]Can significantly enhance solubility.May interfere with the assay or have cytotoxic effects.
Particle Size Reduction Techniques like micronization can increase the dissolution rate by increasing the surface area of the compound.[16]Improves the rate of dissolution.[16]Does not change the equilibrium solubility.
Salt Formation Converting an acidic or basic compound to a salt form can dramatically increase its aqueous solubility.[12]A common and effective method for ionizable compounds.[12]Not applicable to neutral compounds.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the molecular level.[16]Can significantly improve both solubility and dissolution rate.[16]Requires more complex formulation development.
Troubleshooting Compound Precipitation

This table provides a guide to identifying and resolving common precipitation issues encountered during HTS experiments.

ObservationPotential Cause(s)Suggested Solution(s)
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. - Poor intrinsic aqueous solubility.- High degree of supersaturation.- Lower the final compound concentration.- Decrease the percentage of DMSO in the final solution.- Explore the use of co-solvents or other solubilizing excipients.[15]
Precipitate appears over time in the assay plate. - Compound is in a metastable state and is slowly crashing out of solution.- Temperature or pH shift in the incubator.[11]- Pre-incubate the compound in the assay buffer to assess stability before adding to cells.- Ensure the buffer system is stable at the incubation temperature and CO2 concentration.[11]
Precipitate is observed in the DMSO stock solution. - Compound has poor solubility in DMSO at the stock concentration.- Precipitation induced by freeze-thaw cycles.[8][10]- Lower the stock concentration.- Gently warm and vortex the stock solution before use.[11]- Aliquot stock solutions to minimize freeze-thaw cycles.[11]
Results are highly variable and not reproducible. - Inconsistent compound solubility and precipitation between wells or experiments.- Visually inspect plates for precipitation before reading.- Implement a standardized solubility assessment protocol for all compounds.

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol outlines a general method for determining the kinetic solubility of a compound, which is highly relevant for HTS.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (clear bottom for analysis)

  • Plate shaker

  • Plate reader or other analytical instrument (e.g., HPLC, nephelometer)

Methodology:

  • Preparation of Compound Dilutions:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the concentrated compound stock in DMSO to the buffer to achieve the desired final concentrations. It is crucial to add the DMSO stock to the buffer and not the other way around to facilitate rapid mixing.

  • Incubation:

    • Seal the plate and shake it at room temperature for a specified period (e.g., 1-2 hours) to allow for equilibration.

  • Detection of Precipitation:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles. This is a high-throughput method.[17]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax.

    • HPLC-UV: After centrifugation, analyze the concentration of the compound remaining in the supernatant by HPLC. This is a lower-throughput but more accurate method.[4]

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualizations

G A 1. Prepare High-Concentration Stock in 100% DMSO B 2. Dilute into Aqueous Assay Buffer A->B C 3. Visual Inspection for Precipitation B->C D 4. Quantitative Solubility Assay (e.g., Nephelometry) C->D E 5. Proceed with HTS Assay D->E Soluble F 6. Reformulate or Modify Assay Conditions D->F Insoluble F->B

Caption: General workflow for handling compound solubility in HTS.

G cluster_solutions A Precipitation Observed in Assay? B Check DMSO Stock: - Thaw and vortex - Aliquot to avoid freeze-thaw A->B Yes G No Action Needed A->G No C Lower Final Concentration B->C Precipitate still present in stock? No D Modify Assay Buffer: - Add co-solvents - Adjust pH C->D Still precipitates? Yes E Pre-incubate Compound in Buffer to Check Stability D->E Still precipitates? Yes F Consider Alternative Solubilization Method E->F Still precipitates? Yes

Caption: Decision tree for troubleshooting compound precipitation.

References

Validation & Comparative

Quercetin vs. Its Trimethyl Ether: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the flavonoid quercetin (B1663063) has long been a subject of interest due to its potential anticancer properties. However, its clinical utility is often hampered by poor bioavailability. This has led researchers to explore its methylated derivatives, such as Quercetin 3,5,3'-trimethyl ether (TMQ), which may offer improved pharmacokinetic profiles and enhanced biological activity. This guide provides a detailed comparison of the anticancer activities of quercetin and its trimethylated counterpart, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding of these compounds.

Comparative Cytotoxicity

The anticancer potential of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assessments. While direct comparative studies on this compound are limited, data from studies on other trimethylated quercetin derivatives provide valuable insights into the effects of methylation on anticancer potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
QuercetinA549Lung Cancer>100[1]
MDA-MB-231Breast Cancer>100[1]
HepG2Liver Cancer>100[1]
MCF-7Breast Cancer~60[2]
CT-26Colon CarcinomaNot specified[3]
LNCaPProstate CancerNot specified[3]
Quercetin-3-methyl etherSK-Br-3Breast Cancer~10[4]
SK-Br-3-Lap RBreast Cancer (Lapatinib-resistant)~10[4]
Quercetin derivative (prenylated) 6A549Lung Cancer15.23[5]
MDA-MB-231Breast Cancer16.56[5]
HepG2Liver Cancer12.32[5]
Quercetin derivative (prenylated) 7A549Lung Cancer8.92[5]
MDA-MB-231Breast Cancer2.90[5]

Note: Data for this compound is not explicitly available in the provided search results. The table includes data for other methylated and derivatized quercetin compounds to illustrate the potential for enhanced activity.

From the available data, it is evident that modification of the quercetin structure, such as through methylation or prenylation, can significantly enhance its cytotoxic activity against cancer cells. For instance, quercetin-3-methyl ether shows potent activity against breast cancer cells, including those resistant to conventional therapy.[4] Similarly, prenylated quercetin derivatives exhibit substantially lower IC50 values compared to the parent quercetin compound across lung, breast, and liver cancer cell lines.[1][5]

Mechanistic Insights: Signaling Pathways

The anticancer effects of both quercetin and its methylated derivatives are attributed to their ability to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Quercetin's Mode of Action

Quercetin has been shown to exert its anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells by activating caspase-3 and caspase-9, and by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][6]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[7]

  • Inhibition of Pro-survival Pathways: Quercetin is known to inhibit key signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7]

  • Anti-inflammatory Effects: By targeting pathways like NF-κB, quercetin can reduce inflammation, which is often associated with cancer development and progression.[6]

Enhanced Mechanisms of Trimethylated Quercetin

Methylated derivatives of quercetin, including various trimethyl ethers, appear to share some of the mechanistic targets of the parent compound but may also possess unique or enhanced activities. For instance, Quercetin 3',4',7-trimethyl ether has been associated with the inhibition of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells.[8] By blocking P-gp, this methylated quercetin can increase the intracellular concentration and efficacy of other anticancer drugs.[8] Furthermore, like quercetin, its methylated derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[8][9] Some derivatives, such as quercetin-3-methyl ether, have been found to induce G2/M cell cycle arrest and apoptosis in breast cancer cells.[4][10]

Signaling_Pathway_Comparison Comparative Signaling Pathways of Quercetin and its Methylated Derivatives cluster_Quercetin Quercetin cluster_TMQ Trimethylated Quercetin cluster_outcomes Cellular Outcomes Q Quercetin Q_PI3K PI3K/Akt/mTOR Inhibition Q->Q_PI3K Q_MAPK MAPK Inhibition Q->Q_MAPK Q_NFkB NF-κB Inhibition Q->Q_NFkB Q_Apoptosis Apoptosis Induction Q->Q_Apoptosis Q_CellCycle G2/M Arrest Q->Q_CellCycle Proliferation Decreased Proliferation Q_PI3K->Proliferation Q_MAPK->Proliferation Survival Decreased Survival Q_Apoptosis->Survival Q_CellCycle->Proliferation TMQ Trimethylated Quercetin TMQ_PI3K PI3K/Akt/mTOR Inhibition TMQ->TMQ_PI3K TMQ_Apoptosis Apoptosis Induction TMQ->TMQ_Apoptosis TMQ_CellCycle G2/M Arrest TMQ->TMQ_CellCycle TMQ_Pgp P-glycoprotein Inhibition TMQ->TMQ_Pgp TMQ_PI3K->Proliferation TMQ_Apoptosis->Survival TMQ_CellCycle->Proliferation MDR Reversal of Multidrug Resistance TMQ_Pgp->MDR

Comparative signaling pathways of Quercetin and its methylated derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are methodologies for key assays used to evaluate the anticancer activity of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 3,000-4,000 cells per well and allowed to adhere overnight.[2]

  • Treatment: The cells are then treated with a range of concentrations of the test compound (Quercetin or its trimethyl ether) for 24, 48, or 72 hours.[9]

  • MTT Incubation: Following treatment, 15 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTT reagent) is added to each well.[2] The plate is then incubated at 37°C for 4 hours.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., 40 µM) for 48 hours.[2]

  • Staining: After treatment, cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[4]

Experimental_Workflow General Workflow for In Vitro Anticancer Activity Assessment cluster_assays Cytotoxicity and Apoptosis Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Start: Cancer Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Quercetin or Trimethylated Quercetin (various concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent apoptosis_harvest Harvest Cells incubation->apoptosis_harvest mtt_incubation Incubate (4 hours) mtt_reagent->mtt_incubation mtt_read Measure Absorbance mtt_incubation->mtt_read data_analysis Data Analysis: IC50 Calculation, Apoptosis Percentage mtt_read->data_analysis apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Analyze by Flow Cytometry apoptosis_stain->apoptosis_flow apoptosis_flow->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

General workflow for assessing the in vitro anticancer activity of compounds.

Conclusion

The available evidence suggests that methylated derivatives of quercetin hold significant promise as anticancer agents, potentially overcoming the bioavailability limitations of the parent compound. While data specifically for this compound is sparse, the broader class of trimethylated and otherwise modified quercetins demonstrates enhanced cytotoxicity against a range of cancer cell lines. The mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and, in some cases, the inhibition of drug efflux pumps like P-glycoprotein. Further research focusing on direct, systematic comparisons of specific quercetin ethers, including the 3,5,3'-trimethyl ether isomer, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to the Bioavailability of Quercetin and Its Methylated Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical utility is often hampered by low oral bioavailability, primarily due to poor water solubility and extensive first-pass metabolism. In the body, quercetin is metabolized into various conjugates, including methylated ethers such as isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin). These structural modifications can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing the overall bioavailability and biological activity. This guide provides an objective comparison of the bioavailability of quercetin and its key methylated derivatives, supported by experimental data, to aid researchers in the development of flavonoid-based therapeutics.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for quercetin and its methylated ethers from preclinical studies in rats. It is critical to note that direct comparison is challenging as the data are derived from separate studies employing different oral dosage levels.

CompoundStructureDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)Reference
Quercetin Aglycone507470 ± 26300.9 ± 0.4155430 ± 59274 ¹3.61% ²[1]
Isorhamnetin 3'-O-methylquercetin1.015.6 ± 2.90.58 ± 0.1426.3 ± 4.5Not Reported[1]
Tamarixetin 4'-O-methylquercetin1049.72 ± 38.310.61 ± 0.23226.08 ± 122.5320.3 ± 12.4%[2][3]

¹ AUC value converted from mg/L*min to ng·h/mL for comparison. ² Absolute bioavailability from a separate study using a 50 mg/kg oral dose in a water suspension.[4]

Key Observations:

  • Low Bioavailability of Quercetin: Quercetin exhibits low absolute bioavailability, with studies in rats showing values around 3.6% to 16.2% for oral suspensions.[4][5][6]

  • Potential for Higher Bioavailability of Methylated Ethers: Tamarixetin, at a lower dose, demonstrated a significantly higher absolute bioavailability (20.3%) compared to quercetin.[2][3] This suggests that methylation may protect the molecule from extensive first-pass metabolism, thereby enhancing its systemic exposure.

  • Rapid Absorption: All compounds are absorbed relatively quickly, with Tmax values generally under one hour.

  • Dose Discrepancy: The available data for isorhamnetin was obtained at a much lower dose, precluding a direct comparison of its Cmax and AUC with quercetin and tamarixetin. However, methylated flavonoids are generally reported to have potentially better bioavailability and stability.[7]

Metabolism and Signaling Pathways

Comparative Metabolic Pathway

Upon ingestion, quercetin and its derivatives undergo extensive metabolism, primarily in the small intestine and liver. The key metabolic routes are methylation, glucuronidation, and sulfation. Methylation, catalyzed by catechol-O-methyltransferase (COMT), is a crucial step, converting quercetin into its more lipophilic and potentially more stable methylated ethers, isorhamnetin and tamarixetin. These metabolites, along with glucuronidated and sulfated conjugates, are the primary forms found circulating in the plasma.[8][9][10]

G Quercetin Quercetin (Oral) Intestine Small Intestine Quercetin->Intestine Absorption Liver Liver (Portal Vein) Intestine->Liver Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Intestine->Isorhamnetin Methylation (COMT) Tamarixetin Tamarixetin (4'-O-methylquercetin) Intestine->Tamarixetin Methylation (COMT) Glucuronides Glucuronidated Conjugates Intestine->Glucuronides Glucuronidation (UGT) Sulfates Sulfated Conjugates Intestine->Sulfates Sulfation (SULT) Liver->Isorhamnetin Methylation (COMT) Liver->Tamarixetin Methylation (COMT) Liver->Glucuronides Glucuronidation (UGT) Liver->Sulfates Sulfation (SULT) Plasma Systemic Circulation (Metabolites) Isorhamnetin->Plasma Tamarixetin->Plasma Glucuronides->Plasma Sulfates->Plasma

Figure 1: Metabolic pathway of quercetin after oral administration.
Modulation of Key Signaling Pathways

Quercetin is known to exert its biological effects by modulating several intracellular signaling pathways critical in cell proliferation, inflammation, and apoptosis. Notably, both isorhamnetin and tamarixetin have been shown to target similar pathways, suggesting that the biological activities of quercetin may be, in part, carried out by its methylated metabolites. The PI3K/Akt and MAPK pathways are primary targets for quercetin and its methylated ethers.[2][11][12][13][14]

G cluster_flavonoids Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibition MEK MEK Quercetin->MEK Inhibition Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibition Isorhamnetin->MEK Inhibition Tamarixetin Tamarixetin Tamarixetin->PI3K Inhibition Tamarixetin->MEK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse ↓ Proliferation ↓ Inflammation ↑ Apoptosis mTOR->CellResponse ERK ERK MEK->ERK ERK->CellResponse

Figure 2: Inhibition of PI3K/Akt and MAPK pathways by quercetin and its ethers.

Experimental Protocols

The data presented in this guide are primarily derived from in vivo pharmacokinetic studies in animal models and in vitro intestinal permeability assays.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

A typical experimental design to evaluate the bioavailability of flavonoids involves the following steps:

  • Animal Model: Male Sprague-Dawley rats (220–250 g) are commonly used. Animals are acclimatized under standard laboratory conditions and fasted overnight before dosing.[15][16]

  • Dosing: The test compound (quercetin, isorhamnetin, or tamarixetin) is administered orally via gavage. The compound is often suspended in a vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. For absolute bioavailability determination, a separate group of rats receives the compound via intravenous (IV) administration.

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation. The supernatant is then collected for analysis. For total flavonoid concentration, plasma samples may be incubated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone form.[17]

  • Analytical Method (HPLC-MS/MS): Quantification of the flavonoid and its metabolites in plasma is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[9][17][18][19]

    • Chromatography: Separation is achieved on a C18 reverse-phase column.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often containing a modifier like formic acid) is used.

    • Detection: Mass spectrometry is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2). Absolute oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G start Start: Fasted Rat Model dosing Oral Gavage (Test Compound) start->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation & Protein Precipitation sampling->processing analysis Quantification by HPLC-MS/MS processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis->pk_analysis end End: Bioavailability Data pk_analysis->end

Figure 3: Workflow for a typical in vivo bioavailability study.
In Vitro Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (AP) side (representing the intestinal lumen), and samples are collected from the basolateral (BL) side (representing the bloodstream) over time. Transport in the reverse direction (BL to AP) is also measured to assess active efflux.

  • Quantification: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates greater potential for intestinal absorption. Studies show quercetin is poorly absorbed across Caco-2 cells, partly due to efflux transporters, while structural modifications may improve permeability.[20][21]

Conclusion

The available evidence suggests that the methylation of quercetin to form isorhamnetin and tamarixetin is a critical metabolic step that may enhance its oral bioavailability. Preclinical data, particularly for tamarixetin, indicate a marked improvement in systemic exposure compared to the parent quercetin molecule. This is likely due to increased lipophilicity and reduced susceptibility to first-pass conjugation reactions. Both quercetin and its methylated ethers appear to modulate similar key signaling pathways, such as PI3K/Akt and MAPK, which are implicated in various disease processes.

For drug development professionals, these findings highlight the potential of utilizing methylated quercetin derivatives as more effective therapeutic agents. Further research, including direct comparative pharmacokinetic studies at equivalent doses and in human subjects, is warranted to fully elucidate the therapeutic potential of these natural compounds.

References

Comparative Analysis of the Anti-inflammatory Effects of Luteolin and Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the flavonoid luteolin (B72000) and methylated quercetin (B1663063) derivatives. While the specific compound Quercetin 3,5,3'-trimethyl ether has limited available research, this guide will leverage data on the closely related parent compound, quercetin, and other methylated forms to provide a useful comparison. The objective is to present available experimental data, detail underlying molecular mechanisms, and outline common experimental protocols to aid in research and development.

Introduction to Luteolin and Quercetin Derivatives

Luteolin and quercetin are flavonoids, a class of polyphenolic compounds widely found in plants, known for their potent antioxidant and anti-inflammatory activities.[1][2][3][4] Luteolin (3′,4′,5,7-tetrahydroxyflavone) is abundant in foods such as celery, green peppers, and chamomile tea.[4] Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is found in onions, apples, and berries.[3] Their chemical structures, rich in hydroxyl groups, contribute to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[4][5]

Methylation of quercetin, creating derivatives like Quercetin 3-O-methyl ether, can alter its physicochemical properties, potentially enhancing its bioavailability and modifying its biological effects.[6][7] This guide will compare the known anti-inflammatory activities of luteolin with those reported for quercetin and its available methylated derivatives.

Molecular Mechanisms of Anti-inflammatory Action

Both luteolin and quercetin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) pathways are primary targets.[8][9]

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[8][10] In the nucleus, it triggers the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.

  • Luteolin has been shown to block this pathway by inhibiting the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[8][10] This action effectively traps NF-κB in the cytoplasm, preventing the expression of inflammatory genes.[8][10]

  • Quercetin also suppresses the NF-κB pathway by inhibiting the degradation of IκBα and reducing the nuclear translocation of NF-κB.[11][12][13]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_Genes->Inflammatory_Mediators Transcription Compound Luteolin & Quercetin Compound->IKK Inhibition NFkB_n->Pro_inflammatory_Genes Binds to DNA

Caption: Inhibition of the NF-κB signaling pathway by Luteolin and Quercetin.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes quantitative data from various in vitro studies, comparing the inhibitory effects of luteolin and quercetin/derivatives on key inflammatory markers. Direct comparisons should be made with caution, as experimental conditions (cell lines, stimulus concentrations, incubation times) may vary between studies.

ParameterAssay TypeCell LineStimulusCompoundIC₅₀ / InhibitionReference
Nitric Oxide (NO) Production Griess AssayRAW 264.7 MacrophagesLPSLuteolinPotent Inhibition (Dose-dependent)[8][9]
Griess AssayRAW 264.7 MacrophagesLPSLuteolin-7-O-glucosideLess potent than Luteolin[9]
Griess AssayBV2 MicrogliaLPSQuercetinSignificant Suppression[12]
Griess AssayBV2 MicrogliaLPS/IFN-γQuercetinInhibitory Effect[14]
TNF-α Release ELISARAW 264.7 MacrophagesLPSQuercetin 3-O-methyl etherPotent Inhibition[6]
ELISARAW 264.7 MacrophagesLPSLuteolinIC₅₀ < 1 µM[15]
ELISAN9 MicrogliaLPS/IFN-γQuercetin 3-O-methyl etherPotent Inhibition[6]
ELISAHMC-1 Mast CellsPMA + A23187LuteolinSignificant Inhibition[16]
IL-6 Release ELISARAW 264.7 MacrophagesLPSLuteolinDose-dependent Inhibition[8]
ELISAHMC-1 Mast CellsPMA + A23187LuteolinSignificant Inhibition[16]
ELISAHNPCsTNF-αLuteolinDecreased Expression[17]
Enzyme Expression Western BlotRAW 264.7 MacrophagesLPSLuteolinInhibition of iNOS & COX-2[8]
Western BlotBV2 MicrogliaLPSQuercetinInhibition of iNOS[12]
Western BlotHMC-1 Mast CellsPMA + A23187LuteolinAttenuated COX-2[16]
NF-κB Activity EMSA / ReporterIEC-18 CellsLPSLuteolinBlocks Activity[10]
Western BlotRAW 264.7 MacrophagesLPSLuteolinBlocks IκB-α degradation[8]
Western BlotBV2 MicrogliaLPSQuercetinInhibits IκBα degradation[12]

Data for this compound is not available in the cited literature. Data for Quercetin and Quercetin 3-O-methyl ether are presented as approximations.

Detailed Experimental Protocols

This section provides standardized methodologies for key assays used to evaluate anti-inflammatory activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.

Methodology:

  • Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (Luteolin or Quercetin derivative) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), for 24 hours. Include untreated and vehicle-treated controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Methodology:

  • Sample Collection: Prepare cell culture supernatants as described in the NO Production Assay (steps 1-3).

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.

  • Signal Amplification: Wash the plate and add Avidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening natural compounds for anti-inflammatory activity in vitro.

Experimental_Workflow General Workflow for In Vitro Anti-inflammatory Screening A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Pre-treatment (Luteolin / Quercetin derivative) B->C D 4. Inflammatory Stimulation (e.g., LPS) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Supernatant Collection E->F G 7. Biochemical Assays F->G H Nitric Oxide Assay (Griess) G->H I Cytokine Assay (ELISA for TNF-α, IL-6) G->I J 8. Data Analysis (IC₅₀ Calculation, Statistical Tests) H->J I->J

Caption: A typical workflow for screening anti-inflammatory compounds in vitro.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory properties of both luteolin and quercetin.[1][18] They act primarily by inhibiting the NF-κB signaling pathway, thereby reducing the production of key inflammatory mediators like NO, TNF-α, and IL-6.[8][10][12] While data on this compound is scarce, studies on other methylated quercetin derivatives suggest that methylation can maintain or even enhance anti-inflammatory activity.[6]

For drug development professionals, luteolin presents a well-documented candidate with a robust body of in vitro and in vivo evidence.[1] Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of luteolin and specific quercetin ethers like this compound under identical experimental conditions.

  • Bioavailability and Pharmacokinetics: Investigating how methylation affects the absorption, distribution, metabolism, and excretion (ADME) profiles of quercetin to better understand its therapeutic potential.

  • In Vivo Efficacy: Evaluating the efficacy of these compounds in animal models of chronic inflammatory diseases.

By addressing these research gaps, the scientific community can better elucidate the therapeutic potential of these promising natural compounds.

References

Comparative Analysis of the Antioxidant Potential of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant potential of quercetin (B1663063) and its various derivatives. Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant properties. However, its efficacy can be influenced by structural modifications. This document delves into the structure-activity relationships, presents quantitative data from various antioxidant assays, and outlines the experimental protocols used to generate this data. Additionally, it visualizes key signaling pathways and experimental workflows to provide a clearer understanding of the mechanisms and methodologies involved.

Structure-Activity Relationship: How Modifications Impact Antioxidant Potential

The antioxidant capacity of quercetin is intrinsically linked to its molecular structure. Key features for potent radical scavenging activity include the catechol group (3',4'-dihydroxy) in the B-ring, the 2,3-double bond in the C-ring, and the presence of hydroxyl groups at positions 3 and 5.[1][2] Modifications to these sites can significantly alter the antioxidant potential.

  • Glycosylation: The attachment of sugar moieties, a common modification in nature, generally leads to a decrease in antioxidant activity compared to the aglycone (quercetin) form.[3][4] This is primarily due to the blocking of hydroxyl groups, particularly the 3-hydroxyl group, which plays a crucial role in the oxidation process.[3][5] For instance, derivatives like quercetin-3-O-glucuronide and rutin (B1680289) (quercetin-3-O-rutinoside) often exhibit lower activity in radical scavenging assays.[3][4]

  • Methylation: Methylation of the hydroxyl groups can also reduce antioxidant activity. Methylation of the B-ring hydroxyls leads to a drastic reduction in potency.[1] However, some methylated metabolites, such as isorhamnetin (B1672294) and tamarixetin, may still retain significant antioxidant and anti-inflammatory properties.[5] In some complex biological systems, these more lipophilic derivatives might show enhanced activity due to better membrane permeability.[5]

  • Acylation and Other Modifications: The introduction of other functional groups can have varied effects. For example, some synthetic quercetin hybrids have demonstrated high antioxidant activity, comparable to quercetin itself in certain assays.[6] The overall antioxidant potential is a function of the entire molecule and not just an additive property of its active hydroxyl groups.[1]

Comparative Antioxidant Potential of Quercetin Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of quercetin and several of its derivatives from common in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.

Compound/DerivativeAssayIC50 Value (µM)Reference(s)
Quercetin DPPH4.60 ± 0.3[6][7]
ABTS48.0 ± 4.4[6]
Rutin (Quercetin-3-O-rutinoside) DPPH5.02 ± 0.4[6]
ABTS95.3 ± 4.5[6]
Quercitrin (Quercetin-3-O-rhamnoside) DPPH>30 (weak activity)[2]
Isoquercitrin (Quercetin-3-O-glucoside) DPPH>30 (weak activity)[2]
Isorhamnetin (3'-O-methylquercetin) DPPH52.54[8]
Tamarixetin (4'-O-methylquercetin) ---
Quercetin-3,5,7,3',4'-pentamethylether -Lower activity than quercetin[3]
Synthetic Quercetin Hybrids (e.g., 8b) DPPH6.17 ± 0.3[6]
Synthetic Quercetin Hybrids (e.g., 6a) ABTS49.8 ± 3.5[6]

Note: IC50 values can vary between studies due to minor differences in experimental conditions.

Signaling Pathways in Antioxidant Action

Quercetin and its derivatives exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the endogenous antioxidant defense system.[9] One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, promoting the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[7][9] Quercetin can also influence other pathways like MAPK, PI3K/Akt, and NF-κB to maintain oxidative balance.[9][10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

Nrf2-ARE Antioxidant Signaling Pathway

Experimental Workflow for Antioxidant Potential Assessment

The evaluation of a compound's antioxidant activity typically follows a structured workflow, progressing from simple chemical assays to more biologically relevant cell-based models. This multi-tiered approach provides a comprehensive profile of the compound's antioxidant capabilities.

G cluster_invitro In Vitro Chemical Assays cluster_cellbased Cell-Based Assays start Compound Synthesis or Extraction DPPH DPPH Assay start->DPPH ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA ROS_measure Intracellular ROS Measurement end Data Analysis & Structure-Activity Relationship ROS_measure->end

General Antioxidant Assessment Workflow

Detailed Experimental Protocols

Herein are the detailed methodologies for three widely used in vitro assays to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to pale yellow, which is monitored spectrophotometrically at approximately 517 nm.[12]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[7]

  • Sample Preparation: Dissolve the test compounds (quercetin and its derivatives) and a standard antioxidant (e.g., Trolox or Vitamin C) in the same solvent to prepare stock solutions. Create a series of dilutions from these stocks.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard at various concentrations to the wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 15-30 minutes).[6][13]

    • Measure the absorbance of the solution at 515-517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity (RSA%) is calculated using the formula: RSA% = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.[13] The IC50 value is determined by plotting the RSA% against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.[14]

Methodology:

  • Reagent Preparation: Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6] Dilute the ABTS•+ stock solution with a solvent (e.g., methanol or ethanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to the wells of a 96-well plate.

    • Add a larger volume of the ABTS•+ working solution to each well.

    • Incubate at room temperature for a short period (e.g., 6-10 minutes) in the dark.[6][13]

    • Measure the absorbance at 734 nm.

  • Data Analysis: The calculation of scavenging activity and IC50 is performed similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[15] This assay is based on an electron transfer mechanism.[14]

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a TPTZ solution (10 mM in 40 mM HCl), and a ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[12][15] The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add a large volume of the freshly prepared FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is generated using the standard antioxidant. The FRAP value of the samples is then calculated from the standard curve and typically expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.

Conclusion

The antioxidant potential of quercetin is well-established, but its activity is highly dependent on its chemical structure. In general, the aglycone form of quercetin exhibits superior radical scavenging activity compared to its glycosylated and heavily methylated derivatives due to the presence of free hydroxyl groups.[3][4] However, derivatives may offer advantages in terms of bioavailability and targeting specific cellular compartments. A comprehensive assessment using a combination of in vitro chemical and cell-based assays is crucial for elucidating the full antioxidant profile of any quercetin derivative. Understanding these structure-activity relationships is vital for the development of novel antioxidant-based therapeutic agents and functional foods.

References

Validating the Purity of Synthesized Quercetin 3,5,3'-trimethyl ether by HPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel flavonoid compounds, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized Quercetin (B1663063) 3,5,3'-trimethyl ether, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document outlines detailed experimental protocols, presents data in a comparative format, and offers a clear workflow for researchers, scientists, and drug development professionals.

Introduction to Purity Validation of Methylated Flavonoids

Quercetin 3,5,3'-trimethyl ether is a methylated derivative of the naturally occurring flavonoid, quercetin. The methylation of hydroxyl groups can significantly alter the physicochemical and biological properties of the parent compound, including its metabolic stability and membrane transport, potentially enhancing its therapeutic efficacy.

The synthesis of specifically methylated flavonoids often results in a mixture of isomers (e.g., other trimethyl ethers, dimethyl ethers, tetramethyl ethers) and potentially C-methylated byproducts. Therefore, a highly selective and sensitive analytical method is required to confirm the identity and purity of the target compound. HPLC-MS is the analytical technique of choice for this purpose, offering both the separation power of liquid chromatography and the mass-based identification and quantification capabilities of mass spectrometry.

Comparative HPLC-MS Methodologies

Table 1: Comparison of HPLC Parameters for the Analysis of Quercetin Derivatives

ParameterGeneral Starting Method for Quercetin DerivativesProposed Optimized Method for this compound
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) for higher resolution
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile
Gradient 20-80% B over 30 minutes30-70% B over 20 minutes
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25-30 °C35 °C
Injection Vol. 10 µL5 µL
UV Detection ~254 nm and ~370 nm254 nm and 355 nm

Table 2: Comparative Mass Spectrometry Parameters

ParameterGeneral ESI-MS for FlavonoidsProposed ESI-MS/MS for this compound
Ionization Mode Negative (ESI-) or Positive (ESI+)Negative (ESI-) for higher sensitivity of phenolics
Scan Mode Full Scan (m/z 100-500)Selected Ion Monitoring (SIM) of m/z 343.08 and MRM
Capillary Voltage 3.0-4.0 kV3.5 kV
Cone Voltage 20-40 V30 V
Source Temp. 120-150 °C150 °C
Desolvation Temp. 350-450 °C400 °C
Desolvation Gas Flow 600-800 L/Hr700 L/Hr
Expected [M-H]⁻ N/Am/z 343.08 (for C18H15O7)
Key MS/MS Transition N/Am/z 343.08 → 328.06 (loss of CH₃)

Experimental Protocols

  • Standard Solution: Accurately weigh approximately 1 mg of a commercial standard of this compound (if available, with a purity of >98%) and dissolve it in 10 mL of HPLC-grade methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution with methanol.

  • Sample Solution: Dissolve the synthesized this compound in HPLC-grade methanol to a final concentration of approximately 10 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 30% Acetonitrile) for at least 30 minutes.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the prepared standard solutions to establish the retention time and response for the target compound.

  • Inject the synthesized sample solution.

  • Monitor the chromatogram at 254 nm and 355 nm and the mass spectrometer in both full scan and SIM/MRM modes.

Data Interpretation and Purity Assessment

Table 3: Expected Purity and Impurity Profile

AnalyteExpected Retention Time (min)Expected [M-H]⁻ (m/z)Potential ImpuritiesExpected Impurity [M-H]⁻ (m/z)
This compound To be determined343.08Quercetin (starting material)301.03
Dimethylated quercetin isomers329.07
Other trimethylated quercetin isomers343.08
Tetramethylated quercetin isomers357.10
C-methylated byproducts357.10
  • Purity Calculation: The purity of the synthesized compound is calculated based on the peak area percentage from the HPLC chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Confirmation of Identity: The identity of the main peak as this compound is confirmed by its retention time matching that of the standard (if available) and its measured mass-to-charge ratio in the mass spectrometer.

  • Impurity Identification: The mass spectrometer is used to identify potential impurities by their mass-to-charge ratios. The fragmentation pattern in MS/MS mode can help to differentiate between isomers. A characteristic loss of a methyl radical (15 Da) is expected for methylated flavonoids.

Workflow and Visualization

The following diagram illustrates the workflow for validating the purity of synthesized this compound.

G Workflow for Purity Validation of Synthesized this compound A Synthesis of This compound B Preparation of Standard and Sample Solutions A->B C HPLC-MS Analysis B->C D Data Acquisition (Chromatogram & Mass Spectra) C->D E Data Analysis D->E F Purity Calculation (Peak Area %) E->F G Identity Confirmation (Retention Time & m/z) E->G H Impurity Identification (m/z & MS/MS) E->H I Purity Validation Report F->I G->I H->I

Caption: Experimental workflow for purity validation.

Comparison with Alternative Methods

While HPLC-MS is the gold standard, other techniques can be used for preliminary or orthogonal purity assessment.

Table 4: Comparison of Purity Validation Methods

MethodAdvantagesDisadvantages
HPLC-UV Widely available, robust, good for quantification.Cannot confirm identity by mass, co-eluting impurities may go undetected.
Thin Layer Chromatography (TLC) Simple, rapid, low cost for preliminary screening.Low resolution, not quantitative.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, can identify and quantify impurities if they are present at sufficient levels.Lower sensitivity than MS, requires larger sample amounts, complex mixtures can be difficult to interpret.
Melting Point Analysis Simple and quick indication of purity.Impurities can depress and broaden the melting point range, not specific.

A Comparative Guide to the Cross-Validation of Analytical Methods for Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of flavonoids is paramount for ensuring the quality, safety, and efficacy of pharmaceutical and nutraceutical products. Cross-validation of analytical methods is a critical step in demonstrating that a chosen method is fit for its intended purpose. This guide provides an objective comparison of common analytical methods for flavonoid quantification, supported by experimental data and detailed protocols. The principles and methodologies described are broadly applicable across various flavonoids, with Quercetin often used as a representative analyte.

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.[1] This guide focuses on three widely employed techniques: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] These parameters ensure the reliability, reproducibility, and accuracy of the analytical data.

Performance ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.993[1]> 0.99[1]
Accuracy (% Recovery) 97 - 105%[1]93 - 103%[1]95 - 105%
Precision (% RSD) < 2%[1]< 15%[1]< 5%
Limit of Detection (LOD) 0.006–0.015 µg/mL[1]< 5 nM[1]~1 µg/mL[1]
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL[1]< 5 nM[1]~3 µg/mL[1]
Specificity High[1]Very High[1]Low to Moderate[1]
Cost Moderate[1]High[1]Low[1]
Throughput ModerateHigh[1]High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of flavonoids.

Sample Preparation:

  • Extract flavonoids from the sample matrix using a suitable solvent (e.g., methanol (B129727), ethanol).

  • Filter the extract through a 0.45-µm membrane filter prior to injection.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is typically employed, for instance, with methanol (Solvent A) and 0.2% formic acid in water (Solvent B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Diode-Array Detector set at the maximum absorption wavelength of the target flavonoid (e.g., 370 nm for Quercetin).

Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration analytes.

Sample Preparation: Sample preparation is similar to that for HPLC-DAD, often involving solid-phase extraction (SPE) for cleaner samples.

Chromatographic Conditions:

  • Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often used for rapid analysis.[1]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is a common mobile phase.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is frequently used for flavonoids.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity.[1]

Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards.[1]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput method, often used for the determination of total flavonoid content.

Sample Preparation:

  • Extract the flavonoids from the sample using a suitable solvent (e.g., ethanol).[1]

Procedure:

  • Prepare a calibration curve using a standard flavonoid solution (e.g., Quercetin).

  • For the sample, an aluminum chloride colorimetric method is common.

  • Mix the sample extract with a solution of aluminum chloride.

  • Allow the reaction to proceed for a specific time to develop color.

  • Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm).[1]

Quantification: The total flavonoid content is calculated from the calibration curve and expressed as equivalents of the standard used.[1]

Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for flavonoid quantification.

G cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion Define Analytical Requirements Define Analytical Requirements Select Potential Methods Select Potential Methods Define Analytical Requirements->Select Potential Methods Method Optimization Method Optimization Select Potential Methods->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Key Parameters Accuracy Accuracy Linearity->Accuracy Key Parameters Precision Precision Accuracy->Precision Key Parameters LOD_LOQ LOD_LOQ Precision->LOD_LOQ Key Parameters Robustness Robustness Precision->Robustness Analyze Same Sample with Method_A Analyze Sample with Method A (e.g., HPLC) LOD_LOQ->Analyze Same Sample with Method_A Analyze Same Sample with Method_B Analyze Sample with Method B (e.g., LC-MS/MS) LOD_LOQ->Analyze Same Sample with Method_B Compare Results Compare Results Analyze Same Sample with Method_A->Compare Results Analyze Same Sample with Method_B->Compare Results Statistical Analysis Statistical Analysis Compare Results->Statistical Analysis Determine Method Suitability Determine Method Suitability Statistical Analysis->Determine Method Suitability

Caption: Workflow for cross-validation of analytical methods.

Logical Relationships of Validation Parameters

The following diagram illustrates the logical relationships between the core validation parameters.

G Method Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity establishes Robustness Robustness Method->Robustness demonstrates Range Range Linearity->Range defines LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over

Caption: Inter-relationships of analytical method validation parameters.

References

"head-to-head comparison of different quercetin methyl ethers in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological activities of quercetin (B1663063) and its various methyl ether derivatives. The methylation of quercetin, a prevalent dietary flavonoid, can significantly alter its physicochemical properties, thereby influencing its absorption, metabolism, and, ultimately, its efficacy. This document summarizes key quantitative data from various studies to offer a comparative perspective on their anticancer, anti-inflammatory, and antioxidant potentials.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for quercetin and its methyl ethers in various in vitro assays. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and methodologies.

Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50 (µM)Reference
Quercetin CT-26 (Colon Carcinoma)MTT>120 (72h)[1]
MCF-7 (Breast Cancer)MTT73 (48h)
MDA-MB-231 (Breast Cancer)MTT85 (48h)
A549 (Lung Cancer)MTT26.6 (as 8.65 µg/ml) (24h)[2]
H69 (Lung Cancer)MTT47.0 (as 14.2 µg/ml) (24h)[2]
Isorhamnetin (3'-O-methylquercetin) MCF-7 (Breast Cancer)CCK-8~10[3]
T47D (Breast Cancer)CCK-8~10[3]
SW-480 (Colon Cancer)MTT≤20 µg/mL[4]
HT-29 (Colon Cancer)MTT≤20 µg/mL[4]
Tamarixetin (4'-O-methylquercetin) A549 (Lung Cancer)MTT19.6[5]
HCC44 (Lung Cancer)MTT20.3[5]
Caco-2 (Colon Cancer)MTT82[5]
Rhamnazin (3,7-di-O-methylquercetin) Various Cancer Cell LinesMTTData not consistently available[6]
Quercetin-3-methyl ether JB6 P+ (Mouse Epidermal)Cell Growth InhibitionMore potent than quercetin[7]
Breast Cancer CellsCCK-8Significant inhibition[8]
Anti-inflammatory Activity
CompoundAssayCell LineIC50 or Inhibition %Reference
Quercetin Nitric Oxide (NO) InhibitionRAW 264.7~33.3 - 52.4 µg/mL[6]
IL-6 InhibitionRAW 264.773.8% inhibition at 50 µM[9]
Isorhamnetin IL-6 InhibitionRAW 264.776.3% inhibition at 50 µM[9]
Rhamnetin NO InhibitionRAW 264.7More potent than quercetin[9]
IL-6 InhibitionRAW 264.7Higher inhibition than quercetin[9]
Tamarixetin IL-6 InhibitionRAW 246.752.0% inhibition at 50 µM[9]
Antioxidant and Enzyme Inhibitory Activity
CompoundAssayIC50 (µM)Reference
Quercetin DPPH Radical Scavenging~4.6[6]
ABTS Radical Scavenging~48.0[6]
Xanthine (B1682287) Oxidase Inhibition0.40 - 5.02[10]
Isorhamnetin Xanthine Oxidase Inhibition0.40 - 5.02[10]
Rhamnazin DPPH Radical Scavenging~5.0 - 10.0[6]
ABTS Radical Scavenging~50.0 - 62.4[6]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of key in vitro protocols frequently used in the assessment of quercetin and its methyl ethers.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., quercetin or its methyl ethers) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition : After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization : The medium is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[1]

TNF-α Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding : RAW 264.7 cells are seeded in a 24-well or 96-well plate at a density of 1-2 x 10^5 cells/well and incubated overnight.[12]

  • Pre-treatment : The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : The cells are then stimulated with LPS (e.g., 10-100 ng/mL) to induce TNF-α production and incubated for a specified time (e.g., 18-24 hours).[12][13]

  • Supernatant Collection : The cell culture supernatant is collected.

  • TNF-α Quantification : The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[14]

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid and is involved in oxidative stress.[15]

  • Assay Mixture Preparation : An assay mixture is prepared containing the test compound at various concentrations, phosphate (B84403) buffer (pH 7.5), and xanthine oxidase enzyme solution.[15]

  • Pre-incubation : The mixture is pre-incubated at 25°C for 15 minutes.[15]

  • Reaction Initiation : The reaction is initiated by adding the substrate, xanthine.

  • Incubation : The reaction mixture is incubated at 25°C for 30 minutes.[15]

  • Uric Acid Measurement : The formation of uric acid is measured spectrophotometrically at 295 nm or by High-Performance Liquid Chromatography (HPLC).[10]

  • Inhibition Calculation : The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of the control.

Mandatory Visualization

Experimental Workflow for In Vitro Bioactivity Screening

G cluster_0 Cell Culture and Preparation cluster_1 Treatment cluster_2 Bioactivity Assays cluster_3 Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Adherence Allow Cells to Adhere (Overnight) Cell_Seeding->Adherence Compound_Addition Add Quercetin/Methyl Ethers Adherence->Compound_Addition Incubation Incubate for a Defined Period Compound_Addition->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT ELISA ELISA (TNF-α Inhibition) Incubation->ELISA XO_Assay Xanthine Oxidase Inhibition Assay Incubation->XO_Assay Measurement Measure Absorbance/ Concentration MTT->Measurement ELISA->Measurement XO_Assay->Measurement IC50 Calculate IC50 Values Measurement->IC50 Comparison Compare Bioactivities IC50->Comparison

Caption: General workflow for in vitro screening of quercetin methyl ethers.

Key Signaling Pathways in Anticancer Activity

G cluster_0 Quercetin & Methyl Ethers cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Quercetins Quercetin & Methyl Ethers PI3K_Akt PI3K/Akt Pathway Quercetins->PI3K_Akt Inhibition MAPK MAPK Pathway Quercetins->MAPK Modulation NFkB NF-κB Pathway Quercetins->NFkB Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Induction Proliferation Decreased Proliferation PI3K_Akt->Proliferation Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Induction MAPK->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Cytokines TNF-α, IL-6, NO Gene_Expression->Cytokines Quercetins Quercetin & Methyl Ethers Quercetins->NFkB_Activation Inhibition

References

"in vivo efficacy of Quercetin 3,5,3'-trimethyl ether compared to parent quercetin"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of methylated quercetin (B1663063) derivatives versus their parent compound, quercetin, supported by experimental data.

While direct in vivo efficacy studies comparing Quercetin 3,5,3'-trimethyl ether specifically with parent quercetin are limited in publicly available scientific literature, a growing body of evidence on closely related methylated quercetin derivatives suggests a significant potential for enhanced biological activity. This guide provides an objective comparison based on available in vitro and in vivo data for various methylated forms of quercetin, offering insights into their therapeutic promise.

The primary rationale for investigating methylated versions of quercetin lies in overcoming the pharmacokinetic hurdles of the parent compound. Quercetin, despite its potent antioxidant and anti-inflammatory properties demonstrated in vitro, suffers from poor bioavailability, limiting its therapeutic efficacy in vivo. Methylation, a natural metabolic process, is emerging as a key strategy to improve the absorption, distribution, metabolism, and excretion (ADME) profile of quercetin, potentially leading to enhanced in vivo effects.

In Vitro Efficacy: A Glimpse into Enhanced Bioactivity

In vitro studies provide a foundational understanding of the potential advantages of quercetin methylation. Comparative analyses across different biological assays consistently demonstrate that methylation can either maintain or even enhance the efficacy of quercetin, depending on the specific derivative and the biological context.

Anticancer Activity

In the context of oncology, methylated quercetin has shown superior or comparable anticancer effects to the parent compound. For instance, in studies involving human colon carcinoma (HCT-116) cells, 3-O-methylquercetin was found to be more effective at reducing cancer cell proliferation than quercetin.[1][2]

CompoundCell LineAssayEndpointResult
3-O-Methylquercetin HCT-116Cell Viability (MTT)IC5034 ± 2.65 µg/mL
Quercetin HCT-116Cell Viability (MTT)IC5036 ± 1.95 µg/mL

A lower IC50 value indicates greater potency.

Vasorelaxant Effects

The impact of methylation on the vasorelaxant properties of quercetin appears to be highly dependent on the position and number of methyl groups. This suggests that specific methylation patterns can be strategically employed to modulate its cardiovascular effects. A study comparing different methylated derivatives on rat aortic rings revealed a varied potency in inducing vasorelaxation.

CompoundAssayEndpointResult (pEC50)
Quercetin 3,7-dimethyl ether Vasorelaxant ActivitypEC504.70 ± 0.18
Quercetin Vasorelaxant ActivitypEC503.96 ± 0.07
Quercetin 3',4',7-trimethyl ether Vasorelaxant ActivitypEC503.64 ± 0.02
Quercetin 3,3',4',7-tetramethyl ether Vasorelaxant ActivitypEC503.11 ± 0.16

A higher pEC50 value indicates greater potency.

In Vivo Efficacy: A Case Study on Antiviral Activity

The true test of a compound's therapeutic potential lies in its in vivo performance. A compelling example of the in vivo superiority of a methylated quercetin is demonstrated in a study on the antiviral effects of Quercetin-3-methyl ether against Human Rhinovirus 1B (HRV1B) in a mouse model.[3][4] This study provides strong evidence that methylation can translate to tangible in vivo benefits.

In this study, in vivo administration of Quercetin-3-methyl ether to HRV1B-infected mice led to a significant reduction in viral RNA levels and the production of inflammatory cytokines in the lung tissues.[3][4]

Treatment GroupParameter MeasuredOrganResult
Quercetin-3-methyl ether Viral RNA LevelsLungsSignificantly reduced
Quercetin-3-methyl ether Inflammatory CytokinesLungsSignificantly reduced

The Bioavailability Advantage: Pharmacokinetic Insights

The enhanced in vivo efficacy of methylated quercetin derivatives is largely attributed to their improved pharmacokinetic profiles. Methylation can increase the lipophilicity of quercetin, facilitating its absorption across the intestinal barrier and reducing its susceptibility to metabolic enzymes. While specific pharmacokinetic data for this compound is scarce, studies on other methylated derivatives and the parent compound in rats provide a comparative overview.

CompoundCmax (µg/mL)Tmax (min)AUC (mg/L*min)
Quercetin 7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
Quercetin-3-O-β-D-glucuronide 2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3
Isoquercitrin (a quercetin glycoside) 0.35 ± 0.1127.0 ± 6.717.2 ± 7.3

Data from a comparative pharmacokinetic study in rats after oral administration of 50 mg/kg of each compound.[5]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

In Vivo Antiviral Study in HRV1B-Infected Mice
  • Animal Model: Six-week-old female BALB/c mice were used for the study.

  • Virus Infection: Mice were anesthetized and intranasally infected with Human Rhinovirus 1B (HRV1B).

  • Drug Administration: Two hours post-infection, mice were orally administered with either Quercetin-3-methyl ether or the vehicle control (propylene glycol).

  • Endpoint Analysis: At 1 and 4 days post-infection, mice were euthanized, and lung tissues were collected.

  • Viral Load Quantification: Total RNA was extracted from the lung tissues, and the levels of viral RNA were quantified using real-time reverse transcription PCR (RT-PCR).

  • Cytokine Measurement: The levels of inflammatory cytokines in the lung homogenates were measured using an enzyme-linked immunosorbent assay (ELISA).[3][6]

In Vitro Anticancer Assay in HCT-116 Cells
  • Cell Line: Human colorectal carcinoma (HCT-116) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of 3-O-methylquercetin or quercetin for 48 hours.

  • Cell Viability Assay: The antiproliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1][2]

In Vitro Vasorelaxant Activity Assay in Rat Aorta
  • Tissue Preparation: Thoracic aortas were isolated from Wistar rats and cut into rings.

  • Contraction Induction: The aortic rings were pre-contracted with phenylephrine (B352888) in an organ bath.

  • Treatment: Cumulative concentrations of the test compounds (quercetin and its methylated derivatives) were added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the aortic rings was continuously recorded to measure the degree of vasorelaxation.

  • pEC50 Calculation: The concentration producing 50% inhibition of the maximal contractile response (pEC50) was calculated for each compound.

Visualizing the Mechanisms and Workflows

To further elucidate the biological context and experimental designs, the following diagrams are provided.

G cluster_pathway Quercetin's Modulation of the PI3K/Akt Signaling Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Quercetin inhibits the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[7][8][9][10][11]

G cluster_workflow Experimental Workflow for In Vivo Antiviral Efficacy Study AnimalModel BALB/c Mice Infection Intranasal Infection with HRV1B AnimalModel->Infection Treatment Oral Administration of Quercetin-3-methyl ether Infection->Treatment Endpoint Euthanasia & Lung Tissue Collection Treatment->Endpoint Analysis RT-PCR for Viral Load & ELISA for Cytokines Endpoint->Analysis Results Data Analysis Analysis->Results

Caption: A streamlined workflow for assessing the in vivo antiviral efficacy of test compounds.

G cluster_logic Hypothesized Relationship Between Methylation and In Vivo Efficacy Methylation Methylation of Quercetin Bioavailability Increased Bioavailability (Improved ADME) Methylation->Bioavailability leads to Efficacy Enhanced In Vivo Efficacy Bioavailability->Efficacy results in

Caption: The logical basis for exploring methylated quercetin derivatives for improved therapeutic outcomes.

References

The Impact of Methylation on the Biological Activity of Quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a ubiquitous flavonoid found in a variety of fruits and vegetables, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application is often hampered by poor bioavailability and rapid metabolism. Methylation, a common structural modification, has emerged as a promising strategy to enhance the pharmacological profile of quercetin. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methylated quercetins, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutic agents.

Anticancer Activity: A Tale of Two Methylation Patterns

The position and degree of methylation on the quercetin scaffold significantly influence its anticancer activity. While some modifications enhance cytotoxicity against cancer cell lines, others can diminish or abolish it.

A key observation is the importance of methylation at the 4'- and/or 7-positions for maintaining inhibitory activities against various cancer cell lines.[1] Furthermore, the simultaneous methylation of the hydroxyl groups at the 3' and 4' positions has been shown to enhance anticancer activity.[1] Conversely, a study on human breast cancer cells (MCF-7 and MDA-MB-231) revealed that the tetramethylated derivative, 3,3′,4′,7-O-tetramethylquercetin (4Me-Q), lost its antiproliferative and apoptotic effects, whereas the acetylated form (4Ac-Q) showed significant activity.[2]

Mono-methylated quercetins, specifically 3-O-methylquercetin and 4'-O-methylquercetin, have demonstrated promising therapeutic potential for colorectal cancer by inducing cell cycle arrest and apoptosis through mechanisms involving oxidative stress and the inactivation of the SRC/JAK2/STAT3 pathway, without affecting normal human colon cells.[3][4]

Comparative Anticancer Activity of Methylated Quercetins
CompoundCell Line(s)Activity Metric (IC50)Key FindingsReference(s)
Quercetin HCT-11618.7 µMParent compound for comparison.[5]
3-O-methylquercetin HCT-11612.5 µMEnhanced activity compared to quercetin.[5]
Isorhamnetin (3'-O-methylquercetin) Various-Important for various biological activities.[6][7]
Tamarixetin (B191864) (4'-O-methylquercetin) Various-Important for various biological activities.[7][8]
Rhamnetin (7-O-methylquercetin) Various-Potent anti-inflammatory activity.[8][9]
3,3′,4′,7-O-tetramethylquercetin (4Me-Q) MCF-7, MDA-MB-231InactiveLoss of anticancer activity upon extensive methylation.[2]
Experimental Protocol: MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (methylated quercetins) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Methylated quercetins exert their anti-inflammatory effects by modulating crucial signaling pathways, most notably the NF-κB and Nrf2 pathways.[10] Methylation can enhance the ability of quercetin to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[9]

For instance, 3-O-methylquercetin has been identified as a potent inhibitor of NO production.[10] Rhamnetin (7-O-methylquercetin) has also demonstrated significant anti-inflammatory activity.[8][9]

Comparative Anti-inflammatory Activity of Methylated Quercetins
CompoundAssayCell/SystemActivity Metric (IC50)Key FindingsReference(s)
Quercetin NO ProductionLPS-stimulated RAW 264.7 cells-Parent compound for comparison.[10]
3-O-methylquercetin NO ProductionLPS-stimulated RAW 264.7 cells4.23 µMPotent inhibitor of nitric oxide production.[10]
Rhamnetin (7-O-methylquercetin) Pro-inflammatory markersIntestinal inflammation models-Effective in reducing pro-inflammatory markers.[9][10]
Isorhamnetin (3'-O-methylquercetin) TNF-α induced inflammationHuman bronchial epithelia-Inhibits TNF-α induced inflammation.[9]
Tamarixetin (4'-O-methylquercetin) COX-1 productsIn vitro-Enhanced inhibitory activity against COX-1 products.[10]
Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and are simultaneously treated with different concentrations of the methylated quercetin derivatives.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Griess Reaction: The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Absorbance Measurement: The formation of a pink-colored azo dye is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Antioxidant Activity: The Role of Free Hydroxyl Groups and Planarity

The antioxidant activity of flavonoids is closely linked to the number and position of free hydroxyl (-OH) groups.[9] However, methylation does not always lead to a decrease in antioxidant potential. The introduction of electron-donating methyl groups into the catechol moiety (B-ring) of quercetin can enhance its radical-scavenging activity.[11][12]

Specifically, the introduction of a methyl group at the 5'-position of the B-ring (5'-methylquercetin) was found to have the highest radical-scavenging activity.[11][12] This enhancement is attributed to both the electron-donating effect of the methyl group and the maintenance of a coplanar structure between the A, C, and B rings, which allows for better delocalization of the radical cation.[11][12]

Comparative Antioxidant Activity of Methylated Quercetins
CompoundAssayKey FindingsReference(s)
Quercetin DPPH radical scavengingParent compound for comparison.[11][12]
2'-methylquercetin DPPH radical scavengingHigher activity than quercetin.[11][12]
5'-methylquercetin DPPH radical scavengingHighest activity among the tested analogues.[11][12]
2',5'-dimethylquercetin DPPH radical scavengingHigher activity than quercetin.[11][12]
Rhamnazin (3',7-di-O-methylquercetin) In vitro antioxidant assaysStrong antioxidant effects.[9]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds (methylated quercetins).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant, which is observed as a color change from purple to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Enzyme Inhibition: A Broad Spectrum of Targets

Methylated quercetins have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

  • Xanthine (B1682287) Oxidase: Isorhamnetin and tamarixetin have been shown to be strong inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and associated with gout.[7]

  • β-Secretase (BACE1): O-methylated quercetins have been identified as potent inhibitors of β-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. The inhibitory potency was found to increase with the degree of methylation: tri-O-methylated > di-O-methylated > mono-O-methylated > quercetin.[13]

  • Cytochrome P450 Enzymes: Quercetin and its methylated metabolite, isorhamnetin, have shown weak inhibitory effects on CYP2C19 and CYP3A4, while not affecting CYP2D6 activity.[6][14]

Comparative Enzyme Inhibitory Activity of Methylated Quercetins
CompoundEnzymeActivity Metric (IC50)Key FindingsReference(s)
Quercetin Xanthine Oxidase1.4 µMParent compound for comparison.[7]
Isorhamnetin (3'-O-methylquercetin) Xanthine Oxidase0.2-0.7 µMStrong inhibitor of xanthine oxidase.[7]
Tamarixetin (4'-O-methylquercetin) Xanthine Oxidase0.2-0.7 µMStrong inhibitor of xanthine oxidase.[7]
Quercetin β-Secretase25.2 µMParent compound for comparison.[13]
Mono-O-methylated quercetins β-Secretase6.5 µMMore potent than quercetin.[13]
Di-O-methylated quercetins β-Secretase3.5 µMMore potent than mono-methylated derivatives.[13]
Tri-O-methylated quercetins β-Secretase1.2 µMMost potent inhibitors among the tested compounds.[13]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate (B84403) buffer, the test compound (methylated quercetin) at various concentrations, and xanthine oxidase enzyme solution.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, xanthine.

  • Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature.

  • Measurement of Uric Acid Formation: The activity of xanthine oxidase is determined by measuring the formation of its product, uric acid, which has an absorbance maximum at 295 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of a control reaction without the inhibitor.

Signaling Pathway Modulation

The biological activities of methylated quercetins are underpinned by their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Methylated quercetins can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB leads to degradation of IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes induces transcription Methylated_Quercetins Methylated Quercetins Methylated_Quercetins->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by methylated quercetins.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Methylated quercetins can activate this pathway, leading to a reduction in oxidative stress.

Nrf2_Pathway cluster_Keap1_Nrf2 Cytoplasm Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induce dissociation Methylated_Quercetins Methylated Quercetins Nrf2 Nrf2 Methylated_Quercetins->Keap1_Nrf2 induce dissociation Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by methylated quercetins.

SRC/JAK2/STAT3 Signaling Pathway in Cancer

The SRC/JAK2/STAT3 pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. Certain methylated quercetins can inhibit this pathway, contributing to their anticancer effects.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds SRC SRC Receptor->SRC activates JAK2 JAK2 SRC->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes activates transcription Methylated_Quercetins Methylated Quercetins (e.g., 3-O-methylquercetin) Methylated_Quercetins->SRC inhibit Methylated_Quercetins->JAK2 inhibit Methylated_Quercetins->STAT3 inhibit

Caption: Inhibition of the SRC/JAK2/STAT3 signaling pathway by methylated quercetins.

Conclusion

The methylation of quercetin presents a viable strategy for enhancing its therapeutic potential. The structure-activity relationship is complex, with the position and degree of methylation playing a crucial role in determining the biological activity. While methylation can improve bioavailability and potency in some cases, extensive methylation may be detrimental to certain activities like anticancer effects. This guide highlights the importance of specific methylation patterns for optimizing the anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties of quercetin. Further research into the precise mechanisms of action and in vivo efficacy of these methylated derivatives is warranted to pave the way for their development as novel therapeutic agents.

References

Unraveling the Mechanism: A Comparative Guide to Quercetin 3,5,3'-trimethyl ether and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of Quercetin (B1663063) 3,5,3'-trimethyl ether against other well-established inhibitors of key cellular signaling pathways. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to be an objective resource for researchers investigating novel therapeutic agents.

Executive Summary

Quercetin 3,5,3'-trimethyl ether, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent. Its mechanism of action, however, appears to be distinct from classical inhibitors of the PI3K/Akt and MAPK/ERK signaling pathways. While many targeted therapies aim to directly inhibit key kinases in these cascades, evidence suggests that this compound may induce cell cycle arrest and apoptosis through alternative or complementary pathways. This guide will delve into these differences, presenting available data to facilitate a comparative analysis.

Data Presentation: Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors against various cancer cell lines. It is important to note that a direct head-to-head comparison of IC50 values for this compound against specific PI3K and MAPK inhibitors in the same experimental setup is not extensively available in the current literature. The data presented here is a compilation from various studies to provide a comparative overview.

Table 1: IC50 Values of Quercetin and its Derivatives

CompoundCell LineIC50 (µM)Reference
Quercetin-3-methyl etherHL-6014.3 ± 4.6[1]
QuercetinCT-26 (Colon Carcinoma)>120 (24h), 85.3 (48h), 62.1 (72h)[2]
QuercetinMCF-7 (Breast Cancer)>120 (24h), 98.2 (48h), 73.5 (72h)[2][3]
QuercetinPC-3 (Prostate Cancer)>120 (24h), 105.6 (48h), 88.4 (72h)[2]
QuercetinT47D (Breast Cancer)~50[4]
Quercetin Derivatives (8q)MCF-7 (Breast Cancer)35.49 ± 0.21[5]

Table 2: IC50 Values of PI3K/Akt Pathway Inhibitors

InhibitorTargetCell LineIC50 (µM)Reference
LY294002PI3Kα, PI3Kδ, PI3KβVarious0.5, 0.57, 0.97 (enzymatic assay)[6][7]
WortmanninPI3KC4-2 (Prostate Cancer)0.0047 (enzymatic assay)[8]
GDC-0941Pan-PI3KVarious0.003 (enzymatic assay, p110α)[9]
PI-103Pan-PI3K, mTORVarious0.002-0.008 (enzymatic assay)[9]

Table 3: IC50 Values of MAPK/ERK Pathway Inhibitors

InhibitorTargetCell LineIC50 (µM)Reference
U0126MEK1/2Various-[10]
PD98059MEK1Cell-free assay2[11]
SCH772984ERK1/2U937 (Leukemia)1.7[12]
UlixertinibERK1/2U937 (Leukemia)4.5[12]
VX-11eERK1/2U937 (Leukemia)5.7[12]

Mechanism of Action and Signaling Pathways

This compound

Studies suggest that this compound exerts its anti-proliferative effects primarily by inducing G2/M phase cell cycle arrest and apoptosis .[1] Interestingly, in some lapatinib-resistant breast cancer cells, this compound did not affect the phosphorylation of Akt or ERKs, indicating a mechanism of action that may be independent of direct inhibition of these core pathways.[1] However, other research indicates that it can suppress the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells.[12] Furthermore, in esophageal squamous cell carcinoma, this compound has been shown to interact with and inhibit the kinase activities of AKT and ERKs.[4] This suggests that the mechanism of action may be cell-type specific.

Quercetin_Mechanism cluster_CellCycle G2/M Arrest cluster_Apoptosis Apoptosis This compound This compound Chk1 Chk1 This compound->Chk1 activates Caspase3 Cleaved Caspase 3 This compound->Caspase3 Caspase7 Cleaved Caspase 7 This compound->Caspase7 Cdc25c p-Cdc25c (Ser216) Chk1->Cdc25c phosphorylates CyclinB1_Cdk1 Cyclin B1/Cdk1 Cdc25c->CyclinB1_Cdk1 inhibits dephosphorylation of G2M_Transition G2/M Transition CyclinB1_Cdk1->G2M_Transition PARP Cleaved PARP Caspase3->PARP Caspase7->PARP Apoptosis_Outcome Apoptosis PARP->Apoptosis_Outcome

Proposed mechanism of this compound.[1]
PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Inhibitors targeting this pathway can be classified based on their specific targets:

  • Pan-PI3K inhibitors (e.g., GDC-0941) target all isoforms of the PI3K catalytic subunit.[9]

  • Dual PI3K/mTOR inhibitors (e.g., PI-103) target both PI3K and mTOR kinases.[9][13]

  • Akt inhibitors can be allosteric or ATP-competitive.[14]

These inhibitors function by blocking the phosphorylation cascade, ultimately leading to decreased cell proliferation and survival.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pan_PI3K_Inh Pan-PI3K Inhibitors Pan_PI3K_Inh->PI3K Dual_PI3K_mTOR_Inh Dual PI3K/mTOR Inhibitors Dual_PI3K_mTOR_Inh->PI3K Dual_PI3K_mTOR_Inh->mTORC1 Akt_Inh Akt Inhibitors Akt_Inh->Akt

PI3K/Akt/mTOR signaling pathway and points of inhibition.
MAPK/ERK Pathway Inhibitors

The MAPK/ERK pathway is another crucial signaling route that transmits signals from cell surface receptors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[2] Inhibitors of this pathway primarily target:

  • MEK1/2 , the upstream kinases of ERK.[11]

  • ERK1/2 , the final kinases in the cascade.[2]

By binding to the ATP-binding site of these kinases, inhibitors prevent their activation and the subsequent phosphorylation of downstream targets, thereby halting proliferative signals.[2]

MAPK_Pathway cluster_inhibitors Inhibitors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression MEK_Inh MEK Inhibitors (e.g., U0126, PD98059) MEK_Inh->MEK ERK_Inh ERK Inhibitors (e.g., SCH772984) ERK_Inh->ERK

MAPK/ERK signaling pathway and points of inhibition.

Experimental Protocols

Western Blot Analysis

This protocol outlines the general steps for assessing the phosphorylation status and total protein levels of key signaling molecules following treatment with inhibitors.

WesternBlot_Workflow Start Cell Treatment with Inhibitor Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Acquisition and Data Analysis Detection->Analysis

General workflow for Western Blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of this compound or other inhibitors for the specified time.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[15]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[18]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after inhibitor treatment.

CellCycle_Workflow Start Cell Treatment with Inhibitor Harvest Harvest and Wash Cells Start->Harvest Fixation Fixation (e.g., 70% cold ethanol) Harvest->Fixation Staining Staining with Propidium Iodide (containing RNase A) Fixation->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (Cell Cycle Modeling Software) Acquisition->Analysis

General workflow for cell cycle analysis.

Detailed Steps:

  • Cell Preparation:

    • Seed cells and treat with various concentrations of the inhibitor for the desired duration.[13]

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.[19]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13][19]

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.[20]

    • Acquire data for at least 10,000 events per sample.[13]

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]

Conclusion

This compound presents a compelling case for a multi-faceted mechanism of action that may differ from conventional kinase inhibitors. While it can influence the PI3K/Akt and MAPK/ERK pathways in certain cellular contexts, its ability to induce G2/M arrest and apoptosis independently of these pathways in resistant cell lines highlights its potential as a novel therapeutic agent. Further research, including direct comparative studies with established inhibitors and detailed elucidation of its molecular targets, is warranted to fully understand its therapeutic potential and to guide its development for clinical applications. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Guide to the Synthesis of Quercetin 3,5,3'-trimethyl Ether: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of specific flavonoid derivatives such as Quercetin (B1663063) 3,5,3'-trimethyl ether is a critical step in exploring their therapeutic potential. The reproducibility of a synthesis method is paramount for consistent downstream experimental results and eventual scale-up. This guide provides a comparative analysis of established methods for the synthesis of methylated quercetin derivatives, with a focus on providing the necessary data to evaluate their reproducibility for obtaining Quercetin 3,5,3'-trimethyl ether.

The selective methylation of quercetin's five hydroxyl groups presents a significant challenge to the reproducibility of synthesizing a specific trimethylated isomer. The reactivity of these hydroxyl groups is not equal; the 5-OH group is the most resistant to methylation due to strong intramolecular hydrogen bonding with the 4-carbonyl group.[1][2][3] This inherent chemical property often leads to the formation of a mixture of partially and fully methylated products, making the isolation of a specific isomer like this compound a complex task that requires robust purification strategies.[4]

Comparison of Synthetic Methods

The primary methods for quercetin methylation involve the use of a methylating agent, a base, and a suitable solvent. The choice of these reagents significantly influences the regioselectivity and overall yield of the desired product. Below is a summary of two common approaches.

Parameter Method 1: Allan-Robinson Flavonol Synthesis Approach Method 2: Direct Methylation with Methyl Iodide
Starting Materials O-benzylvanillic anhydride (B1165640), ω-methoxyphloracetophenoneQuercetin, Methyl Iodide (MeI)
Key Reagents Potassium O-benzylvanillate, Hydrochloric acid, Acetic acidPotassium Carbonate (K₂CO₃), Dimethylformamide (DMF)
Reaction Conditions Condensation at 160-170°C followed by hydrolysisStirring at room temperature for 3 hours
Reported Product Quercetin 3:7:3'-trimethyl ether[5]Mixture including 5,3′-dihydroxy-3,7,4′-trimethoxyflavone and 5-hydroxy-3,7,3′,4′-tetramethoxyflavone[6]
Reported Yield Not explicitly stated for the trimethyl ether43% for 3,5,7,3′,4′-pentamethoxyflavone when using 30 eq of MeI[6]
Purification Crystallization from alcohol[5]Column chromatography[6]

Experimental Protocols

Method 1: Synthesis based on the Allan-Robinson Reaction

This method involves the construction of the flavonoid backbone with subsequent modifications to achieve the desired methylation pattern. The synthesis of a related compound, Quercetin 3:7:3'-trimethyl ether, has been described using this approach.[5]

Protocol:

  • Condensation: O-benzylvanillic anhydride is condensed with ω-methoxyphloracetophenone in the presence of potassium O-benzylvanillate at 160-170°C to afford 5:7-dihydroxy-4'-benzyloxy-3:3'-dimethoxyflavone.[5]

  • Partial Methylation: The resulting flavone (B191248) is partially methylated to yield 5-hydroxy-4'-benzyloxy-3:7:3'-trimethoxyflavone.[5]

  • Hydrolysis: The benzyloxy group is removed by hydrolysis with a mixture of hydrochloric acid and acetic acid to yield Quercetin 3:7:3'-trimethyl ether.[5]

  • Purification: The final product is purified by crystallization from alcohol.[5]

Method 2: Direct Methylation of Quercetin using Methyl Iodide

This approach involves the direct methylation of quercetin, which often results in a mixture of products due to the varying reactivity of the hydroxyl groups.

Protocol:

  • Reaction Setup: To a solution of quercetin (1.05 g, 3.0 mmol) in dimethylformamide (DMF, 120 ml), potassium carbonate (K₂CO₃, 12.52 g, 90.1 mmol, 30 eq) and methyl iodide (MeI, 5.7 ml, 90.6 mmol, 30 eq) are added at room temperature.[6]

  • Reaction: The mixture is stirred for 3 hours.[6]

  • Workup: The reaction mixture is poured into water (120 ml) and extracted with ethyl acetate (B1210297) (3 x 120 ml).[6] The combined organic extracts are washed with brine and dried over anhydrous MgSO₄.[6]

  • Purification: The crude product is purified by column chromatography to isolate the different methylated derivatives.[6]

Factors Affecting Reproducibility

The reproducibility of these methods is influenced by several factors:

  • Regioselectivity: The inherent differences in the reactivity of quercetin's hydroxyl groups make precise, reproducible methylation at specific positions challenging. The order of reactivity has been reported as 7 > 4' > 3 > 3' > 5.[2]

  • Reaction Conditions: Slight variations in temperature, reaction time, and the stoichiometry of reagents can significantly alter the product distribution.

  • Purification: The separation of closely related methylated isomers by column chromatography can be difficult and is highly dependent on the specific conditions used (e.g., stationary phase, mobile phase gradient), which can affect the purity and isolated yield of the target compound.[4]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for quercetin methylation and a signaling pathway where quercetin derivatives have shown activity.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Quercetin Quercetin Methylation Methylation (e.g., MeI, K2CO3, DMF) Quercetin->Methylation Mixture Crude Product (Mixture of Methylated Isomers) Methylation->Mixture ColumnChromatography Column Chromatography Mixture->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Fraction Analysis IsolatedProduct Isolated Quercetin 3,5,3'-trimethyl ether TLC->IsolatedProduct NMR NMR Spectroscopy IsolatedProduct->NMR MS Mass Spectrometry IsolatedProduct->MS

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of this compound.

Quercetin and its derivatives are known to modulate various signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK QuercetinEther Quercetin 3,5,3'- trimethyl ether QuercetinEther->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Genes activates

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by quercetin ethers.

References

Benchmarking Quercetin 3,5,3'-trimethyl ether: A Comparative Analysis Against Established Anticancer and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data provides a comparative benchmark of Quercetin (B1663063) 3,5,3'-trimethyl ether's bioactivity against established therapeutic agents in oncology and inflammation. This guide synthesizes quantitative data to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

Anticancer Activity: A Focus on Breast Cancer Cell Lines

Quercetin 3,5,3'-trimethyl ether, a methylated derivative of the ubiquitous flavonoid quercetin, has demonstrated notable cytostatic and cytotoxic effects in preclinical studies. Its performance has been benchmarked against Lapatinib, a dual tyrosine kinase inhibitor, and Doxorubicin, a widely used chemotherapy agent, in various breast cancer cell lines.

Comparative Efficacy (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)
This compound (estimated) SK-Br-3~10 µM*
LapatinibSK-BR-30.080 µM
LapatinibBT4740.036 µM
LapatinibMDA-MB-2317.46 µM
DoxorubicinMCF-72.50 µM
DoxorubicinMDA-MB-2316.602 µM

Note: The IC50 for this compound in SK-Br-3 cells is estimated based on reported growth inhibition of approximately 60% at a 10 µM concentration.

Mechanism of Action: Cell Cycle Arrest

Studies indicate that this compound induces a pronounced G2/M phase arrest in breast cancer cells. This mechanism of action is distinct from that of Lapatinib, which typically induces a G1 phase arrest. This suggests a different molecular target and a potential for synergistic applications.

Anti-inflammatory Activity: Inhibition of Key Mediators

The anti-inflammatory potential of methylated quercetin derivatives has been evaluated through their ability to inhibit key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). For comparison, the activities of the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib (a selective COX-2 inhibitor) and Ibuprofen are presented.

Comparative Efficacy in Anti-inflammatory Assays
CompoundAssayTarget/Cell LineIC50
Quercetin 3-O-methyl ether TNF-α InhibitionLPS-stimulated RAW 264.7 cellsPotent inhibition observed (specific IC50 not reported)
Isorhamnetin (3'-O-methylquercetin) COX-2 Inhibition~31.6 µM
CelecoxibCOX-2 Inhibition0.04 µM
IbuprofenCOX-1 Inhibition2.1 µM
IbuprofenCOX-2 Inhibition1.6 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

TNF-α Production Measurement: ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by cells.

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial TNF-α ELISA kit. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Quantification: Determine the concentration of TNF-α in the samples by comparison to a standard curve.

COX-2 Inhibition Assay

A fluorometric or colorimetric assay is used to screen for inhibitors of the COX-2 enzyme.

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit's instructions.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the wells of a microplate, followed by the COX-2 enzyme. Incubate for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength.

  • IC50 Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated.

anticancer_pathway cluster_lapatinib Lapatinib cluster_quercetin This compound EGFR EGFR PI3K_Akt_L PI3K/Akt Pathway EGFR->PI3K_Akt_L MAPK_L MAPK Pathway EGFR->MAPK_L HER2 HER2 HER2->PI3K_Akt_L HER2->MAPK_L G1_Arrest G1 Phase Arrest PI3K_Akt_L->G1_Arrest MAPK_L->G1_Arrest Unknown_Target Putative Target(s) Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Unknown_Target->Cell_Cycle_Proteins G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest

Caption: Comparative Anticancer Signaling Pathways.

anti_inflammatory_pathway cluster_quercetin Quercetin Methyl Ethers cluster_nsaids NSAIDs (Celecoxib, Ibuprofen) LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB TNF_alpha TNF-α Production NF_kB->TNF_alpha Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Q_inhibits_NFkB Inhibition Q_inhibits_NFkB->NF_kB Q_inhibits_COX2 Inhibition Q_inhibits_COX2->COX2 NSAID_inhibits_COX2 Inhibition NSAID_inhibits_COX2->COX2

Caption: Anti-inflammatory Signaling Pathways.

mtt_workflow start Seed Cells treat Treat with Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570nm) solubilize->read

A Comparative Analysis of the Metabolic Stability of Quercetin and Its Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a prominent dietary flavonoid, is lauded for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application is often hampered by extensive and rapid metabolism, leading to low bioavailability. A key strategy to overcome this limitation is the structural modification of quercetin through etherification, primarily methylation, of its hydroxyl groups. This guide provides an objective comparison of the metabolic stability of quercetin and its ether derivatives, supported by experimental data, to inform drug design and development.

Executive Summary

Etherification of quercetin's hydroxyl groups, particularly methylation, has been shown to significantly enhance its metabolic stability. This is primarily due to the blockage of sites that are susceptible to conjugation by phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). In vitro studies using liver microsomes—a standard model for drug metabolism—demonstrate that methylated quercetin derivatives, such as isorhamnetin (B1672294) (3'-O-methylquercetin), exhibit substantially greater resistance to metabolic degradation compared to the parent quercetin molecule. This increased stability is a critical factor in improving the oral bioavailability and systemic exposure of quercetin-based compounds, thereby enhancing their potential therapeutic efficacy.

Comparative Metabolic Stability: In Vitro Data

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a rich supply of drug-metabolizing enzymes, and measuring the rate of its disappearance over time. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

While comprehensive head-to-head comparative studies with a full spectrum of quercetin ethers are limited, available data consistently point towards the superior stability of methylated derivatives.

Table 1: In Vitro Metabolic Stability of Quercetin and its Methylated Derivatives in Rat Liver Microsomes

CompoundStructureObservation in Induced Rat Liver MicrosomesImplied Stability
Quercetin3,3',4',5,7-pentahydroxyflavoneNo metabolites detectedHigh
Isorhamnetin3'-O-methylquercetinNo metabolites detectedHigh
Tamarixetin4'-O-methylquercetinMetabolizedLow

Data sourced from a study investigating the in vitro biotransformation of various flavonoids.[1][2]

It is important to note that while quercetin itself showed high stability in this specific study with induced rat liver microsomes, it is well-documented to be rapidly metabolized in vivo, primarily through glucuronidation and sulfation.[3][4][5] The absence of detected metabolites in this particular in vitro system for quercetin could be due to the specific experimental conditions. The key finding is the differential stability observed among its methylated ethers, with isorhamnetin showing greater stability than tamarixetin.

Metabolic Pathways and the Role of Etherification

The metabolism of quercetin predominantly occurs in the intestine and the liver.[4][5][6] It undergoes extensive phase II metabolism, where glucuronide and sulfate (B86663) conjugates are formed at its free hydroxyl groups. Methylation, catalyzed by catechol-O-methyltransferase (COMT), is also a key metabolic route, leading to the formation of isorhamnetin and tamarixetin.

The enhanced metabolic stability of quercetin ethers is attributed to the following:

  • Steric Hindrance: The presence of a methyl group can sterically hinder the access of metabolizing enzymes to nearby hydroxyl groups.

  • Blocking of Conjugation Sites: Methylation of a hydroxyl group directly blocks it from being a substrate for UGTs and SULTs. Since these conjugation reactions are the primary routes for quercetin's rapid clearance, their prevention significantly slows down its metabolism.[3]

dot

Metabolic_Pathway Quercetin Quercetin UGT UGT Quercetin->UGT Glucuronidation SULT SULT Quercetin->SULT Sulfation COMT COMT Quercetin->COMT Methylation Metabolites Metabolites Excretion Excretion Metabolites->Excretion UGT->Metabolites SULT->Metabolites COMT->Metabolites

Caption: Metabolic pathways of quercetin.

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable data. The following is a representative protocol.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound (e.g., quercetin or its ethers) when incubated with liver microsomes.

2. Materials:

  • Test compounds (Quercetin and its ethers)
  • Pooled liver microsomes (e.g., human, rat)
  • NADPH regenerating system (Cofactor for many metabolic enzymes)
  • Phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (to stop the reaction)
  • Incubator/water bath (37°C)
  • LC-MS/MS system for analysis

3. Procedure:

  • A reaction mixture is prepared containing the test compound, liver microsomes, and phosphate buffer.
  • The mixture is pre-incubated at 37°C.
  • The metabolic reaction is initiated by adding the NADPH regenerating system.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • The reaction in each aliquot is immediately stopped by adding cold acetonitrile.
  • The samples are centrifuged to precipitate proteins.
  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.
  • The elimination rate constant (k) is determined from the slope of the linear portion of the natural log of the percent remaining versus time plot.
  • The half-life (t½) is calculated as: t½ = 0.693 / k.
  • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (Volume of incubation / mg of microsomal protein) * k.

dot

Experimental_Workflow A Prepare Reaction Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Add Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis (t½, Clint) G->H

References

Validating Cell-Based Models for High-Throughput Screening of Methylated Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated cell-based model for screening methylated flavonoids against alternative methods. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate screening strategies. Methylation of flavonoids can significantly enhance their bioavailability and biological activity, making the development of robust screening platforms crucial for identifying novel therapeutic agents.[1][2]

Comparative Analysis of Screening Methodologies

The selection of a screening methodology for methylated flavonoids depends on various factors, including the specific research question, desired throughput, and available resources. Cell-based assays offer a physiologically relevant environment for assessing the biological activity of compounds, which is a significant advantage over simpler biochemical assays.[3]

Methodology Principle Throughput Biological Relevance Cost Limitations
Validated Cell-Based Assay Measures cellular responses (e.g., cytotoxicity, changes in signaling pathways, antioxidant activity) to methylated flavonoids in live cells.[3]HighHigh - Mimics in vivo conditions and preserves cellular pathways.[3]ModerateCan be complex to develop and validate; potential for off-target effects.
Biochemical Assays (e.g., OxiSelect™ Flavonoid Assay) Quantifies total flavonoid content or specific enzymatic activity in a cell-free system.[4]HighLow - Lacks the complexity of a cellular environment.LowDoes not provide information on cellular uptake, metabolism, or cytotoxicity.[3] High protein concentrations may interfere with the assay.[4]
In Silico Screening (Virtual Screening) Uses computational models to predict the binding affinity and potential activity of flavonoids against specific protein targets.[5][6][7]Very HighLow to Moderate - Predictive and requires experimental validation.LowAccuracy is dependent on the quality of the computational models and algorithms used.
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (LC-MS/MS) Separates and identifies specific methylated flavonoid isomers and quantifies their amounts.[1][8][9]Low to ModerateN/A (Analytical)HighPrimarily for identification and quantification, not for assessing biological activity directly.
Performance Data of a Validated Cell-Based Model

A validated cell-based assay provides quantitative data on the biological effects of methylated flavonoids. The following table summarizes representative data from studies evaluating the cytotoxicity and antioxidant activity of various flavonoids, including methylated forms.

Table 1: Cytotoxicity of Flavonoids in Human Cancer Cell Lines (IC50 in µM)

FlavonoidBT-474MCF-7MDA-MB-231Sk-Br-3Zr-75-1
Luteolin13
M-luteolin>200>20021
Quercetin>200102
M-quercetin>200105
Apigenin49
M-apigenin42
Naringenin>200>200>200>200>200
M-naringenin69
Kaempferol77
Myricetin>200>200>200>200160
Catechin>200>200>200>200>200
Chrysin80
Daidzein154
Genistein97

Data adapted from a study on breast cancer cell lines. "M-" indicates a methylated form. A lower IC50 value indicates higher cytotoxicity.[10]

Table 2: Cellular Antioxidant Activity (CAA) of Flavonoids

FlavonoidCAA Value (µmol QE/100 µmol)
Quercetin100
3-O-methylquercetin< 100
7-methoxy-quercetin< 100
Kaempferol-7-O-glucopyranoside< 100
Luteolin-6-C-glucoside< 100

Data indicates that methylation and glycosylation can decrease the cellular antioxidant activity compared to the parent aglycone.[11]

Experimental Protocols

Protocol for Cell-Based Cytotoxicity Screening

This protocol is adapted from a study screening flavonoids against human breast cancer cell lines.[10]

a. Cell Culture and Seeding:

  • Culture human breast cancer cell lines (e.g., BT-474, MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

b. Compound Treatment:

  • Prepare stock solutions of methylated and non-methylated flavonoids in DMSO.

  • Dilute the stock solutions to final concentrations ranging from 1 µM to 200 µM in cell culture media.

  • Replace the media in the 96-well plates with the media containing the flavonoid dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 72 hours.

c. Cytotoxicity Assay (MTT Assay):

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol for Cellular Antioxidant Activity (CAA) Assay

This protocol is based on the method for assessing the antioxidant properties of compounds within a cellular environment.[12]

a. Cell Culture and Seeding:

  • Seed HepG2 cells in a 96-well plate at a density of 60,000 cells per well and incubate for 24 hours.[12]

b. Compound and Probe Loading:

  • Wash the cells with Phosphate-Buffered Saline (PBS).[12]

  • Treat the cells with the test compounds (e.g., 500 μg/mL) diluted in media containing 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.[12] Quercetin can be used as a positive control.[12]

c. Induction of Oxidative Stress and Measurement:

  • Remove the treatment medium and add 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.[12]

  • Immediately place the plate in a fluorescence microplate reader and take kinetic measurements every 5 minutes for 1 hour at 37°C, with excitation at 485 nm and emission at 538 nm.[12]

  • Calculate the antioxidant activity in terms of CAA units.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Cell-Based Screening

The following diagram illustrates the general workflow for screening methylated flavonoids using a cell-based assay.

G cluster_assay Assay cluster_readout Readout & Analysis cell_culture Cell Line Culture (e.g., HepG2, HeLa, Cancer Cell Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Methylated Flavonoid Stock Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation assay_type Endpoint Assay (e.g., MTT, CAA) incubation->assay_type data_acq Data Acquisition (Plate Reader) assay_type->data_acq analysis Data Analysis (IC50, Activity Units) data_acq->analysis G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex degrades NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Cytokines) nucleus->gene_transcription induces flavonoids Methylated Flavonoids flavonoids->IKK inhibits

References

Safety Operating Guide

Proper Disposal of Quercetin 3,5,3'-trimethyl ether: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Quercetin 3,5,3'-trimethyl ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known properties of the parent compound, Quercetin, and general principles of hazardous waste management is essential.

Core Principles for Disposal

Given the lack of specific hazard data for this compound, it should be handled as a potentially hazardous substance. The following principles must be adhered to:

  • Do not dispose of down the drain.

  • Do not dispose of in regular solid waste.

  • Treat all contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste containing this compound, including residual product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container.[1]

    • Avoid mixing with other chemical waste streams unless compatibility has been confirmed to prevent potentially hazardous reactions.

2. Labeling of Waste Containers:

Proper labeling is crucial for the safety of all personnel and for compliant disposal. The label on the hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste."

  • A clear indication of the contents (e.g., solid waste, specific solvent if in solution).

  • The primary hazards associated with the waste (based on parent compounds, consider "Toxic").

  • The date of accumulation.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Utilize secondary containment to mitigate the impact of any potential leaks.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a detailed inventory of the waste.

  • Adhere to all institutional, local, state, and federal regulations for the final disposal of the chemical waste.

Quantitative Data Summary

ParameterValue (for Quercetin)Source
CAS Number 117-39-5--INVALID-LINK--
Hazard Class (Oral) Acute Toxicity, Category 3--INVALID-LINK--
Hazard Statement H301: Toxic if swallowed--INVALID-LINK--

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedure is a standardized safety protocol for hazardous chemical waste.

Mandatory Visualizations

Disposal Workflow for this compound

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., contaminated PPE, lab supplies) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Liquid solid_container Place in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Designated, Secure, and Well-Ventilated Area with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Professional Disposal (Follow all regulations) ehs_contact->disposal

References

Personal protective equipment for handling Quercetin 3,5,3'-trimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quercetin 3,5,3'-trimethyl ether. The following procedural steps are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the toxicological data of the parent compound, Quercetin, this substance should be handled with care. Quercetin is classified as toxic if swallowed and may cause skin and eye irritation.[1][2][3] The primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes and are changed frequently.
Eyes Safety glasses with side shields or gogglesTo protect against dust particles and potential splashes.
Body Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory NIOSH-approved respiratorA respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan for Safe Handling

Safe handling of this compound requires a controlled environment and adherence to standard laboratory safety protocols.

Engineering Controls:

  • Ventilation: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory where this compound is handled.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing: If weighing the powder, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.

  • Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. As an ether, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Ethers have the potential to form explosive peroxides over time, so it is good practice to date the container upon receipt and opening.

  • Cleanup: Clean any spills immediately. For small spills of powder, gently sweep it up with a dustpan and brush, avoiding the creation of dust clouds. For liquid spills, use an inert absorbent material. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated solid waste, including gloves, bench paper, and weighing boats, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

The following diagram illustrates the workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed to weigh Weigh Compound prep_hood->weigh Begin Handling dissolve Prepare Solution weigh->dissolve Transfer to collect_solid Collect Solid Waste weigh->collect_solid Generate store Store in a Cool, Dry, Ventilated Area dissolve->store After Use collect_liquid Collect Liquid Waste dissolve->collect_liquid Generate

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.